4-Chloro-3-oxobutyric acid
Description
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Properties
IUPAC Name |
4-chloro-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c5-2-3(6)1-4(7)8/h1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTNTYHJFWMUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182128 | |
| Record name | 4-Chloro-3-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27807-84-7 | |
| Record name | 4-Chloro-3-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27807-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-oxobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-oxobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-oxobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.226 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Chloro-3-oxobutyric acid synthesis from diketene
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-oxobutyric Acid and its Esters from Diketene
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of this compound and its alkyl esters, with a primary focus on the industrially prevalent method starting from diketene. These compounds are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals. The guide delves into the core chemical principles, detailed experimental protocols, critical process parameters, and essential safety considerations. It is intended for researchers, chemists, and process development professionals seeking a thorough understanding of this important chemical transformation. The synthesis is primarily a two-step process involving the controlled chlorination of diketene to form a reactive acid chloride intermediate, followed by in-situ esterification with an appropriate alcohol. Mastery of the reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yield and purity while mitigating the formation of undesirable byproducts.
Introduction
This compound and its esters, such as ethyl 4-chloroacetoacetate (E-4-CAA) and methyl 4-chloroacetoacetate (M-4-CAA), are highly valuable building blocks in organic synthesis.[1] Their bifunctional nature, possessing both a ketone and a reactive chloro-ester moiety, allows for a wide range of subsequent chemical modifications. A significant application of these intermediates is in the pharmaceutical industry; for instance, ethyl 4-chloroacetoacetate is a key intermediate in the synthesis of Oxiracetam, a nootropic drug used to improve cognitive function.[2]
While various synthetic routes exist, the most economically viable and widely adopted industrial method involves the chlorination of diketene followed by alcoholysis.[3][4] This approach is favored due to the availability of diketene as a bulk chemical feedstock. This guide will focus on this process, elucidating the underlying chemistry and providing practical, field-proven insights into its execution.
Reaction Overview and Mechanism
The synthesis from diketene is a sequential, two-step process that is often carried out as a one-pot reaction.
Step 1: Chlorination of Diketene Diketene (4-methylideneoxetan-2-one) reacts with chlorine to form the primary intermediate, 4-chloroacetoacetyl chloride (γ-chloroacetoacetic acid chloride).[5][6] This reaction is a highly exothermic electrophilic addition across the exocyclic double bond of the diketene molecule. The lactone ring of diketene opens during this process to form the acyl chloride.
Step 2: Alcoholysis (Esterification) The highly reactive 4-chloroacetoacetyl chloride intermediate is not typically isolated. Instead, it is immediately reacted in-situ with an alcohol (e.g., ethanol or methanol). The alcohol acts as a nucleophile, attacking the acyl chloride carbonyl carbon in a classic nucleophilic acyl substitution reaction. This step yields the desired 4-chloro-3-oxobutanoate ester and liberates hydrogen chloride (HCl) as a byproduct.[4][7]
The overall reaction scheme for the synthesis of Ethyl 4-chloroacetoacetate is as follows:
Overall Reaction: Diketene + Cl₂ → 4-Chloroacetoacetyl chloride 4-Chloroacetoacetyl chloride + C₂H₅OH → Ethyl 4-chloroacetoacetate + HCl
Caption: Workflow for the synthesis of Ethyl 4-chloroacetoacetate from diketene.
Detailed Experimental Protocol: Synthesis of Ethyl 4-chloroacetoacetate
The following protocol is a synthesized representation based on common industrial practices described in patent literature.[8][9] It is crucial that all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment:
-
Jacketed glass reactor with overhead stirrer, thermometer, gas inlet tube, and dropping funnel
-
Cooling circulator capable of reaching -10°C
-
Diketene (C₄H₄O₂, 84.07 g/mol )
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Anhydrous Copper (II) Sulfate (CuSO₄) (stabilizer)
-
Chlorine gas (Cl₂)
-
Ethanol (C₂H₅OH, anhydrous)
-
Vacuum distillation apparatus
Procedure:
Part A: Chlorination
-
Charge the reactor with 220g of dichloromethane and 0.08g of anhydrous copper sulfate.[8]
-
Begin stirring and cool the reactor contents to -10°C using the cooling circulator.[8][9]
-
Slowly add 84g (1.0 mol) of diketene to the cooled solvent while maintaining the temperature at -10°C.
-
Once the diketene is fully dissolved and the temperature is stable, begin bubbling 44g (approx. 0.62 mol, note: patents often specify reactant amounts by mass, careful stoichiometric analysis is needed) of chlorine gas through the gas inlet tube into the solution.[8][9] The introduction of chlorine should be done at a controlled rate to prevent a temperature spike. Maintain the reaction temperature at -10°C throughout the addition.
-
After the chlorine addition is complete, allow the mixture to stir for an additional 30-60 minutes at -10°C to ensure the reaction goes to completion.
Part B: Esterification
-
While maintaining the reaction temperature at or below 0-5°C, add 55g (approx. 1.2 mol) of anhydrous ethanol dropwise from the addition funnel.[8][9][10] The addition should be slow to control the exothermic reaction and the evolution of HCl gas.
-
After the ethanol addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 1-2 hours.[10][11]
Part C: Work-up and Purification
-
The reaction mixture now contains the crude product, dissolved dichloromethane, and residual HCl. The solvent is removed by distillation.[8]
-
The resulting crude product is then purified by fractional distillation under reduced pressure (e.g., 1-3 mmHg) at a temperature of 45-60°C to yield pure ethyl 4-chloroacetoacetate as a colorless to pale yellow liquid.[1][12] This step is critical for removing byproducts and unreacted starting materials.
Process Parameters and Optimization
The success of this synthesis hinges on the precise control of several key parameters to maximize yield and purity while ensuring safety.
| Parameter | Recommended Condition | Rationale & Causality | Potential Issues if Deviated |
| Temperature | -10°C to 0°C for chlorination[2][8] | The chlorination of diketene is highly exothermic. Low temperatures suppress the formation of unwanted byproducts like 2-chloro and 2,4-dichloroacetoacetate esters.[7] | Higher temperatures lead to reduced selectivity, lower yield, and potential for runaway reactions. |
| Solvent | Inert chlorinated solvent (e.g., Dichloromethane)[5][8] | Provides a medium for the reaction, helps dissipate heat, and keeps reactants in the solution phase at low temperatures. | Use of protic or reactive solvents would lead to unwanted side reactions with diketene or the acid chloride intermediate. |
| Stoichiometry | Slight excess of chlorine is sometimes used.[7] | Ensuring complete consumption of diketene is often prioritized. The molar ratio of diketene to chlorine is critical.[5] | A large excess of chlorine leads to over-chlorination, forming 2,4-dichloroacetoacetyl chloride.[7] An excess of diketene will remain unreacted. |
| Stabilizer | 0.02-1% Anhydrous CuSO₄ (by mass of diketene)[8][9] | Catalytically inhibits the formation of the isomeric byproduct, ethyl 2-chloroacetoacetate, thus significantly improving the final product purity and distillation yield.[8] | Absence of a stabilizer can lead to crude product containing unacceptable levels of the 2-chloro isomer, complicating purification.[9] |
| Rate of Addition | Slow, controlled addition of chlorine and ethanol.[10] | Manages the exothermicity of both the chlorination and esterification steps and controls the rate of HCl gas evolution. | Rapid addition can cause dangerous temperature and pressure increases (runaway reaction). |
Safety and Handling
This synthesis involves highly hazardous materials and requires strict adherence to safety protocols.
-
Diketene (CAS: 674-82-8): Diketene is a flammable, toxic, and corrosive liquid with a pungent odor.[13][14] It is a potent lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[13][15] Crucially, diketene can undergo violent, exothermic polymerization when in contact with acids, bases, or water, or upon heating.[13][16][17]
-
Handling Precautions: Always handle in a well-ventilated fume hood.[15] Use appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[16] Ensure all equipment is dry and free of acidic or basic residues. Metal containers should be grounded and bonded to prevent static discharge.[16] Store in a cool, dry, well-ventilated area away from heat and ignition sources, and ensure it is properly stabilized.[13]
-
-
Chlorine (Cl₂): Chlorine is a highly toxic and corrosive gas. Inhalation can cause severe respiratory damage. All operations involving chlorine gas must be conducted in a closed system, with any off-gas directed through a caustic scrubber to neutralize unreacted chlorine and HCl.
-
Chlorinated Solvents (e.g., Dichloromethane): These are volatile and have associated health risks. Handle with appropriate PPE and ensure good ventilation to avoid inhalation.[18]
-
General Process Hazards: The high exothermicity of the chlorination reaction presents a significant risk. A reliable cooling system and careful monitoring of the internal temperature are mandatory to prevent a thermal runaway.
Characterization and Purity
The final product, typically an ester like ethyl 4-chloroacetoacetate, is a colorless to pale orange-yellow liquid.[1]
-
Purity Analysis: Gas Chromatography (GC) is a standard method for assessing the purity of the final product and quantifying isomeric impurities.[4] High-Performance Liquid Chromatography (HPLC) can also be employed for analysis.[19]
-
Structural Confirmation: While routine in an industrial setting, structural confirmation would be performed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
Synthesis of the Free Acid
While the esters are the most common synthetic targets, the free acid, this compound (CAS: 27807-84-7), can be prepared by the careful hydrolysis of its corresponding esters.[20] This is typically achieved by treating the ester with water, often under conditions that facilitate the reaction without degrading the sensitive beta-keto acid structure. The resulting aqueous solution can then be extracted and purified.[20]
Conclusion
The synthesis of this compound esters from diketene is a robust and scalable industrial process. This guide highlights that success is predicated on a deep understanding of the reaction mechanism and meticulous control over key process parameters. The use of low temperatures, appropriate solvents, and stabilizers is essential for achieving high selectivity and yield. Furthermore, a profound respect for the hazardous nature of the reagents, particularly diketene, is paramount for ensuring a safe and successful synthesis. Modern advancements, such as the use of continuous flow reactors, offer further improvements in safety, control, and efficiency for this important chemical transformation.[11][21]
References
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- Synthesis method of ethyl 4-chloroacetoacetate - Eureka | Patsnap. [URL: https://eureka.patsnap.
- Ethyl 4-chloroacetoacetate | 638-07-3 - ChemicalBook. [URL: https://www.chemicalbook.
- CN112500290A - Method for synthesizing 4-chloroacetoacetic acid methyl ester or 4 ... - Google Patents. [URL: https://patents.google.
- Process for the production of .gamma.-chloroacetoacetic acid chloride - WIPO Patentscope. [URL: https://patentscope.wipo.int/search/en/detail.jsf?docId=US4473508]
- CN103787883B - A kind of preparation method of 4-chloroacetyl acetacetic ester - Google Patents. [URL: https://patents.google.
- CN103360256A - Preparation method of 4-chloroacetoacetic acid ethyl ester - Google Patents. [URL: https://patents.google.
- 4-Chloro-3-oxobutyryl chloride | 41295-64-1 - Benchchem. [URL: https://www.benchchem.com/product/41295-64-1]
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- US4468356A - Diketene chlorination method - Google Patents. [URL: https://patents.google.
- CN107915631B - Post-treatment method for continuously synthesizing 4-chloroacetoacetic acid methyl ester - Google Patents. [URL: https://patents.google.
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4-Chloro-3-oxobutyric acid chemical properties and structure
An In-depth Technical Guide to 4-Chloro-3-oxobutyric Acid: Properties, Structure, and Synthetic Utility
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will explore its core chemical properties, structural nuances, reactivity, and its pivotal role as a precursor in the synthesis of high-value chiral intermediates for the pharmaceutical industry.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 4-chloroacetoacetic acid, is a halogenated β-keto acid. Its structure incorporates a carboxylic acid, a ketone, and an α-chloro substituent, making it a highly reactive and valuable synthetic building block.
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below. These parameters are critical for its handling, reaction design, and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅ClO₃ | [1][2] |
| Molecular Weight | 136.53 g/mol | [1][2] |
| CAS Number | 27807-84-7 | [3][4] |
| Appearance | Crystalline powder (typical) | [5] |
| Melting Point | 67-69 °C | [1][6] |
| Boiling Point | 284.8 °C at 760 mmHg (Predicted) | [6][7] |
| Density | 1.397 g/cm³ (Predicted) | [6][7] |
| pKa | 2.44 ± 0.32 (Predicted) | [6] |
| Flash Point | 126.1 °C | [6][7] |
| Canonical SMILES | C(C(=O)CCl)C(=O)O | [2][6] |
| InChI Key | UCTNTYHJFWMUBD-UHFFFAOYSA-N | [2][7] |
Keto-Enol Tautomerism: A Structural Dichotomy
A key characteristic of β-keto acids like this compound is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[8] While the keto form typically predominates for simple ketones, the enol form of β-dicarbonyl compounds can be significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[9] This equilibrium is fundamental to the molecule's reactivity, particularly at the α-carbon.
Caption: Keto-enol tautomerism of this compound.
The interconversion is catalyzed by both acid and base.[9][10] The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon.[8] The base-catalyzed mechanism proceeds through the formation of a resonance-stabilized enolate ion.[9]
Spectroscopic Signature
-
¹H NMR: Expect signals for the methylene protons adjacent to the chlorine, the methylene protons alpha to the carbonyl and carboxyl groups, and a broad singlet for the carboxylic acid proton. The enol form would show a characteristic vinyl proton signal and a downfield enolic hydroxyl proton.
-
¹³C NMR: Signals corresponding to the carboxylic carbon, the ketonic carbonyl carbon, and the two methylene carbons are expected.
-
IR Spectroscopy: Characteristic absorptions would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a separate C=O stretch for the ketone. The enol form would display a C=C stretch and a different O-H stretch.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH, Cl, and other fragments. Isotopic peaks corresponding to ³⁵Cl and ³⁷Cl would be observable.
Analysis of this compound and its reaction products is often performed using reverse-phase HPLC.[4]
Synthesis and Purification
The synthesis of this compound and its derivatives often starts from readily available precursors like diketene or acetoacetic esters.[11] The chlorination of diketene is a common industrial method to produce the related 4-chloro-3-oxobutyryl chloride.[11] A laboratory-scale synthesis can be envisioned through the chlorination of an acetoacetic acid derivative followed by hydrolysis.
Exemplar Laboratory Synthesis Protocol: 4-Chloro-2-methoxyimino-3-oxobutyric acid
While a direct protocol for the parent acid is scarce, a detailed synthesis of a close derivative, 4-chloro-2-methoxyimino-3-oxobutyric acid, provides significant insight into the required chemical transformations.[12]
Step 1: Silylation
-
Dissolve 725 mg of 2-methoxyimino-3-oxobutyric acid in 15 ml of acetonitrile.
-
Add 2.8 ml of triethylamine to the solution.
-
Cool the mixture in an ice bath and add 2.5 ml of chlorotrimethylsilane dropwise.
-
Stir the mixture at 20-25 °C for 2 hours. This forms the trimethylsilyl ester and the trimethylsilyl enol ether.
Step 2: Chlorination
-
Add 10 ml of xylene and concentrate the reaction mixture under reduced pressure.
-
Suspend the residue in 15 ml of tetrahydrofuran and filter under a nitrogen atmosphere to remove insoluble salts.
-
Cool the filtrate to -30 °C.
-
Add 0.45 ml of sulfuryl chloride dropwise.
Step 3: Hydrolysis and Workup
-
Allow the mixture to warm to 20 °C and then concentrate under reduced pressure.
-
Add 20 ml of water to the residue and stir for 10 minutes to hydrolyze the silyl ester.
-
Adjust the pH to 9.0 with 2N aqueous sodium hydroxide solution.
-
Wash the mixture twice with 20 ml portions of methylene chloride.
-
Adjust the aqueous layer to pH 0.5 with concentrated hydrochloric acid.
-
Saturate the aqueous layer with sodium chloride and extract three times with 20 ml portions of ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product.[5][12]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound and its esters stems from the multiple reactive sites within the molecule.
Caption: Reactive sites of this compound.
Core Application: Stereoselective Ketone Reduction
The most significant application of this compound esters (primarily the ethyl ester, COBE) is in the stereoselective reduction of the ketone to produce chiral 4-chloro-3-hydroxybutanoates.[13] These products, particularly ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE) and its (S)-enantiomer, are invaluable intermediates in the pharmaceutical industry.[13][14]
This transformation is most effectively achieved using biocatalysis, employing carbonyl reductases from various microorganisms.[13][15][16] These enzymes, often NADPH-dependent, provide high yields and excellent enantioselectivity (>99% ee).[16][17]
Caption: Workflow for the biocatalytic reduction of COBE.
Protocol: Biocatalytic Synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE)
This protocol is based on methodologies described for stereoselective reductions using whole-cell biocatalysts.[13][18]
1. Catalyst Preparation: Prepare recombinant E. coli cells co-expressing a stereoselective carbonyl reductase and a cofactor regenerating enzyme like glucose dehydrogenase (GDH).
2. Reaction Setup:
-
Establish a two-phase system (e.g., n-butyl acetate and water) to overcome substrate instability and product inhibition in a purely aqueous medium.[19][20]
-
In the aqueous phase, suspend the whole-cell catalyst in a buffer (e.g., pH 6.5-7.0).
-
Add the cofactor (NADP⁺) and the substrate for the regeneration system (e.g., glucose).
3. Substrate Addition:
-
Dissolve the substrate, ethyl 4-chloro-3-oxobutanoate (COBE), in the organic solvent (n-butyl acetate).
-
Add the organic phase to the aqueous phase containing the catalyst.
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
4. Monitoring and Workup:
-
Monitor the reaction progress by periodically sampling the organic phase and analyzing by gas chromatography (GC) or HPLC.
-
Upon completion, separate the organic layer.
-
The product, (R)-CHBE, can be isolated from the organic phase through distillation or chromatography.
Keystone Intermediate in Drug Development
The chiral alcohols derived from this compound esters are critical for synthesizing pharmacologically valuable products.
-
(R)-CHBE: This is a versatile precursor for L-carnitine (used to treat carnitine deficiency), (R)-4-amino-3-hydroxybutyric acid (GABOB, an anticonvulsant), and the side chain of the blockbuster cholesterol-lowering drug, atorvastatin.[13][14][21]
-
(S)-CHBE: This enantiomer is also a key intermediate for various pharmaceuticals, including different HMG-CoA reductase inhibitors.[14][15]
The ability to produce these chiral building blocks with high optical purity via biocatalytic reduction makes this compound and its esters highly sought-after starting materials.[22][23]
Safety, Handling, and Storage
Given its chemical nature as a chlorinated keto-acid, this compound and its derivatives must be handled with appropriate care. Safety data for structurally related compounds provides a strong basis for handling procedures.[24][25][26]
-
Hazard Identification: The compound is expected to be corrosive and may cause severe skin and eye irritation or burns. It may be harmful if swallowed or inhaled.[24][25][26]
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[25][27]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[24][26]
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[25][26]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[27]
Conclusion
This compound is a molecule of significant synthetic importance, characterized by its multiple reactive functional groups and its crucial role in accessing high-value chiral intermediates. Its chemistry is dominated by the stereoselective reduction of its ketone function, a transformation that has been extensively optimized using biocatalytic methods. For researchers in drug discovery and process development, a thorough understanding of the properties, reactivity, and handling of this compound is essential for leveraging its full potential as a powerful synthetic tool.
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An In-depth Technical Guide to 4-Chloro-3-oxobutyric Acid (CAS No. 27807-84-7): Synthesis, Reactivity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
4-Chloro-3-oxobutyric acid, and more commonly its ethyl ester, is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive α-chloro ketone and a carboxylic acid (or ester) moiety, allows for diverse chemical transformations, making it a valuable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and its significant role in the development of chiral drugs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 27807-84-7 | [1][2] |
| Molecular Formula | C₄H₅ClO₃ | [2] |
| Molecular Weight | 136.53 g/mol | [3] |
| Appearance | White to off-white or pale yellow solid | [1][2] |
| Melting Point | 67-71 °C | [2] |
| Boiling Point | 284.8 °C (Predicted) | [3] |
| Density | 1.397 g/cm³ (Predicted) | [3] |
| pKa | 2.44 ± 0.32 (Predicted) | |
| Solubility | Soluble in polar solvents | [1] |
| InChI Key | UCTNTYHJFWMUBD-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary industrial route to this compound involves a two-step process starting from diketene.
Step 1: Chlorination of Diketene to 4-Chloro-3-oxobutyryl chloride
The synthesis begins with the chlorination of diketene. This reaction is highly exothermic and requires careful control of the reaction conditions to minimize the formation of byproducts, such as 2,4-dichloroacetoacetyl chloride[4].
Caption: Synthesis of 4-Chloro-3-oxobutyryl chloride from diketene.
Experimental Protocol: Chlorination of Diketene (Illustrative)
-
A solution of diketene in an inert solvent, such as dichloromethane, is prepared in a reaction vessel equipped with a cooling system.
-
Chlorine gas is bubbled through the solution at a controlled rate, maintaining a low temperature (typically below 0 °C) to manage the exothermic reaction.
-
The molar ratio of chlorine to diketene is carefully controlled to be near stoichiometric to maximize the yield of the desired product[4].
-
Upon completion of the reaction, the solvent can be removed under reduced pressure to yield crude 4-chloro-3-oxobutyryl chloride, which can be used directly in the next step or purified by distillation.
Step 2: Hydrolysis of 4-Chloro-3-oxobutyryl chloride
The resulting 4-chloro-3-oxobutyryl chloride is then hydrolyzed to afford this compound. This is a standard conversion of an acyl chloride to a carboxylic acid.
Caption: Hydrolysis of 4-Chloro-3-oxobutyryl chloride.
Experimental Protocol: Hydrolysis (General Procedure)
-
4-Chloro-3-oxobutyryl chloride is added dropwise to a stirred vessel containing water, often cooled in an ice bath to control the exothermicity of the hydrolysis.
-
The reaction mixture is stirred until the hydrolysis is complete, which can be monitored by techniques such as TLC or the cessation of HCl evolution.
-
The aqueous solution is then typically extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by the interplay of its three functional components: the carboxylic acid, the ketone, and the α-chloro group.
Stability and Decarboxylation
As a β-keto acid, this compound is susceptible to decarboxylation, particularly upon heating. The presence of the electron-withdrawing ketone group at the β-position facilitates the loss of carbon dioxide through a cyclic transition state. This instability is a critical consideration in its synthesis, purification, and storage. To minimize degradation, it is advisable to store the compound at low temperatures (freezing is recommended) under an inert atmosphere.
Reactivity of the Functional Groups
-
Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to amides, and reduction. Selective esterification can be achieved under Fischer esterification conditions[5].
-
Ketone: The ketone can be reduced to a secondary alcohol, which is a key transformation in the synthesis of many chiral pharmaceuticals. It can also participate in reactions such as enolate formation.
-
α-Chloro Ketone: This is a highly reactive moiety. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution. The α-hydrogens are acidic and can be removed by a base to form an enolate.
Intramolecular Reactivity and the Favorskii Rearrangement
The presence of an α-halo ketone and acidic α'-hydrogens (on the methylene group adjacent to the carboxylic acid) makes this compound a potential substrate for the Favorskii rearrangement under basic conditions[6][7][8]. This reaction involves the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to yield a rearranged carboxylic acid derivative[9].
Caption: Generalized Favorskii rearrangement pathway.
Analytical Methods
High-performance liquid chromatography (HPLC) is a common method for analyzing this compound and its derivatives. A reverse-phase (RP) HPLC method using a C18 or similar column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid (for MS compatibility) is effective[10][11][12].
Applications in Drug Development
The primary utility of this compound and its esters lies in their role as precursors to chiral 4-chloro-3-hydroxybutyrate esters. The stereoselective reduction of the ketone is a critical step in the synthesis of numerous pharmaceuticals.
Asymmetric Reduction to Chiral Alcohols
The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to either (R)- or (S)-ethyl 4-chloro-3-hydroxybutyrate (CHBE) is a well-established and highly valuable transformation. This is often achieved using biocatalysts, such as reductases from various microorganisms, which offer high enantioselectivity.
Caption: Asymmetric reduction of COBE to chiral CHBE.
Synthesis of Key Pharmaceutical Intermediates
The resulting chiral CHBE is a versatile intermediate for a range of valuable compounds:
-
(R)-CHBE is a precursor for the synthesis of L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and (R)-4-hydroxy-pyrrolidone.
-
(S)-CHBE is a key chiral intermediate in the synthesis of HMG-CoA reductase inhibitors, such as atorvastatin[13].
The conversion of these chiral intermediates often involves nucleophilic displacement of the chloride, further functional group transformations of the ester, and/or cyclization reactions.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. As an acidic and potentially corrosive substance, contact with skin and eyes should be avoided. Due to its thermal instability, it should be stored at low temperatures.
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. Its importance in the pharmaceutical industry, particularly as a precursor to essential chiral building blocks, is well-established. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and development. The continued exploration of new synthetic routes and applications of this compound will undoubtedly contribute to the advancement of medicinal chemistry and drug discovery.
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An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Chloro-3-oxobutyric acid, a halogenated β-keto acid, represents a molecule of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a reactive α-chloro ketone and a carboxylic acid moiety, renders it a versatile building block for the synthesis of a wide array of more complex molecules. Understanding its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by methodologies for their determination and an exploration of its structural and stability aspects.
Molecular and General Physical Properties
This compound, also known as 4-chloroacetoacetic acid, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅ClO₃ | [2] |
| Molecular Weight | 136.53 g/mol | [2] |
| CAS Number | 27807-84-7 | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 67-69 °C | [4] |
| Boiling Point | 284.8 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.397 g/cm³ (Predicted) | [4] |
| Flash Point | 126.1 °C | [2] |
| pKa | 2.44 ± 0.32 (Predicted) | [1] |
| LogP | -0.0719 | [5] |
These properties provide a foundational understanding of the compound's physical state and behavior under various conditions. The predicted values for boiling point and density are derived from computational models and should be considered as estimates until experimentally verified.
Experimental Determination of Physical Properties
Accurate determination of physical properties is crucial for the validation of a compound's identity and purity. The following section outlines standard experimental protocols applicable to this compound.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range close to the literature value suggests high purity.
Caption: Workflow for determining the melting point of a solid organic compound.
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: A capillary tube is sealed at one end. The open end is pressed into the powdered sample, and the tube is tapped gently to pack the solid to a height of 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
Recording: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting range.
Solubility Profile
The solubility of this compound in various solvents is a key parameter for its use in reactions, purification, and formulation. Due to the presence of a polar carboxylic acid group, it is expected to be soluble in polar solvents.[1]
Caption: A simple workflow for qualitative solubility testing.
-
Preparation: Place approximately 10-20 mg of this compound into a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, acetone, dichloromethane, diethyl ether) to the test tube.
-
Observation: Vigorously shake or vortex the test tube for 30 seconds.
-
Classification:
-
Soluble: If the solid completely dissolves to form a clear, homogeneous solution.
-
Partially Soluble: If some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: If the solid does not appear to dissolve.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
-CH₂- (adjacent to C=O): A singlet or a slightly broadened peak is expected around 3.5-4.0 ppm. The chemical shift is influenced by the adjacent carbonyl group.
-
-CH₂Cl (alpha to C=O): A singlet is expected further downfield, likely in the range of 4.2-4.7 ppm, due to the deshielding effects of both the chlorine atom and the carbonyl group.
-
-COOH (carboxylic acid proton): A broad singlet is expected at a significantly downfield chemical shift, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.
The presence of keto-enol tautomerism, common in β-keto acids, could lead to the appearance of additional, smaller signals corresponding to the enol form.[6][7] The enol form would exhibit a vinyl proton signal and an enolic hydroxyl proton signal.
-
-CH₂- (adjacent to C=O): Expected in the range of 40-50 ppm.
-
-CH₂Cl (alpha to C=O): Expected in the range of 45-55 ppm.
-
C=O (ketone): A signal in the downfield region, typically around 195-205 ppm.
-
C=O (carboxylic acid): Another downfield signal, generally in the range of 170-180 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H stretch (carboxylic acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹. The two carbonyl stretches may overlap.
-
C-O stretch (carboxylic acid): A medium to strong absorption in the 1200-1300 cm⁻¹ region.
-
C-Cl stretch: A medium to strong absorption in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (136.53 g/mol ). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with a peak at m/z 136 (for ³⁵Cl) and a peak at m/z 138 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of CO₂, H₂O, Cl, and cleavage adjacent to the carbonyl groups.
Synthesis and Purification
A reliable method for the synthesis and purification of this compound is essential for obtaining high-quality material for research. While a direct synthesis is not widely reported, a plausible route involves the hydrolysis of its corresponding esters, which are more commonly synthesized.
Synthetic Pathway
A common industrial method for producing esters of 4-chloroacetoacetic acid involves the chlorination of diketene followed by esterification.[8][9] The resulting ester can then be hydrolyzed to yield the desired carboxylic acid.
Caption: A proposed synthetic pathway to this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
-
Solvent Selection: Identify a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals to remove any residual solvent.
Stability and Handling
This compound, as a β-keto acid, is susceptible to decarboxylation upon heating, which results in the loss of carbon dioxide.[10][11][12] This instability should be considered during storage and in reactions conducted at elevated temperatures. The presence of the α-chloro ketone functionality also warrants careful handling due to its potential reactivity and biological activity.
Storage Recommendations:
To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and incompatible substances such as strong bases and oxidizing agents.[13]
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, encompassing its molecular characteristics, experimental determination of physical constants, spectroscopic signatures, synthetic considerations, and stability. A thorough understanding of these properties is fundamental for any researcher or scientist working with this versatile chemical intermediate. The provided protocols and predicted data serve as a valuable resource for the safe and effective utilization of this compound in the laboratory and in the development of new chemical entities.
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Introduction: The Synthetic Utility and Inherent Instability of 4-Chloro-3-oxobutyric Acid
An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable bifunctional molecule in organic synthesis, prized for its dual reactivity. The presence of a β-keto acid moiety and an α-chloro ketone functionality makes it a versatile building block, particularly in the synthesis of complex pharmaceutical intermediates. Its applications include the construction of heterocyclic systems and the introduction of key structural motifs in drug candidates. However, the very features that make this compound synthetically attractive also render it inherently unstable. This guide provides a comprehensive overview of the chemical liabilities of this compound, details its primary degradation pathways, and establishes a set of field-proven best practices for its storage and handling to ensure its integrity in research and development settings.
Part 1: Understanding the Core Chemical Liabilities
The instability of this compound is not arbitrary; it is a direct consequence of its molecular architecture. Two primary degradation pathways dominate its chemistry under ambient or non-ideal conditions: decarboxylation and hydrolysis. Understanding the causality behind these pathways is critical for developing effective stabilization strategies.
The Predominant Degradation Pathway: Decarboxylation
As a β-keto acid, this compound is highly susceptible to decarboxylation, the loss of carbon dioxide from the carboxyl group.[1][2] This process is significantly more facile than for simple carboxylic acids because the ketone at the β-position provides a low-energy mechanistic pathway for the reaction to proceed.[2]
Mechanism: The decarboxylation of β-keto acids proceeds through a concerted, six-membered cyclic transition state.[1][3][4] This intramolecular rearrangement allows for the transfer of the acidic proton to the keto oxygen, leading to the formation of an enol intermediate and the concurrent elimination of CO2. The resulting enol rapidly tautomerizes to the more stable ketone, 3-chloro-2-propanone.[1][4]
Causality:
-
Heat: This is the most significant catalyst for decarboxylation. Even moderate heating can readily initiate the process.[1][5]
-
Acidic Conditions: The presence of acid promotes the protonated state of the carboxylic acid, which is the form that undergoes this cyclic rearrangement. The decarboxylation of the β-keto acid is significantly faster than that of its conjugate base (the carboxylate anion).[6]
The Secondary Degradation Pathway: Hydrolysis
The C-Cl bond in this compound is an alkyl chloride bond, making it susceptible to nucleophilic substitution, particularly hydrolysis in the presence of water.[7][8] This reaction replaces the chlorine atom with a hydroxyl group, yielding 3,4-dihydroxy-2-butanone.
Mechanism: Hydrolysis of alkyl halides can proceed via either an SN1 or SN2 mechanism.[8][9][10] For this primary alkyl chloride, an SN2 mechanism is likely, where a water molecule acts as a nucleophile, attacking the carbon atom bonded to the chlorine. However, the presence of the adjacent carbonyl group can influence the reaction pathway.
Causality:
-
Moisture: The presence of water is the primary requirement for this degradation pathway. The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11]
-
pH: Hydrolysis can be accelerated under both acidic and basic conditions. Basic conditions, in particular, introduce a stronger nucleophile (hydroxide ion), which increases the reaction rate.[7][8]
Part 2: A Self-Validating Protocol for Storage and Handling
To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required. The following recommendations form a self-validating system: by controlling these parameters, you inherently minimize the opportunities for degradation.
Quantitative Data Summary
| Property | Value | Significance for Stability |
| Molecular Formula | C4H5ClO3 | Indicates the presence of reactive functional groups. |
| Molecular Weight | 136.53 g/mol | Foundational data for experimental calculations. |
| Melting Point | 67-69 °C | Low melting point suggests sensitivity to heat. |
| Appearance | Crystalline solid | Changes in appearance (e.g., discoloration, clumping) can indicate degradation or moisture absorption. |
| Primary Instability | Decarboxylation | Driven by heat and acidic pH.[1][6] |
| Secondary Instability | Hydrolysis | Driven by moisture.[8][9] |
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C or below. [12] | Drastically reduces the rate of both decarboxylation and hydrolysis. Similar β-keto acids show significantly improved stability at -80°C.[6] |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, directly inhibiting the hydrolysis pathway.[12] |
| Container | Tightly sealed, amber glass vial. | Prevents moisture ingress and protects from light, which can potentially catalyze degradation. |
| pH (for solutions) | Neutral to slightly alkaline (pH 7.0-8.0). | Stabilizes the compound in its deprotonated carboxylate form, which is less prone to decarboxylation.[6] |
| Incompatibilities | Avoid strong acids, strong bases, and strong oxidizing agents. [13] | These materials can catalyze or participate in degradation reactions. |
Handling Protocol: Minimizing Degradation During Use
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Whenever possible, handle the compound in a glove box or under a stream of inert gas.
-
Minimize Exposure: Weigh out the required amount quickly and reseal the container promptly.
-
Solvent Choice: If preparing a stock solution, use a dry, aprotic solvent. If an aqueous solution is necessary, use a buffer at a neutral to slightly alkaline pH and prepare it fresh before use.
-
Temperature Control: Keep solutions cold (on an ice bath) if they are to be used over several hours. Avoid heating solutions unless it is a required step in a reaction, and be aware that degradation will occur.
Part 3: Experimental Workflow for Stability Assessment
To empirically determine the stability of this compound under your specific experimental conditions, a formal stability study is recommended.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various matrices relevant to your work (e.g., water, pH 5 buffer, pH 7.4 buffer, methanol).
-
Incubation: Aliquot these solutions into separate vials for each time point and condition. Store them at a range of temperatures (e.g., -20°C, 4°C, room temperature, and an elevated temperature like 40°C to simulate stress).
-
Time-Point Analysis: At designated time points (e.g., 0, 4, 8, 24, 48, and 168 hours), remove one aliquot from each condition. Immediately quench any further degradation by freezing at -80°C or by mixing with a strong organic solvent if compatible with your analytical method.
-
Quantification: Analyze the samples using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining this compound.
-
Data Interpretation: Plot the percentage of the initial concentration remaining against time for each condition. This will provide a clear visual and quantitative measure of the compound's stability under different scenarios.
Conclusion
This compound is a powerful synthetic tool whose utility is balanced by its inherent chemical instability. The primary degradation routes of decarboxylation and hydrolysis are mechanistically well-understood and can be effectively mitigated through rigorous control of storage and handling conditions. By implementing the recommendations in this guide—specifically, low-temperature storage under an inert atmosphere and careful handling to exclude moisture—researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.
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An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-oxobutyric Acid Derivatives
This guide provides an in-depth exploration of the synthetic methodologies for producing 4-chloro-3-oxobutyric acid and its derivatives, which are pivotal intermediates in the pharmaceutical and fine chemical industries. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles with practical, field-proven insights to facilitate both laboratory-scale synthesis and process development.
Strategic Importance of this compound Derivatives
This compound esters, particularly ethyl 4-chloro-3-oxobutanoate (COBE), are highly valued building blocks in organic synthesis. Their bifunctional nature, featuring a reactive β-keto ester moiety and an α-chloro ketone, allows for a wide range of subsequent chemical transformations. This versatility makes them indispensable precursors for a variety of pharmacologically active molecules.
Notably, these derivatives are critical starting materials for the synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs commonly known as statins.[1] For instance, the chiral alcohol derived from the reduction of COBE, ethyl (R)-4-chloro-3-hydroxybutyrate, is a key intermediate in the manufacturing of atorvastatin (Lipitor).[1][2] Furthermore, these compounds serve as precursors for L-carnitine, a dietary supplement involved in fatty acid metabolism, and (R)-4-amino-3-hydroxybutyric acid (GABOB), a GABA analogue with anticonvulsant properties.[2][3] The significant demand for these pharmaceuticals underscores the importance of robust and efficient synthetic routes to this compound derivatives.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound derivatives can be broadly categorized into several key approaches. The choice of method often depends on factors such as the desired scale of production, available starting materials, and the specific structural requirements of the target molecule. This section will delve into the most prevalent and effective synthetic pathways.
The Diketene Route: An Industrial Mainstay
The reaction of diketene with chlorine followed by esterification is a widely employed method for the large-scale industrial production of ethyl 4-chloro-3-oxobutanoate.[4][5] Diketene, the dimer of ketene, serves as a highly reactive and cost-effective four-carbon building block.[6][7]
Mechanism and Rationale:
The synthesis begins with the chlorination of diketene, which proceeds via an electrophilic addition of chlorine to the electron-rich double bond of the enol lactone. This exothermic reaction forms a transient intermediate that, upon reaction with an alcohol (e.g., ethanol), undergoes ring-opening and esterification to yield the desired this compound ester.[4] The careful control of reaction temperature is crucial to minimize the formation of byproducts.[4] The use of a catalyst, such as anhydrous copper sulfate, can improve the reaction's efficiency and selectivity.[5]
Workflow for the Diketene-Based Synthesis:
Caption: Workflow for the synthesis of ethyl 4-chloro-3-oxobutanoate from diketene.
Detailed Experimental Protocol:
A detailed protocol for the synthesis of ethyl 4-chloroacetoacetate from diketene is outlined in Chinese patent CN103787883B.[5]
-
Reaction Setup: To a reaction kettle, add 84g of diketene, 220g of dichloromethane, and 0.84g of anhydrous copper sulfate.
-
Cooling: Begin stirring and cool the mixture to -10°C.
-
Chlorination: Introduce 44g of chlorine gas into the reaction mixture.
-
Esterification: After the chlorine gas has been fully introduced, add 55g of ethanol dropwise.
-
Work-up: Once the reaction is complete, distill off the dichloromethane to obtain crude ethyl 4-chloroacetoacetate.
-
Purification: The crude product is then purified by rectification to yield the final product.
Quantitative Data for the Diketene Route:
| Reactant/Product | Quantity | Molar Equivalent | Yield | Purity of Byproduct (Ethyl 2-chloroacetoacetate) |
| Diketene | 84g | 1.0 | ||
| Chlorine | 44g | ~0.62 | ||
| Ethanol | 55g | ~1.19 | ||
| Ethyl 4-chloro-3-oxobutanoate | 155.5g | 94.55% | 0.49% in crude product |
Data sourced from CN103787883B.[5]
Acylation of Acetoacetic Esters
The acetoacetic ester synthesis is a classic and versatile method for preparing β-keto esters and their derivatives.[8] This approach involves the acylation of an enolate derived from an acetoacetic ester. For the synthesis of this compound derivatives, chloroacetylation of an acetoacetic ester is the key step.
Mechanism and Rationale:
The α-protons of acetoacetic esters are acidic (pKa ≈ 11) due to the electron-withdrawing effects of the two adjacent carbonyl groups. Treatment with a suitable base, such as sodium ethoxide, generates a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic acylating agent like chloroacetyl chloride. The resulting intermediate can then be subjected to further reactions.
Reaction Pathway for Chloroacetylation:
Caption: General pathway for the chloroacetylation of acetoacetic esters.
While direct chloroacetylation can be effective, controlling polyacylation and other side reactions can be challenging. A more controlled approach often involves the use of Meldrum's acid.
The Meldrum's Acid Approach: A Versatile Alternative
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester with highly acidic α-protons (pKa ≈ 4.97), making it an excellent substrate for forming stable enolates.[9][10] Its derivatives are valuable intermediates in organic synthesis.[9][11]
Mechanism and Rationale:
Meldrum's acid can be readily acylated to form acyl Meldrum's acid derivatives.[12] These intermediates can then be reacted with alcohols or other nucleophiles to generate β-keto esters. This two-step process offers a high degree of control and often results in excellent yields. The reaction of acylated Meldrum's acid with an alcohol, often under reflux, leads to ring-opening and the formation of the desired β-keto ester, along with acetone and carbon dioxide as byproducts.[12]
Detailed Experimental Protocol for Acylation of Meldrum's Acid:
The following is a general procedure for the acylation of Meldrum's acid, which can be adapted for chloroacetylation.[12]
-
Preparation of Acylating Agent: A carboxylic acid (e.g., chloroacetic acid) can be converted to its corresponding acid chloride (chloroacetyl chloride) using standard methods (e.g., with thionyl chloride).
-
Acylation: Meldrum's acid is dissolved in a suitable solvent (e.g., dichloromethane) and cooled. Pyridine is added, followed by the dropwise addition of the acid chloride. The reaction is typically stirred for several hours at room temperature.
-
Work-up: The reaction mixture is washed with dilute acid and brine, dried, and the solvent is evaporated to yield the crude acyl Meldrum's acid.
-
Esterification/Methanolysis: The crude acyl Meldrum's acid is then refluxed in an alcohol (e.g., methanol or ethanol) for several hours.
-
Purification: The solvent is removed, and the resulting β-keto ester is purified by distillation under reduced pressure.
Silylation-Chlorination Route for Specific Derivatives
For the synthesis of more complex derivatives, such as 4-chloro-2-methoxyimino-3-oxobutyric acid, a multi-step approach involving silylation can be employed to achieve high yields and purity.[13]
Mechanism and Rationale:
This method involves the protection of the enolizable ketone and carboxylic acid functionalities as their trimethylsilyl (TMS) ethers/esters.[13] This protection strategy allows for the selective chlorination at the desired position using a chlorinating agent like sulfuryl chloride. Subsequent hydrolysis of the silyl groups regenerates the keto and acid functionalities to yield the final product.[13][14]
Detailed Experimental Protocol:
A detailed protocol for this synthesis is provided in US patent US04845257.[13]
-
Silylation: 2-methoxyimino-3-oxobutyric acid is dissolved in acetonitrile, and triethylamine is added. The mixture is cooled, and chlorotrimethylsilane is added dropwise. The reaction is stirred for 2 hours at 20-25°C.
-
Solvent Exchange: Xylene is added, and the mixture is concentrated under reduced pressure. The residue is suspended in tetrahydrofuran.
-
Chlorination: The suspension is filtered, and the filtrate containing the silylated intermediate is cooled to -30°C. Sulfuryl chloride is added dropwise.
-
Hydrolysis: The reaction temperature is raised to 20°C, and the mixture is concentrated. The residue is diluted with water and stirred for 10 minutes to hydrolyze the silyl ester.
-
Work-up and Isolation: The pH is adjusted to 9.0 with 2N NaOH, and the mixture is washed with methylene chloride. The aqueous layer is then acidified to pH 0.5 with concentrated HCl, saturated with NaCl, and extracted with ether. The combined organic layers are dried and concentrated to yield 4-chloro-2-methoxyimino-3-oxobutyric acid.
Asymmetric Synthesis of Derivatives: The Biocatalytic Approach
While the aforementioned methods are effective for producing racemic this compound derivatives, the synthesis of enantiomerically pure downstream products, such as ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE), often relies on asymmetric reduction. Biocatalysis, utilizing stereoselective carbonyl reductases, has emerged as a powerful and environmentally benign approach for this transformation.[3]
A variety of microorganisms and isolated enzymes have been shown to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to either the (R)- or (S)-enantiomer of the corresponding alcohol with high enantiomeric excess.[1][2][3] These processes often employ whole-cell systems with cofactor regeneration, making them economically viable for industrial applications.[3][15] For example, a robust carbonyl reductase from Burkholderia gladioli has been used for the efficient synthesis of (R)-CHBE with 99.9% enantiomeric excess.[3]
Safety Considerations for Key Reagents
The synthesis of this compound derivatives involves the use of hazardous materials that require careful handling and appropriate personal protective equipment (PPE).
-
Diketene: A flammable, toxic, and corrosive liquid.[6] It should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided.
-
Chloroacetyl Chloride: A corrosive and lachrymatory liquid that reacts violently with water.[16][17] It is harmful if swallowed, inhaled, or absorbed through the skin.[16] Full protective clothing, including gloves and eye/face protection, is mandatory.[18] Work should be conducted in a chemical fume hood.
-
Sulfuryl Chloride: A corrosive and toxic liquid that also reacts violently with water. Similar precautions as for chloroacetyl chloride should be taken.
-
Thionyl Chloride: A corrosive and toxic liquid that reacts with water to release toxic gases.[4] It should be handled with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and adhere to all institutional safety protocols.[16][17][18][19]
Conclusion
The synthesis of this compound derivatives is a well-established field with a range of methodologies available to the modern chemist. The choice between the industrial-scale diketene route, the versatile acetoacetic ester and Meldrum's acid approaches, or more specialized silylation-based methods will depend on the specific goals of the research or development program. Furthermore, the increasing importance of enantiomerically pure pharmaceuticals has driven the development of sophisticated biocatalytic reductions of these key ketoester intermediates. A thorough understanding of the underlying chemical principles, coupled with a commitment to safe laboratory practices, is essential for the successful synthesis and application of these valuable compounds.
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Li, Y., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7436. Available from: [Link]
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Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. Available from: [Link]
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University of Calgary. (n.d.). Ch21: Acetoacetic esters. Available from: [Link]
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An In-depth Technical Guide to the Synthesis of 4-Chloro-3-oxobutanoyl Chloride via Thionyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reaction between 4-chloro-3-oxobutyric acid and thionyl chloride (SOCl₂) to produce 4-chloro-3-oxobutanoyl chloride, a critical bifunctional building block in organic synthesis. The document elucidates the underlying reaction mechanism, offers a detailed experimental protocol, explores key parameters for reaction optimization, and addresses potential side reactions and safety considerations. By synthesizing mechanistic theory with practical, field-proven insights, this guide serves as an authoritative resource for professionals engaged in pharmaceutical development and complex molecule synthesis.
Introduction: Strategic Importance of 4-Chloro-3-oxobutanoyl Chloride
4-Chloro-3-oxobutanoyl chloride (also known as 4-chloroacetoacetyl chloride) is a highly valuable synthetic intermediate, distinguished by the presence of two distinct reactive sites: an electrophilic acyl chloride and an α-chloro ketone.[1][2] This bifunctional nature makes it an exceptionally versatile reagent for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmaceutical agents.[1][3] For instance, it is a known impurity and potential intermediate in the synthesis of Amlodipine, a dihydropyridine calcium channel blocker used as an antianginal and antihypertensive medication.[2]
The conversion of its parent carboxylic acid, this compound, using thionyl chloride (SOCl₂) is a primary and efficient method for its preparation.[1] Thionyl chloride is a powerful and inexpensive reagent for converting carboxylic acids to their corresponding acyl chlorides ("acid chlorides").[4][5] The key advantage of this transformation is the conversion of the relatively poor hydroxyl leaving group of the carboxylic acid into a highly reactive acyl chloride, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles like alcohols, amines, and thiols.[3][4] This reaction is thermodynamically favorable as it produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][6]
The Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. The process can be broken down into several key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[7][8] This step can also be depicted as an attack from the carbonyl oxygen, leading to a resonance-stabilized intermediate.[9]
-
Formation of the Chlorosulfite Intermediate: Following the initial attack, a chloride ion is expelled from the sulfur atom. A subsequent proton transfer, often facilitated by a mild base like pyridine or the chloride ion itself, results in the formation of a highly reactive acyl chlorosulfite intermediate.[7][10] This intermediate is crucial as it transforms the hydroxyl group into an excellent leaving group.[7]
-
Nucleophilic Acyl Substitution: The chloride ion (Cl⁻), generated in the previous step, now acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate.[4][11]
-
Collapse of the Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous sulfur dioxide (SO₂) and another chloride ion.[6][11]
This entire process is irreversible due to the evolution of SO₂ and HCl gases, which are removed from the system, ensuring a high yield of the acyl chloride product.[4][6]
Diagram of the Reaction Mechanism
Caption: General mechanism for the conversion of a carboxylic acid to an acyl chloride.
Considerations for the Substrate: Potential Side Reactions
While the carboxylic acid is the most reactive functional group under these conditions, the presence of the α-chloro ketone in this compound warrants consideration of potential side reactions. Thionyl chloride can react with enolizable ketones or other C-H acidic compounds, which could lead to chlorination or sulfinylation.[12] However, the reaction with the carboxylic acid is significantly faster and more favorable. To minimize side reactions, it is crucial to maintain controlled, typically low-to-moderate, temperatures and avoid the use of strong bases that could promote enolization. Under standard protocols, thionyl chloride shows high selectivity for the carboxylic acid over the ketone functionality.[13]
Experimental Protocol and Workflow
The following protocol is a representative, self-validating procedure for the synthesis of 4-chloro-3-oxobutanoyl chloride. The causality for each step is explained to ensure reproducibility and safety.
Diagram of the Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology
Materials and Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Inert atmosphere setup (Nitrogen or Argon line).
-
Heating mantle and ice bath.
-
Standard laboratory glassware (all oven-dried).
-
Rotary evaporator and vacuum distillation apparatus.
Reagents:
-
This compound
-
Thionyl chloride (SOCl₂), freshly distilled if necessary.
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform, or neat).
-
A catalytic amount of N,N-Dimethylformamide (DMF) (optional, can accelerate the reaction).
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent hydrolysis of the thionyl chloride and the product. The system should be under a positive pressure of an inert gas like nitrogen.
-
Charging the Reactor: Charge the round-bottom flask with this compound (1.0 eq). If using a solvent, add anhydrous DCM.
-
Cooling: Cool the flask to 0 °C in an ice bath. This is critical to control the initial exothermic reaction upon addition of thionyl chloride.
-
Reagent Addition: Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution via the dropping funnel. The evolution of HCl and SO₂ gas will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (the boiling point of the solvent, or ~70-80 °C if run neat) for 2-4 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture back to room temperature. The excess thionyl chloride (boiling point: 76 °C) and solvent can be carefully removed by distillation or under reduced pressure using a rotary evaporator. A trap containing a base (e.g., NaOH solution) should be used to neutralize the toxic and corrosive off-gases.
-
Purification: The resulting crude 4-chloro-3-oxobutanoyl chloride is purified by vacuum distillation to yield a colorless to pale yellow liquid.[2]
Reaction Parameters and Optimization
The success of this synthesis depends on the careful control of several key parameters. The following table summarizes these variables and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Outcome |
| Stoichiometry | 1.1 - 1.5 equivalents of SOCl₂ | A slight excess of thionyl chloride ensures complete conversion of the carboxylic acid. A large excess can complicate purification. |
| Temperature | Initial addition at 0 °C, then reflux | Low initial temperature controls the exothermic reaction. Subsequent heating drives the reaction to completion.[14] |
| Solvent | Anhydrous DCM, Chloroform, or Neat | Anhydrous conditions are essential to prevent hydrolysis.[15] Running the reaction neat (without solvent) is possible but requires more careful temperature control. |
| Catalyst | Catalytic DMF (optional) | DMF can accelerate the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent. Use with caution as it can promote side reactions. |
| Reaction Time | 2 - 4 hours at reflux | Sufficient time is needed for complete conversion. Progress can be monitored by the cessation of gas evolution. |
Safety Considerations
Both the reactants and products of this synthesis are hazardous and must be handled with appropriate care in a well-ventilated fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a potent lachrymator (causes tearing).[5] It reacts violently with water to release HCl and SO₂ gases. Always wear gloves, safety goggles, and a lab coat.
-
4-Chloro-3-oxobutanoyl Chloride: As an acyl chloride, it is corrosive and will react with moisture (e.g., in the air or on skin) to produce HCl.[2] Handle with care and store under an inert atmosphere.
-
Gaseous Byproducts (HCl, SO₂): Both are toxic and corrosive gases. The reaction apparatus must be equipped with a gas trap or scrubber containing a basic solution to neutralize these fumes.
Alternative Synthetic Routes
While the thionyl chloride method is common, it is important to be aware of alternative industrial methods for producing 4-chloro-3-oxobutanoyl chloride. The primary industrial synthesis involves the direct chlorination of diketene (4-methylideneoxetan-2-one).[1][16] This reaction is highly exothermic and often requires specialized equipment, such as thin-film reactors, to manage heat transfer and ensure safety and efficiency.[1]
Conclusion
The reaction of this compound with thionyl chloride is a robust and reliable method for synthesizing 4-chloro-3-oxobutanoyl chloride, a key intermediate in modern organic chemistry. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and strict adherence to safety protocols are paramount for achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers and drug development professionals to successfully and safely utilize this important transformation.
References
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]
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-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]
-
Reddit r/OrganicChemistry. (2022, July 12). reactions with thionyl chloride. [Link]
-
OC Lectures. (2020, September 5). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2). YouTube. [Link]
-
Eureka | Patsnap. (2019). Synthesis process of chloroacetyl chloride. [Link]
-
Chem-Matics. (2023, January 9). Mechanism of the reaction between Carboxylic acid (RCOOH) and thionyl chloride (SOCl2). YouTube. [Link]
-
ChemWhat. 4-Chloro-3-oxobutanoyl Chloride CAS#: 41295-64-1. [Link]
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-
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Spectroscopic Characterization of 4-Chloro-3-oxobutyric Acid: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate
4-Chloro-3-oxobutyric acid (CAS 27807-84-7), also known as 4-chloroacetoacetic acid, is a reactive bifunctional molecule of significant interest in synthetic organic chemistry.[1][2] Its utility as a building block stems from the presence of three key reactive sites: a carboxylic acid, a ketone, and an α-chloro substituent. This unique combination allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. However, its inherent reactivity, coupled with its nature as a β-keto acid, presents unique challenges in its characterization. β-Keto acids are known for their propensity to undergo decarboxylation, which can complicate analysis and handling.[3][4]
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality control of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical predictions and practical, field-proven protocols for data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this versatile molecule.
The Structural Landscape: Keto-Enol Tautomerism
A critical aspect to consider when analyzing the spectroscopic data of this compound is its existence as a mixture of keto and enol tautomers. This equilibrium is a hallmark of β-dicarbonyl compounds and significantly influences their spectroscopic signatures. The relative populations of the keto and enol forms are dependent on factors such as solvent polarity, temperature, and pH. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.
Caption: Keto-enol tautomerism in this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure and assessing its purity.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the two methylene groups and the acidic proton of the carboxylic acid. The presence of the enol form will give rise to an additional set of signals, including a vinylic proton and an enolic hydroxyl proton.
| Assignment (Keto form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| Cl-CH ₂-C=O | ~ 4.3 | Singlet | 2H |
| C=O-CH ₂-COOH | ~ 3.8 | Singlet | 2H |
| Assignment (Enol form) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| =C-OH | 12.0 - 15.0 | Singlet (broad) | 1H |
| =CH -COOH | ~ 5.7 | Singlet | 1H |
| Cl-CH ₂-C= | ~ 4.1 | Singlet | 2H |
Note: Chemical shifts are predictions and can vary based on solvent and concentration. The broadness of the -COOH and enolic -OH peaks is due to hydrogen bonding and chemical exchange.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbonyl carbons of the keto form and the olefinic carbons of the enol form will have characteristic chemical shifts.
| Assignment (Keto form) | Predicted Chemical Shift (ppm) |
| -C OOH | ~ 172 |
| Cl-CH₂-C =O | ~ 200 |
| C l-CH₂-C=O | ~ 48 |
| C=O-C H₂-COOH | ~ 45 |
| Assignment (Enol form) | Predicted Chemical Shift (ppm) |
| -C OOH | ~ 170 |
| Cl-CH₂-C = | ~ 165 |
| =C H-COOH | ~ 95 |
| C l-CH₂-C= | ~ 46 |
Experimental Protocol for NMR Data Acquisition
Rationale: The choice of a deuterated solvent is critical. Aprotic solvents like DMSO-d₆ or acetone-d₆ are often preferred for carboxylic acids to observe the acidic proton. The use of an internal standard like tetramethylsilane (TMS) provides a reference point for chemical shifts.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Caption: A streamlined workflow for NMR analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy is particularly useful for confirming the presence of the carboxylic acid and ketone moieties, and for observing the effects of hydrogen bonding.
Predicted IR Spectral Data
The IR spectrum will be dominated by the characteristic absorptions of the O-H and C=O groups. The presence of the enol tautomer will also be evident.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Strong | Very Broad |
| Ketone C=O (Keto form) | Stretch | ~ 1725 | Strong | Sharp |
| Carboxylic Acid C=O (Keto form) | Stretch | ~ 1710 | Strong | Sharp |
| C=C (Enol form) | Stretch | ~ 1640 | Medium | Sharp |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong | Sharp |
| C-Cl | Stretch | 800 - 600 | Medium-Strong | Sharp |
Rationale for Spectral Features: The O-H stretching vibration of the carboxylic acid appears as a very broad band due to strong intermolecular hydrogen bonding, often forming dimers.[5] The carbonyl stretching frequencies are distinct for the ketone and carboxylic acid groups. In the enol form, conjugation and intramolecular hydrogen bonding will lower the C=O stretching frequency and give rise to a C=C stretching absorption.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Rationale: ATR-FTIR is a convenient method for analyzing solid or liquid samples with minimal preparation. It provides high-quality spectra and is non-destructive.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of this compound (solid or viscous liquid) directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Identify the characteristic absorption bands and compare them to the predicted values.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and potentially fragile molecules like this compound.
Predicted Mass Spectral Data (ESI)
In ESI-MS, this compound is expected to be detected as its deprotonated molecule in negative ion mode or as its protonated molecule or adducts (e.g., with sodium) in positive ion mode.
| Ion | Formula | Calculated m/z | Ionization Mode |
| [M-H]⁻ | C₄H₄ClO₃⁻ | 134.98 | Negative |
| [M+H]⁺ | C₄H₆ClO₃⁺ | 137.00 | Positive |
| [M+Na]⁺ | C₄H₅ClNaO₃⁺ | 158.98 | Positive |
Isotope Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in an M+2 peak with about one-third the intensity of the molecular ion peak.
Experimental Protocol for ESI-MS Data Acquisition
Rationale: ESI is a gentle ionization method that minimizes fragmentation, making it ideal for determining the molecular weight of the intact molecule. A volatile solvent system is necessary for efficient spray formation and desolvation.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.[6]
-
A small amount of a volatile acid (e.g., formic acid) can be added for positive ion mode, or a volatile base (e.g., ammonium hydroxide) for negative ion mode to enhance ionization.
-
-
Instrument Setup (for a typical ESI-MS system):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum in either positive or negative ion mode over an appropriate m/z range (e.g., 50-500).
-
Acquire data for a sufficient duration to obtain a good quality averaged spectrum.
-
-
Data Analysis:
-
Examine the resulting mass spectrum for the expected molecular ions and their characteristic chlorine isotope patterns.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the observed ions.
-
Caption: The logical flow of an ESI-MS experiment.
Conclusion
The spectroscopic characterization of this compound requires a multi-faceted approach, leveraging the strengths of NMR, IR, and MS. While its reactivity and potential for decarboxylation demand careful sample handling and data acquisition, a thorough analysis of the data, with careful consideration of the keto-enol tautomerism, allows for its unambiguous identification and purity assessment. The protocols and predicted data presented in this guide serve as a robust framework for researchers working with this important synthetic intermediate, ensuring scientific integrity and facilitating the advancement of their research and development endeavors.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]
-
Omics Online. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
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Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]
-
mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-3-oxobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-oxobutyric acid (CAS No. 27807-84-7), a bifunctional molecule featuring both a carboxylic acid and an α-chloro ketone, is a valuable intermediate in synthetic organic chemistry.[1] Its unique structural motifs make it a versatile building block in the synthesis of various pharmaceuticals and other complex organic molecules. However, the inherent reactivity that makes this compound synthetically useful also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety and handling precautions for this compound, grounded in its chemical properties and the established best practices for related substance classes.
Hazard Identification and Risk Assessment
This compound is classified as a corrosive substance.[2] The primary hazard associated with this compound is its potential to cause severe skin burns and eye damage, as indicated by the GHS hazard statement H314.[2] This corrosive nature is a direct consequence of its acidic properties and the reactivity of the α-chloro ketone moiety.
Chemical Reactivity and Stability
As a β-keto acid, this compound is susceptible to thermal decarboxylation, a common degradation pathway for this class of compounds that results in the loss of carbon dioxide.[3][4] While specific stability data for this compound is limited, it is prudent to assume that elevated temperatures can lead to its decomposition.
The α-chloro ketone functionality imparts significant reactivity. These moieties are known to be potent alkylating agents and can react with a variety of nucleophiles. This reactivity is a key consideration for both its intended synthetic applications and its potential for unintended hazardous reactions.
Based on data for the related compound ethyl 4-chloro-3-oxobutanoate, thermal decomposition of this compound is anticipated to release hazardous substances such as hydrogen chloride, carbon monoxide, and carbon dioxide.[5]
Toxicological Profile
-
Skin and Eye Contact: Direct contact can cause severe burns and irreversible eye damage.[2]
-
Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[7]
-
Ingestion: Ingestion is likely to cause burns to the gastrointestinal tract.[5]
Given the presence of an α-chloro ketone, a class of compounds known for their alkylating ability, there is a potential for more systemic toxic effects, although specific data is lacking.
Prudent Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for the safe handling of this compound.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and properly functioning safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with this corrosive substance.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or perforation before use. | To prevent skin contact and chemical burns. |
| Eye Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes to the eyes and face. |
| Skin and Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | To protect the skin from accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol generation. | To prevent inhalation of harmful dust or aerosols. |
Storage and Incompatibility
Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[5]
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and strong acids.[5] The acidic nature of the compound can lead to vigorous reactions with bases. The α-chloro ketone moiety can be susceptible to oxidation.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[5] |
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[5]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.[8]
-
Disposal Method: Chemical incineration in a permitted hazardous waste facility is a common disposal method for this type of organic waste.[7] Contact your institution's environmental health and safety department for specific disposal procedures.
Experimental Protocols: A Note on Safe Practice
When designing experiments involving this compound, it is imperative to consider its reactivity and potential for hazardous byproducts.
-
Reaction Quenching: When quenching reactions, be mindful of the potential for exothermic reactions, especially when using strong bases.
-
Work-up Procedures: During aqueous work-ups, be aware that the compound's acidity will influence its partitioning between organic and aqueous layers depending on the pH.
-
Purification: If performing distillations, be cautious of the compound's thermal instability. Purification by chromatography should be performed with care to avoid prolonged exposure to incompatible materials.
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Commercial availability of 4-Chloro-3-oxobutyric acid
An In-depth Technical Guide to the Commercial Availability and Application of 4-Chloro-3-oxobutyric Acid
Introduction
This compound (CAS No. 27807-84-7), also known as 4-chloroacetoacetic acid, is a highly functionalized chemical intermediate of significant interest to the pharmaceutical and fine chemical industries.[1][2] Its bifunctional nature, featuring both a carboxylic acid and an α-chloro ketone, makes it a versatile building block for the synthesis of complex molecular architectures. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its commercial availability, key physicochemical properties, synthetic routes, and critical applications, particularly in the development of chiral pharmaceutical intermediates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. The compound is a solid at room temperature with a melting point between 67-69 °C.[1]
| Property | Value | Source |
| CAS Number | 27807-84-7 | [1] |
| Molecular Formula | C4H5ClO3 | [1][3][] |
| Molecular Weight | 136.53 g/mol | [1][2][] |
| Appearance | Pale Yellow Solid | [5] |
| Melting Point | 67-71 °C | [1][5] |
| Boiling Point | 284.8 °C at 760 mmHg | [1] |
| Density | ~1.397 g/cm³ | [1][3] |
| SMILES | C(C(=O)CCl)C(=O)O | [1][2][] |
| InChI Key | UCTNTYHJFWMUBD-UHFFFAOYSA-N | [] |
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The product has achieved commercial mass production, ensuring a stable supply for industrial applications.[1] Purity levels typically range from 90% to over 98%, with pricing varying based on quantity and supplier. It is also offered as a pharmaceutical reference standard for analytical purposes.[6]
| Supplier | Available Purity | Example Quantity | Price (USD, subject to change) |
| Matrix Scientific | 95% | 1g | $570.00 |
| Atlantic Research Chemicals | 90% | 1g | $562.00 |
| Apollo Scientific | >98% | 250mg | £201.00 (~$255) |
| SRIRAMCHEM | Reference Standard | Inquiry | Inquiry |
| Alfa Chemistry | Research Grade | Inquiry | Inquiry |
| BOC Sciences | Research Grade | Inquiry | Inquiry |
| Anax Laboratories | >98% | Inquiry | Inquiry |
| Bide Pharmatech Ltd. | Research Grade | Inquiry | Inquiry |
(Note: Prices are indicative and were retrieved from publicly available data. For current pricing and bulk inquiries, direct contact with the supplier is recommended.)
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is crucial for its application in drug development. A common and effective strategy, particularly for producing derivatives with high yield and purity, involves a silylation-chlorination approach starting from a 2-alkoxyimino-3-oxobutyric acid.[7][8] This method prevents undesirable side reactions and facilitates the selective introduction of chlorine at the C4 position.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxyimino-3-oxobutyric Acid[8][9]
-
Silylation: Dissolve 2-methoxyimino-3-oxobutyric acid (1 equivalent) in acetonitrile. Add triethylamine (excess) to the solution.
-
TMS Addition: Cool the mixture on an ice bath and add chlorotrimethylsilane (TMS-Cl, excess) dropwise.
-
Reaction: Stir the mixture at room temperature (20-25 °C) for approximately 2 hours to form the trimethylsilyl enol ether intermediate.
-
Solvent Exchange: Add xylene and concentrate the reaction mixture under reduced pressure to remove volatile components.
-
Purification of Intermediate: Suspend the residue in tetrahydrofuran (THF) and filter under a nitrogen atmosphere to remove insoluble salts. The filtrate contains the desired silylated intermediate.
-
Chlorination: Cool the filtrate to -30 °C and add sulfuryl chloride (SO2Cl2, 1 equivalent) dropwise.
-
Warming: Allow the reaction mixture to warm to 20 °C.
-
Hydrolysis: Concentrate the mixture under reduced pressure. Dilute the residue with water and stir for 10 minutes to hydrolyze the trimethylsilyl ester.
-
Work-up: Adjust the pH to 9.0 with 2N aqueous sodium hydroxide. Wash the aqueous layer twice with methylene chloride.
-
Acidification & Extraction: Adjust the aqueous layer to pH 0.5 with concentrated hydrochloric acid. Saturate the aqueous layer with sodium chloride and extract three times with diethyl ether.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the final product, 4-chloro-2-methoxyimino-3-oxobutyric acid.
Caption: Silylation-Chlorination Synthesis Workflow.
Core Applications in Drug Development
This compound and its esters are pivotal starting materials for synthesizing valuable chiral intermediates. The reduction of the ketone in ethyl 4-chloro-3-oxobutanoate (COBE) is a key step in producing optically active ethyl (R)- and (S)-4-chloro-3-hydroxybutyrate (CHBE). These chiral alcohols are versatile precursors for a range of pharmacologically important products.[9][10]
-
(R)-CHBE is a precursor for L-carnitine, (R)-4-amino-3-hydroxybutyric acid (GABOB), and cholesterol-lowering drugs like atorvastatin.[9][10]
-
(S)-CHBE is also a key intermediate for various chiral drugs, including HMG-CoA reductase inhibitors.[10]
-
Cephalosporins: Derivatives such as 4-halo-2-oxyimino-3-oxobutyric acids are valuable intermediates for synthesizing cephalosporin antibiotics that contain an aminothiazole group.[11]
-
Beta-Amino Acids: The related compound (S)-4-Chloro-3-Hydroxybutyronitrile serves as a critical precursor for beta-amino acid derivatives, which are essential in drug discovery.[12]
The enzymatic asymmetric reduction of COBE to CHBE is often preferred over chemical synthesis to achieve high enantiomeric purity.[9]
Caption: Pharmaceutical Synthesis Pathways from COBE.
Analytical Quality Control
Ensuring the purity and quality of this compound is paramount, especially when it is used as a starting material in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a primary and effective technique for its characterization.[7]
HPLC Method for Purity Analysis[13]
A straightforward reverse-phase (RP) HPLC method can be employed for the analysis of this compound.
-
Column: Newcrom R1 or equivalent RP-18 column.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[13]
-
Detection: UV at 210 nm.
-
Application: This method is suitable for routine quality control, impurity profiling, and can be scaled for preparative separation to isolate impurities.[13] It is also applicable for pharmacokinetic studies.[13]
Additionally, Gas Chromatography (GC) is a validated method for determining the purity of related reactive intermediates like 4-chlorobutyryl chloride, demonstrating its utility for quality control of similar compounds.[14]
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a precursor to essential chiral building blocks like (R)- and (S)-CHBE underscores its importance in the synthesis of a wide array of drugs, from cholesterol-lowering agents to antibiotics. Robust synthetic methodologies and validated analytical techniques like HPLC ensure that this compound can be produced and utilized with the high degree of purity and quality required for drug development and manufacturing. This guide provides a foundational understanding for researchers and developers looking to leverage the synthetic potential of this versatile molecule.
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An In-Depth Technical Guide to 4-Chloro-3-oxobutanoic Acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-oxobutanoic acid, a bifunctional molecule of significant interest in synthetic organic chemistry, serves as a versatile building block for a variety of valuable compounds. Its structure, featuring both a carboxylic acid and an α-chloro ketone moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceuticals.
The IUPAC name for this compound is 4-chloro-3-oxobutanoic acid . It is also commonly known by several synonyms, which are often encountered in the literature.
Nomenclature and Identification
| Identifier | Value |
| IUPAC Name | 4-chloro-3-oxobutanoic acid[1][2] |
| Synonyms | 4-Chloro-3-oxobutyric acid, 4-Chloroacetoacetic acid, γ-Chloroacetoacetic acid, Butanoic acid, 4-chloro-3-oxo-[1] |
| CAS Number | 27807-84-7[1] |
| Molecular Formula | C₄H₅ClO₃[1] |
| Molecular Weight | 136.53 g/mol |
| SMILES | C(C(=O)CCl)C(=O)O[1] |
| InChI Key | UCTNTYHJFWMUBD-UHFFFAOYSA-N[1] |
Physicochemical Properties
4-Chloro-3-oxobutanoic acid is typically a white to off-white solid. Its solubility in polar solvents is attributed to the presence of the carboxylic acid group.[1]
| Property | Value |
| Melting Point | 68-71 °C |
| Appearance | Pale Yellow Solid |
| Purity | >98% |
Synthesis of 4-Chloro-3-oxobutanoic Acid
The synthesis of 4-chloro-3-oxobutanoic acid can be achieved through various methods. A common laboratory-scale approach involves the chlorination of acetoacetic acid derivatives. One of the most direct and efficient methods for the synthesis of its highly reactive precursor, 4-chloro-3-oxobutyryl chloride, is the reaction of diketene with chlorine.[3] The resulting acid chloride can then be hydrolyzed to yield 4-chloro-3-oxobutanoic acid.
Experimental Workflow: Synthesis from Diketene and Chlorine
Caption: Synthesis of 4-chloro-3-oxobutanoic acid from diketene.
Key Reactions and Mechanistic Insights
The reactivity of 4-chloro-3-oxobutanoic acid is dominated by its two functional groups: the carboxylic acid and the α-chloro ketone. This dual functionality makes it a valuable intermediate for the synthesis of a wide array of compounds.[1]
Nucleophilic Substitution Reactions
The chlorine atom at the 4-position is susceptible to nucleophilic substitution. This reactivity is central to its use as a building block. For instance, it can react with various nucleophiles, such as amines, to introduce new functional groups.
Reaction with Amines: The reaction of 4-chloro-3-oxobutanoic acid or its esters with amines leads to the formation of aminoketones. This reaction is a cornerstone for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. However, the reaction can be complex, as the primary amine formed can act as a nucleophile itself, leading to the formation of secondary and tertiary amines.[4][5] To favor the formation of the primary amine, a large excess of the amine nucleophile is often used.[6]
Condensation Reactions
The active methylene group (at the 2-position) of 4-chloro-3-oxobutanoic acid and its esters can participate in condensation reactions with aldehydes and ketones. A notable example is the Knoevenagel condensation.
Knoevenagel Condensation: In the Knoevenagel condensation, 4-chloro-3-oxobutanoic acid or its esters react with aromatic aldehydes in the presence of a basic catalyst (e.g., morpholine/acetic acid) to yield ethyl 2-chloroacetyl-3-arylpropenoates.[7] These products are valuable intermediates in organic synthesis. The reaction can be carried out in greener solvents like ionic liquids.[7]
Caption: Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate.
Applications in Drug Development and Research
4-Chloro-3-oxobutanoic acid and its derivatives are pivotal intermediates in the synthesis of a number of pharmaceuticals.
Synthesis of Chiral Alcohols
The enzymatic reduction of ethyl 4-chloro-3-oxobutanoate is a key step in the synthesis of optically active ethyl (R)-4-chloro-3-hydroxybutyrate and its (S)-enantiomer. These chiral alcohols are valuable precursors for a range of important drugs.[8]
-
(R)-4-amino-3-hydroxybutyric acid (GABOB) : A derivative of the neurotransmitter GABA.[8]
-
L-carnitine : A compound involved in fatty acid metabolism.[8]
-
(R)-4-hydroxy-pyrrolidone : A versatile chiral building block.[8]
-
Atorvastatin : The side chain of this cholesterol-lowering drug can be synthesized from ethyl (S)-4-chloro-3-hydroxybutanoate.[9]
The enzymatic reduction is often carried out using whole-cell biocatalysts or isolated enzymes, such as carbonyl reductases, and can be performed in biphasic systems to improve productivity and product purity.[9]
Synthesis of Heterocyclic Compounds
The bifunctional nature of 4-chloro-3-oxobutanoic acid makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. As a β-keto acid derivative, it can be utilized in reactions like the Hantzsch pyridine synthesis to produce dihydropyridines, a class of compounds known for their cardiovascular effects.
Analytical Characterization
A comprehensive analysis of 4-chloro-3-oxobutanoic acid is crucial for its use in synthesis and research. Several analytical techniques are employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of 4-chloro-3-oxobutanoic acid.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and fragmentation pattern of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups, such as the carboxylic acid and ketone carbonyls.
Conclusion
4-Chloro-3-oxobutanoic acid is a highly versatile and valuable reagent in organic synthesis. Its unique combination of a carboxylic acid and an α-chloro ketone functional group allows for a wide range of chemical transformations, making it a key building block for the synthesis of complex molecules, including important pharmaceutical intermediates. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective utilization in research and development.
References
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Chemsrc. Bis(trimethylsilyl) malonate | CAS#:18457-04-0. [Link]
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ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF. [Link]
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ResearchGate. Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
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An In-depth Technical Guide to 4-Chloro-3-oxobutyric Acid: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-oxobutyric acid, and more prominently its ester derivatives, represent a cornerstone in the synthesis of a multitude of pharmaceutical agents and fine chemicals. This technical guide provides a comprehensive overview of this pivotal molecule, charting its historical discovery, the evolution of its synthesis, its inherent chemical properties and challenges, and its modern applications. We delve into the causality behind various synthetic strategies, from early laboratory-scale preparations to contemporary industrial processes. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers and drug development professionals with a thorough understanding of this versatile chemical entity.
Introduction: The Significance of a Bifunctional Building Block
This compound (also known as 4-chloroacetoacetic acid) is a bifunctional organic compound featuring a carboxylic acid and an α-chloro ketone. This unique arrangement of reactive sites makes it, and particularly its esters, highly valuable intermediates in organic synthesis. The ester derivatives, such as ethyl 4-chloro-3-oxobutanoate, are widely used as precursors in the preparation of phosphorous ylides and find extensive application in pharmaceutical formulation and coating processes.[1][2] Their true significance, however, lies in their role as key building blocks for a range of important active pharmaceutical ingredients.
The presence of both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (the chloromethyl group) allows for a diverse array of chemical transformations. This dual reactivity is fundamental to its utility in constructing complex molecular architectures.
Historical Context and the Evolution of Synthesis
While the precise first synthesis of this compound is not prominently documented in readily available literature, the exploration of halogenated β-keto esters dates back to the late 19th and early 20th centuries. Early investigations into the halogenation of ketones and esters laid the groundwork for the eventual synthesis of this class of compounds.[3][4] The inherent instability of β-keto acids, which are prone to decarboxylation, likely posed a significant challenge to early chemists, leading to a greater focus on their more stable ester derivatives.[5][6][7]
Early Synthetic Approaches
An early method for the preparation of ethyl 4-chloroacetoacetate involved the reaction of ethyl chloroacetate with magnesium in diethyl ether, followed by hydrolysis. This procedure, however, was plagued by low yields, typically around 56%, and the significant hazards associated with the use of a highly volatile and flammable solvent.[8]
Another classical approach involves the direct chlorination of ethyl acetoacetate. This method, while conceptually straightforward, often leads to the formation of undesired byproducts, such as ethyl 2-chloroacetoacetate, due to the high reactivity of the α-position of the β-keto ester.[9] Controlling the reaction conditions to favor chlorination at the γ-position (the 4-position) is a key challenge.
The Rise of Diketene Chemistry: A Modern Industrial Mainstay
The industrial production of ethyl 4-chloroacetoacetate is now exclusively achieved through the chlorination of diketene (4-methylideneoxetan-2-one), followed by the reaction of the intermediate acid chloride with the corresponding alcohol.[10] This method has become the cornerstone of commercial synthesis due to its efficiency and scalability.
The reaction proceeds in two main stages:
-
Chlorination of Diketene: Diketene reacts with chlorine gas to form 4-chloro-3-oxobutanoyl chloride (4-chloroacetoacetyl chloride). This reaction is highly exothermic and requires careful temperature control to prevent the formation of undesired side products and decomposition of the heat-sensitive product.[9]
-
Esterification: The resulting 4-chloro-3-oxobutanoyl chloride is then reacted with an alcohol, typically ethanol or methanol, to produce the desired ester.
The overall process can be summarized as follows:
Caption: Industrial synthesis of ethyl 4-chloro-3-oxobutanoate from diketene.
Numerous patents detail refinements to this process, including the use of continuous flow reactors, specific solvents like dichloromethane, and the addition of stabilizers such as anhydrous copper sulfate to minimize byproduct formation and improve yield and purity.[9]
Chemical Properties and Inherent Instability
Physical Properties
| Property | Value |
| This compound | |
| Molecular Formula | C4H5ClO3 |
| Molecular Weight | 136.53 g/mol |
| Appearance | White to off-white solid |
| Ethyl 4-chloro-3-oxobutanoate | |
| Molecular Formula | C6H9ClO3 |
| Molecular Weight | 164.59 g/mol |
| Appearance | Colorless to light orange/yellow liquid |
| Boiling Point | 115 °C at 14 mmHg |
| Density | 1.218 g/mL at 25 °C |
Reactivity and the Challenge of Decarboxylation
The most significant chemical property of this compound is its inherent instability due to the presence of a ketone group at the β-position relative to the carboxylic acid. This configuration makes the molecule highly susceptible to decarboxylation, particularly when heated, where the carboxylic acid group is lost as carbon dioxide.[5]
This instability is a critical consideration in its synthesis, purification, and storage. The decarboxylation proceeds through a cyclic, concerted transition state, leading to the formation of an enol intermediate which then tautomerizes to a more stable ketone.[5][6]
Caption: Decarboxylation of this compound.
The stability of β-keto acids is also pH-dependent. Acidic conditions promote the protonated form, which is more prone to decarboxylation, while neutral to slightly alkaline conditions favor the more stable deprotonated carboxylate anion.[5] For analytical purposes, storage at ultra-low temperatures (-80°C) is recommended to minimize degradation.[5]
Key Synthetic Methodologies: A Practical Guide
Method 1: Synthesis of Ethyl 4-chloroacetoacetate from Ethyl Acetoacetate
This method is suitable for laboratory-scale synthesis and avoids the handling of highly reactive diketene.
Protocol:
-
Reaction Setup: To a reactor, add ethyl acetoacetate and cool the vessel to 0-5°C.[11]
-
Chlorination: Slowly add sulfuryl chloride dropwise to the reactor, ensuring the temperature of the reaction mixture is maintained between 0-5°C.[11]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.[11]
-
Gas Removal: Evacuate the reactor at a temperature of 35-55°C to remove any dissolved gases.[11]
-
Purification: Heat the mixture to 85-95°C and distill to recover any unreacted ethyl acetoacetate.[11]
-
Product Isolation: Cool the remaining crude product to 30°C to obtain ethyl 4-chloroacetoacetate.[11]
Causality of Experimental Choices:
-
Low Temperature Addition: The dropwise addition of sulfuryl chloride at low temperatures is crucial to control the exothermic reaction and minimize the formation of the undesired 2-chloro isomer.
-
Stirring at Room Temperature: Allowing the reaction to proceed at room temperature after the initial addition ensures the reaction goes to completion.
-
Vacuum Degassing: The removal of dissolved gases, primarily HCl and SO2, is important for the stability of the final product.
Method 2: Industrial Synthesis of Ethyl 4-chloroacetoacetate from Diketene
This method is the basis for large-scale industrial production.
Protocol:
-
Preparation of Diketene Solution: A solution of diketene in a suitable solvent (e.g., dichloromethane) is prepared.[9]
-
Chlorination Reaction: The diketene solution is continuously fed into a reactor, often a falling film or micro-channel reactor, along with a controlled stream of chlorine gas. The temperature is strictly maintained, typically between -15°C and 15°C.[12]
-
Esterification: The effluent from the chlorination reactor, containing 4-chloro-3-oxobutanoyl chloride, is immediately mixed with ethanol in a separate reactor. The esterification is also carried out at low temperatures (e.g., 5-10°C).[12]
-
Workup and Purification: The reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic phase is then subjected to distillation to remove the solvent and purify the final product.[12]
Causality of Experimental Choices:
-
Continuous Flow Reactor: The use of continuous flow reactors provides excellent heat transfer and precise control over reaction time, which is critical for handling the exothermic and rapid chlorination of diketene and minimizing byproduct formation.
-
Immediate Esterification: The reactive 4-chloro-3-oxobutanoyl chloride intermediate is not isolated but is immediately reacted with ethanol to prevent decomposition.
-
Neutralization Step: The washing with a basic solution removes acidic impurities, which can catalyze the degradation of the final product.
Applications in Drug Development and Organic Synthesis
The primary application of this compound and its esters is in the synthesis of chiral building blocks for the pharmaceutical industry. The asymmetric reduction of the ketone group in ethyl 4-chloro-3-oxobutanoate is a key step in the production of optically active ethyl 4-chloro-3-hydroxybutyrate, a versatile intermediate for several important drugs.
Caption: Key pharmaceutical applications stemming from ethyl 4-chloro-3-oxobutanoate.
Notably, it serves as a crucial intermediate in the synthesis of:
-
Atorvastatin: A widely prescribed medication for lowering cholesterol.[12][13]
-
L-Carnitine: A dietary supplement involved in metabolism.
-
β-Lactam Antibiotics: Including cefixime and ceftazidime.[12]
-
Nootropics: Such as Oxiracetam.[9]
Conclusion
This compound and its esters, despite the inherent chemical challenges associated with their stability, have emerged as indispensable tools in modern organic synthesis. The evolution of their production from low-yielding and hazardous early methods to highly efficient and controlled industrial processes based on diketene chemistry underscores the ingenuity of chemical engineering. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and reactivity of this key intermediate is paramount for the successful design and implementation of synthetic routes to a wide range of life-saving and life-enhancing pharmaceuticals.
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A Theoretical Exploration of 4-Chloro-3-oxobutyric Acid's Reactivity: A Guide for Researchers
Introduction: The Dual-Faceted Reactivity of a Key Synthetic Intermediate
4-Chloro-3-oxobutyric acid, a seemingly simple molecule, presents a fascinating case study in chemical reactivity, embodying a rich landscape of reaction pathways crucial to synthetic chemistry and drug development.[1][2] Its structure, featuring a carboxylic acid, a ketone, and an α-chloro substituent, bestows upon it a dual-faceted nature, enabling a diverse array of transformations.[3][4] This technical guide delves into the theoretical underpinnings of this compound's reactivity, providing a framework for researchers to understand and predict its chemical behavior. By synthesizing insights from computational chemistry and established mechanistic principles, we aim to offer a comprehensive resource for professionals in the fields of chemical research and pharmaceutical development.
Molecular Structure and Physicochemical Properties
A foundational understanding of this compound's reactivity begins with its molecular and electronic structure.
| Property | Value | Reference |
| Molecular Formula | C4H5ClO3 | [1][2] |
| Molecular Weight | 136.53 g/mol | [1][2] |
| Melting Point | 67-69 °C | |
| pKa (Predicted) | ~2.44 | |
| InChI Key | UCTNTYHJFWMUBD-UHFFFAOYSA-N |
The molecule's reactivity is fundamentally governed by the interplay of its functional groups. The electron-withdrawing nature of the carbonyl group and the chlorine atom significantly influences the acidity of adjacent protons and the electrophilicity of the carbonyl carbons.
I. Keto-Enol Tautomerism: A Gateway to Diverse Reactivity
Like all β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between its keto and enol forms.[4][5] This equilibrium is not merely a structural curiosity; it is a critical determinant of the molecule's reaction pathways, as the enol and enolate forms are key nucleophilic intermediates.[5]
The Tautomeric Equilibrium
The equilibrium between the keto and enol tautomers is influenced by several factors, including solvent polarity and the nature of substituents.[6][7][8] While the keto form is generally more stable for simple carbonyls, the enol form of β-dicarbonyl compounds can be significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.[5][8]
Caption: Keto-enol tautomerism of this compound.
Theoretical Insights into Enolization
Computational studies on β-dicarbonyl compounds have provided valuable insights into the factors governing enolization. Density Functional Theory (DFT) calculations can be employed to determine the relative energies of the keto and enol tautomers, as well as the transition state for their interconversion.[9][10][11] The electron-withdrawing chlorine atom at the α-position is expected to influence the stability of the enol form. Studies on substituted β-diketones have shown that electron-withdrawing groups can favor enolization.[6]
The enolization process can be catalyzed by both acids and bases.[4][5]
Acid-Catalyzed Enolization Workflow:
Caption: Workflow for acid-catalyzed enolization.
Base-Catalyzed Enolization Workflow:
Caption: Concerted mechanism for the decarboxylation of a β-keto acid.
Computational Predictions of Activation Barriers
| Molecule | Predicted Activation Barrier (kcal/mol) | Reference |
| Formylacetic Acid | 28.6 | [3] |
| Malonic Acid | 33.2 | [3] |
| α,α-dimethylacetoacetic acid | 26.7 | [3] |
III. Nucleophilic Attack at the α-Carbon: The Role of the α-Chloro Ketone Moiety
The α-chloro ketone functionality makes the α-carbon an electrophilic center, susceptible to nucleophilic substitution reactions. [4]This reactivity is a cornerstone of its utility in synthetic organic chemistry, allowing for the introduction of a wide range of functional groups.
Reaction Pathways with Nucleophiles
Computational studies on the reactions of α-haloketones with nucleophiles have revealed complex potential energy surfaces with competing reaction pathways. [7][12]The primary competition often lies between a direct SN2 displacement of the chloride and a Favorskii-type rearrangement, depending on the nucleophile, substrate, and reaction conditions.
Caption: Competing pathways for nucleophilic attack on the α-carbon.
Theoretical Analysis of Reactivity
The enhanced reactivity of α-haloketones towards nucleophilic substitution compared to simple alkyl halides is attributed to the electron-withdrawing effect of the adjacent carbonyl group. [4]This effect polarizes the C-Cl bond and stabilizes the transition state of the SN2 reaction. Molecular orbital theory provides a deeper understanding, suggesting an interaction between the nucleophile's HOMO and the σ* orbital of the C-Cl bond, which is lowered in energy by the adjacent carbonyl group.
IV. Nucleophilic Acyl Substitution: Reactivity of the Carboxylic Acid
The carboxylic acid group of this compound can undergo nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. [13][14]This allows for its conversion into esters, amides, and other related compounds.
The Addition-Elimination Mechanism
Nucleophilic acyl substitution reactions typically proceed through a two-step addition-elimination mechanism. [13]The nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to regenerate the carbonyl group by expelling the leaving group (in this case, a hydroxyl group, often after protonation).
General Protocol for Nucleophilic Acyl Substitution:
-
Activation of the Carboxylic Acid: The carboxylic acid is typically activated to improve the leaving group ability of the hydroxyl group. This can be achieved by conversion to an acid chloride (e.g., using thionyl chloride) or by using coupling agents.
-
Nucleophilic Attack: The nucleophile attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The leaving group is expelled, and the carbonyl group is reformed.
Caption: General workflow for nucleophilic acyl substitution of the carboxylic acid.
Theoretical Considerations
DFT calculations can be used to model the reaction profile of nucleophilic acyl substitution, including the structures and energies of reactants, the tetrahedral intermediate, the transition states, and the products. Such studies can help in understanding the influence of the α-chloro-β-keto moiety on the reactivity of the carboxylic acid group and in predicting the feasibility of different transformations.
V. A Framework for Further Theoretical Investigation
While this guide provides a comprehensive overview based on existing theoretical knowledge, further computational studies specifically focused on this compound would provide more precise quantitative data. A recommended computational protocol would involve:
-
Geometry Optimization and Frequency Calculations: Using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)) to obtain the optimized geometries and vibrational frequencies of all stationary points (reactants, intermediates, transition states, and products).
-
Transition State Searching: Employing methods like the Berny algorithm to locate the transition state structures connecting reactants and products for each reaction pathway.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition states connect the correct reactants and products.
-
Solvation Modeling: Incorporating the effects of a solvent using implicit solvation models like the Polarizable Continuum Model (PCM) to obtain more realistic energy profiles.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: For a series of substituted analogs, QSAR models could be developed to correlate electronic and steric parameters with reactivity, providing predictive power for designing new reactions. [15][16][17]
Conclusion
The reactivity of this compound is a rich and multifaceted area of study. A theoretical approach, grounded in the principles of computational chemistry, provides a powerful lens through which to understand and predict its behavior. From the subtle equilibrium of keto-enol tautomerism to the distinct reactivity of its two electrophilic centers, a detailed theoretical understanding is invaluable for harnessing the full synthetic potential of this versatile molecule in the pursuit of novel chemical entities and pharmaceuticals.
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Levina, E., Khrenova, M. G., Astakhov, A. A., & Tsirelson, V. G. (2022). Keto‐enol tautomerism from the electron delocalization perspective. Journal of Computational Chemistry, 43(13), 857-867. [Link]
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Fias, S., & Van Speybroeck, V. (2014). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]
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Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
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Al-Awadi, N. A., & El-Dusouqui, O. M. E. (2004). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 9(8), 618–655. [Link]
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Itoh, S., Yoshimura, N., Sato, M., & Yamataka, H. (2011). Computational study on the reaction pathway of α-bromoacetophenones with hydroxide ion: possible path bifurcation in the addition/substitution mechanism. The Journal of organic chemistry, 76(22), 9473–9480. [Link]
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Krenske, E. H., Petter, R. C., & Houk, K. N. (2011). Transition states and energetics of nucleophilic additions of thiols to substituted α,β-unsaturated ketones: substituent effects involve enone stabilization, product branching, and solvation. The Journal of organic chemistry, 76(11), 4616–4624. [Link]
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Jensen, J. H., & Swain, C. J. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]
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Varese, M., Fantino, E., & Ghibaudi, E. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(24), 8721. [Link]
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Yasuda, M., Chiba, K., & Baba, A. (2000). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 122(30), 7545–7546. [Link]
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Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
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Al-Hourani, B. J. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry, 39(1), 163-170. [Link]
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Al-Hourani, B. J. (2024, September 29). ORIENTAL JOURNAL OF CHEMISTRY Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. ResearchGate. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 4-Chloro-3-oxobutyric Acid for Pharmaceutical Development
Executive Summary
4-Chloro-3-oxobutyric acid is a pivotal, bifunctional building block in the synthesis of numerous pharmaceutical compounds. Its utility in process chemistry is profoundly influenced by its solubility in various organic solvents, which governs reaction kinetics, product purification, and ultimately, process efficiency and scalability. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While a definitive, exhaustive list of solubility data across all common solvents is not publicly available, this document empowers researchers, chemists, and drug development professionals to predict solubility behavior based on physicochemical principles and to execute a robust experimental protocol for precise, quantitative determination. We will detail the causal relationships between molecular structure and solubility, provide a step-by-step methodology for thermodynamic solubility assessment, and discuss the practical application of this critical data in a pharmaceutical development context.
Introduction: The Strategic Importance of a Bifunctional Intermediate
This compound (CAS 27807-84-7) is a highly valuable intermediate possessing two reactive centers: a carboxylic acid and an α-chloro ketone.[1][2][3][4] This dual functionality makes it a versatile precursor in complex organic synthesis, particularly in the pharmaceutical industry. The carboxylic acid moiety can be readily converted into esters or amides, while the α-chloro ketone is susceptible to nucleophilic substitution, enabling the construction of diverse molecular scaffolds.
A thorough understanding of its solubility is not merely an academic exercise; it is a critical success factor in process development. Key decisions impacted by solubility include:
-
Reaction Solvent Selection: Ensuring reactants are sufficiently solubilized is fundamental to achieving optimal reaction rates and yields.
-
Crystallization and Purification: The choice of solvent systems for crystallization is dictated by the compound's differential solubility at varying temperatures.
-
Work-up and Extraction Procedures: Efficiently separating the product from reaction mixtures relies on partitioning behavior between immiscible solvents, which is a function of solubility.
-
Analytical Method Development: Preparing solutions for analysis by techniques like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents.[5][6]
This guide will, therefore, serve as a practical manual for elucidating the solubility profile of this important synthetic intermediate.
Physicochemical Properties & Solubility Prediction
Before undertaking experimental work, a reasoned prediction of solubility can be formulated by examining the compound's known physicochemical properties. This approach, rooted in the "like dissolves like" principle, allows for an efficient selection of solvents for screening.[7][8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₅ClO₃ | [9] |
| Molecular Weight | 136.53 g/mol | [10] |
| Melting Point | 67-69 °C | [11] |
| pKa (Predicted) | 2.44 ± 0.32 | [11] |
| XLogP3 (Predicted) | 0.3 | [10][11] |
| Hydrogen Bond Donor Count | 1 (from the carboxylic acid proton) | [11] |
| Hydrogen Bond Acceptor Count | 3 (from the two carbonyl oxygens and the hydroxyl oxygen) | [11] |
Expert Analysis of Structural Features
-
Polarity and Hydrogen Bonding: The presence of a carboxylic acid and a ketone group imparts significant polarity to the molecule. The carboxylic acid group can both donate a hydrogen bond (from the -OH) and accept hydrogen bonds (at both oxygens). The ketone group provides an additional hydrogen bond acceptor site. This structure suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding.[7]
-
Acidity: With a predicted pKa of ~2.44, this compound is a relatively strong organic acid.[11] This indicates it will readily deprotonate in the presence of a base. Consequently, its solubility is expected to be exceptionally high in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) due to the formation of a highly polar and water-soluble carboxylate salt.
-
Lipophilicity: The predicted octanol-water partition coefficient (XLogP3) of 0.3 suggests a relatively balanced, though slightly hydrophilic, character.[10][11] This low positive value indicates that while it has some affinity for nonpolar environments, it will preferentially partition into polar, aqueous phases.
Solubility Hypothesis
Based on these properties, we can logically predict the following solubility trends:
-
High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., acetone, acetonitrile, THF, DMSO) due to strong dipole-dipole interactions and hydrogen bonding. A certificate of analysis for the compound lists acetonitrile (ACN) as a suitable solvent.[12]
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).
-
Poor Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) where the primary intermolecular forces are weak van der Waals forces, which are insufficient to overcome the strong interactions between the polar solute molecules.
Figure 1. Logical flow from physicochemical properties to predicted solubility.
Experimental Determination of Thermodynamic Solubility
While predictions are invaluable for initial screening, precise quantitative data requires empirical measurement. The gold standard for this is the determination of thermodynamic or equilibrium solubility.[13][14][15][16] This method measures the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution in equilibrium with the solid material.
Critical Safety Precautions
As a bifunctional molecule containing both a carboxylic acid and an α-chloro ketone, this compound requires careful handling.
-
Corrosivity: The acidic nature of the compound means it can be corrosive.
-
Alkylation Hazard: α-haloketones are known alkylating agents and should be treated as potentially toxic and mutagenic.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Materials and Reagents
-
Solute: this compound (solid, >95% purity).
-
Solvents: A representative set of common organic solvents (HPLC grade or equivalent), such as:
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Tetrahydrofuran (THF)
-
Intermediate: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Nonpolar: Toluene, Heptane
-
-
Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker or rotator with temperature control, centrifuge, 0.22 µm syringe filters (ensure compatibility with solvents), calibrated micropipettes, HPLC system with UV detector.
Protocol for Quantitative Solubility Determination (Isothermal Saturation Method)
This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached and that only the dissolved analyte is measured.
Figure 2. Experimental workflow for quantitative solubility determination.
Step-by-Step Methodology:
-
Preparation: To a series of 2 mL glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvation: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C). Allow the slurries to agitate for at least 24 hours.[13]
-
Causality Check: A 24-hour incubation period is chosen to ensure the system reaches thermodynamic equilibrium. Shorter times might only yield kinetic solubility, which can be misleadingly high (in the case of supersaturation) or low (if dissolution is slow).[17]
-
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Trustworthiness Check: To eliminate any remaining microscopic solid particles, immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter membrane and prevent analyte adsorption.
-
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method. A reverse-phase method using an acetonitrile/water mobile phase with an acid modifier like phosphoric or formic acid is suitable for this compound.[5][18]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The final solubility is reported in units of mg/mL or mol/L.
Data Presentation and Application
The experimentally determined solubility data should be compiled into a clear, comparative table.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Intermediate Polarity | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Intermediate Polarity | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| Heptane | Nonpolar | [Experimental Value] | [Calculated Value] |
Application in Drug Development:
-
Process Chemistry: A solvent with high solubility (>100 mg/mL) would be an excellent candidate for a reaction medium. A solvent pair where the compound has high solubility at an elevated temperature but low solubility at room temperature would be ideal for recrystallization.
-
Formulation Science: For pre-clinical studies, understanding solubility in pharmaceutically acceptable co-solvents or buffer systems is the first step toward developing a viable parenteral or oral formulation. Poor solubility is a primary reason for development challenges and can lead to reduced oral bioavailability.[14]
Conclusion
While a pre-existing public database for the solubility of this compound is sparse, a robust solubility profile can be confidently established through a combination of predictive analysis and systematic experimental measurement. By understanding the interplay between the compound's polar and acidic functional groups and the properties of common organic solvents, researchers can make informed decisions. The detailed isothermal saturation protocol provided herein offers a reliable method for generating the precise, quantitative data essential for efficient process development, purification, and formulation in the pharmaceutical industry. This foundational knowledge is paramount to leveraging the full synthetic potential of this versatile intermediate.
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A Technical Guide to Key Reactions of 4-Chloro-3-oxobutyric Acid and Its Esters as Versatile Precursors
Introduction
In the landscape of modern organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 4-chloro-3-oxobutanoic acid and its corresponding esters, particularly ethyl 4-chloro-3-oxobutanoate (ECAA), stand out as exceptionally versatile C4 synthons. Their synthetic utility is anchored in a unique trifecta of reactive sites: a nucleophilic α-carbon positioned between two carbonyl groups, an electrophilic ketone, and a carbon bearing a labile chlorine atom, making it an ideal substrate for nucleophilic substitution.
This guide provides an in-depth exploration of the core reactions involving ECAA, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations essential for laboratory and industrial applications. The content herein is curated for researchers, chemists, and drug development professionals who require a robust understanding of how to leverage this precursor for the synthesis of high-value compounds, most notably chiral intermediates for the pharmaceutical sector.
Synthesis of Ethyl 4-Chloro-3-oxobutanoate (ECAA)
The industrial production of ECAA and related β-keto esters often begins with diketene, a highly reactive and economical starting material. The synthesis is typically a two-step process performed in a continuous manner to control reaction parameters and ensure safety and purity.
First, a solution of diketene in a suitable solvent like dichloromethane is subjected to chlorination at low temperatures (-30 to -15°C) to form the unstable intermediate, 4-chloroacetoacetyl chloride.[1] This intermediate is immediately reacted in situ with an alcohol, such as ethanol, in an esterification step.[1] This process yields the desired ethyl 4-chloro-3-oxobutanoate. Careful control of temperature is critical to minimize the formation of polychlorinated byproducts.[1]
Stereoselective Ketone Reduction: Accessing Chiral Hydroxyesters
The most prominent and economically significant application of ECAA is its stereoselective reduction to optically active (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate (ECHB). These chiral hydroxyesters are indispensable intermediates for a range of pharmaceuticals. For instance, (R)-ECHB is a key precursor for L-carnitine, while (S)-ECHB is crucial for the synthesis of the side chains of cholesterol-lowering statin drugs like atorvastatin.[2][3]
While chemical methods for this reduction exist, they often require expensive metal catalysts and high-pressure hydrogenation, with challenges in achieving perfect enantioselectivity.[4] Consequently, biocatalytic reduction using whole-cell systems or isolated enzymes has become the preferred industrial method, offering exceptional selectivity under mild, environmentally benign conditions.[5]
Causality Behind Biocatalytic Approaches
The power of biocatalysis lies in the inherent chirality of enzymes (ketoreductases, alcohol dehydrogenases), which create a three-dimensional active site that selectively binds and reduces the prochiral ketone from one specific face. This results in the formation of one enantiomer over the other with very high enantiomeric excess (e.e.).
A critical component of these enzymatic reductions is the reliance on nicotinamide cofactors, typically NADPH or NADH, which provide the hydride for the reduction.[4] As these cofactors are expensive, a regeneration system is essential for a cost-effective process. The most common and robust approach is an enzyme-coupled system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap co-substrate like glucose to regenerate the consumed NADPH/NADH in situ.[6][7][8]
Furthermore, ECAA is known to be unstable in aqueous systems and can be inhibitory to the enzymes at high concentrations.[9] To circumvent this, reactions are often performed in a biphasic system (e.g., water/n-butyl acetate).[10][11] In this setup, the organic phase acts as a reservoir for the substrate (ECAA) and a sink for the less polar product (ECHB), maintaining a low, non-inhibitory concentration of the substrate in the aqueous phase where the enzyme resides. This strategy dramatically improves reaction yields and overall productivity.
Experimental Protocol 1: Synthesis of (S)-Ethyl 4-Chloro-3-hydroxybutanoate
This protocol details a whole-cell biocatalytic reduction using a microorganism known to possess (S)-selective carbonyl reductases, such as Cylindrocarpon sclerotigenum.[12]
1. Catalyst Preparation (Cell Culture):
- Inoculate Cylindrocarpon sclerotigenum IFO 31855 into a suitable sterile growth medium (e.g., potato dextrose broth).
- Incubate the culture at 25°C with shaking for 3 days, or until sufficient cell mass is achieved.
- Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
2. Biotransformation:
- Resuspend the harvested cell paste in the reaction buffer.
- To this cell suspension, add ethyl 4-chloro-3-oxobutanoate (ECAA). For improved yield, also add a co-substrate for cofactor regeneration, such as glucose.
- Incubate the reaction mixture at 25-30°C with shaking. Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography (GC).
3. Product Isolation and Analysis:
- Once the reaction is complete (typically 24 hours), centrifuge the mixture to remove the cells.
- Extract the supernatant with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-ECHB.
- Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis. Yields approaching >99% e.e. for the (S)-enantiomer can be achieved.[12][13]
Experimental Protocol 2: Synthesis of (R)-Ethyl 4-Chloro-3-hydroxybutanoate
This protocol utilizes a recombinant E. coli system co-expressing an (R)-selective aldehyde reductase from Sporobolomyces salmonicolor and a glucose dehydrogenase (GDH) for cofactor regeneration.[9][14][15]
1. Catalyst System:
- Use two recombinant E. coli strains: one expressing the aldehyde reductase (ALR) and another expressing glucose dehydrogenase (GDH). Alternatively, use a single strain co-expressing both enzymes.[14][15]
- Cultivate the cells and induce enzyme expression as per standard molecular biology protocols. Harvest and prepare the whole-cell catalyst.
2. Biphasic Biotransformation:
- Prepare the aqueous phase containing potassium phosphate buffer (pH 6.5), glucose, and a catalytic amount of NADP+.
- Add the recombinant E. coli cells to the aqueous phase.
- Prepare the organic phase by dissolving ECAA in n-butyl acetate.
- Combine the aqueous and organic phases (e.g., in a 1:1 volume ratio) in a reactor.
- Stir the mixture at 30°C. Maintain the pH of the aqueous phase around 6.5, as the oxidation of glucose produces gluconic acid.
- Monitor the reaction by GC analysis of the organic phase.
3. Product Isolation and Analysis:
- After reaction completion, separate the organic and aqueous layers.
- The desired product, (R)-ECHB, is concentrated in the organic phase.
- Isolate the product by evaporation of the n-butyl acetate.
- Analyze for yield and optical purity (>99% e.e. for the (R)-enantiomer is achievable).[14]
Data Summary: Biocatalytic Reduction of ECAA
| Biocatalyst (Source) | Target Enantiomer | Co-substrate/System | Yield | Enantiomeric Excess (e.e.) | Reference |
| Cylindrocarpon sclerotigenum | (S)-ECHB | Whole cells | High | >99% | [12] |
| Recombinant E. coli (Pichia stipitis CR + B. megaterium GDH) | (S)-CHBE | Whole cells, Biphasic | 90.7% | >99% | [11] |
| Recombinant E. coli (S. salmonicolor ALR + B. megaterium GDH) | (R)-ECHB | Whole cells, Biphasic | 97.5% | 99% | [14] |
| Recombinant E. coli (Burkholderia gladioli Reductase + GDH) | (R)-CHBE | Whole cells, Biphasic | 91.8% | 99.9% | [2] |
Workflow Visualization
Caption: Workflow for biocatalytic reduction with enzyme-coupled cofactor regeneration.
C-C Bond Formation via the Active Methylene Group
The protons on the α-carbon (C2) of ECAA are acidic due to their position between two electron-withdrawing carbonyl groups. This allows for the formation of a stabilized enolate anion, a potent nucleophile for constructing new carbon-carbon bonds.
Michael Addition / Intramolecular Cyclization Cascade
A powerful application of this reactivity is the organocatalyzed cascade reaction between ECAA and nitroalkenes. This reaction proceeds via a Michael addition followed by an intramolecular cyclization to yield highly functionalized, chiral tetronic acid derivatives (specifically, 5-ethoxyfuran-3(2H)-ones).[16]
Mechanistic Insight
The reaction is typically catalyzed by a chiral base, such as a cinchona alkaloid derivative (e.g., cupreine base).[16] The mechanism unfolds as follows:
-
Enolate Formation: The organocatalyst deprotonates ECAA at the α-carbon to form a chiral enolate.
-
Michael Addition: The enolate attacks the β-carbon of the electron-deficient nitroalkene in a conjugate addition. This step establishes the initial stereocenters.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular SN2 reaction. The newly formed oxyanion (from the original ester carbonyl) attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the five-membered furanone ring.[16][17][18]
Caption: Mechanism of the organocatalytic Michael-cyclization cascade reaction.
Experimental Protocol 3: Organocatalytic Synthesis of a Tetronic Acid Derivative
This is a representative protocol based on the reaction of ECAA with a nitroalkene.[16]
1. Reaction Setup:
- To a solution of the nitroalkene in a suitable solvent (e.g., toluene or dichloromethane), add the organocatalyst (e.g., cupreine base, ~10 mol%).
- Cool the mixture to the desired temperature (e.g., -20°C).
- Add ethyl 4-chloro-3-oxobutanoate (ECAA) to the stirred solution.
2. Reaction and Workup:
- Allow the reaction to proceed at the set temperature, monitoring by thin-layer chromatography (TLC) until the starting materials are consumed.
- Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution).
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
3. Purification:
- Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one.
Reactions at the Acyl Group
While the ketone and α-carbon are often the primary sites of interest, the ester functionality can also be manipulated. The parent acid, 4-chloro-3-oxobutyric acid, can be converted into its more reactive acyl chloride derivative, 4-chloro-3-oxobutyryl chloride.
This transformation significantly enhances the electrophilicity of the acyl carbon, making it a potent acylating agent for synthesizing amides, esters, and other derivatives under mild conditions.[19]
Experimental Protocol 4: Synthesis of 4-Chloro-3-oxobutyryl Chloride
This protocol describes the conversion of the carboxylic acid to the acyl chloride using a standard chlorinating agent.[20]
1. Reaction Setup:
- Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.
- To a flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), add this compound.
- Slowly add thionyl chloride (SOCl₂) (typically in excess) to the acid at room temperature or with gentle cooling.
2. Reaction and Isolation:
- Once the initial effervescence subsides, gently heat the reaction mixture to reflux until the evolution of gas ceases.
- After the reaction is complete, remove the excess thionyl chloride by distillation (often under reduced pressure).
- The remaining residue is the crude 4-chloro-3-oxobutyryl chloride, which can be purified by vacuum distillation if necessary.
Conclusion
This compound and its ethyl ester are not merely simple chemical intermediates; they are sophisticated synthons that offer multiple, distinct reaction pathways. The ability to perform highly selective biocatalytic reductions to access valuable chiral alcohols, coupled with the capacity for diastereoselective C-C bond formation and cyclization, underscores their importance. This guide has detailed the core reactivity of these precursors, providing both the theoretical framework and practical, field-tested protocols. A thorough understanding of these key reactions empowers researchers and developers to strategically employ this versatile building block in the efficient and elegant synthesis of complex target molecules.
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Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Chloro-3-oxobutyric Acid Esters in Modern Chiral Synthesis
Introduction: The Strategic Value of a Prochiral Building Block
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient construction of stereochemically defined molecules is paramount. Chirality is a decisive factor in the efficacy and safety of countless therapeutic agents.[1][2] Among the versatile chiral synthons available to chemists, optically active 4-chloro-3-hydroxybutanoates (CHBE) stand out as critical intermediates. These molecules are foundational to the synthesis of blockbuster drugs, including cholesterol-lowering statins (e.g., Atorvastatin), as well as other pharmacologically significant compounds like L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB).[1][3][4]
The most direct and atom-economical route to chiral CHBE involves the asymmetric reduction of a prochiral precursor, typically an ester of 4-chloro-3-oxobutyric acid, such as ethyl 4-chloro-3-oxobutanoate (COBE). This β-keto ester possesses a carbonyl group that can be selectively reduced to a hydroxyl group, creating a new stereocenter. The success of this strategy hinges on the ability to control the facial selectivity of hydride delivery to the ketone, a challenge that has been elegantly met by both biocatalytic and chemo-catalytic methodologies.
This guide provides an in-depth exploration of these state-of-the-art approaches. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific principles and field-proven insights required to successfully implement these powerful synthetic transformations. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific literature.
Part 1: The Biocatalytic Approach: Harnessing Nature's Precision
Biocatalysis has emerged as a powerful and sustainable strategy for chiral synthesis.[5][6] Enzyme-catalyzed reactions are renowned for their exceptional enantio- and regioselectivity, often operating under mild, aqueous conditions at ambient temperature and pressure.[7] This avoids the need for heavy metal catalysts or harsh reagents, aligning with the principles of green chemistry. For the asymmetric reduction of COBE, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the enzymes of choice.
The Core Principle: Enzyme-Mediated Asymmetric Reduction and Cofactor Regeneration
The enzymatic reduction of a ketone is mediated by a class of oxidoreductase enzymes that utilize a hydride carrier, typically nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphorylated form (NADP⁺/NADPH), as a cofactor. The enzyme's chiral active site binds the substrate (COBE) in a specific orientation, exposing one of the two prochiral faces of the carbonyl to the hydride delivered from the cofactor (NAD(P)H). This precise positioning dictates the stereochemistry of the resulting alcohol.
A critical challenge in scaling up these reactions is the stoichiometric requirement and high cost of the NAD(P)H cofactor.[3] A practical and economically viable solution is to employ a cofactor regeneration system . This is typically achieved by adding a second enzyme-substrate pair to the reaction mixture. A common and highly effective system couples the primary KRED with glucose dehydrogenase (GDH). GDH oxidizes a cheap co-substrate, such as glucose, to gluconolactone, simultaneously reducing NAD(P)⁺ back to its active NAD(P)H form. This creates a catalytic cycle where a small, initial amount of the cofactor can be recycled thousands of times.[1][4][8]
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Application Notes and Protocols: 4-Chloro-3-oxobutyric Acid and its Esters as Versatile Building Blocks in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Reagent
In the landscape of organic synthesis, the strategic value of a building block is often defined by its functional group density and the orthogonal reactivity of those groups. 4-Chloro-3-oxobutyric acid, and more commonly its ester derivatives like ethyl 4-chloro-3-oxobutanoate (COBE), represent a class of exceptionally versatile C4 synthons. Their power lies in a compact structure housing multiple, distinct reactive sites: an electrophilic ketone, a carbon center susceptible to nucleophilic substitution (α-chloro position), an enolizable acidic α-proton, and a carboxylic acid or ester moiety. This bifunctionality allows for a diverse range of chemical transformations, making it a cornerstone precursor for complex molecules, particularly in the pharmaceutical industry. Its utility spans the synthesis of critical chiral intermediates, such as optically active 4-chloro-3-hydroxybutanoates, and the construction of diverse heterocyclic scaffolds that form the core of many bioactive compounds.[1][2][3] This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for leveraging this potent building block.
Physicochemical Properties, Safety, and Handling
A thorough understanding of the physical properties and safe handling procedures is paramount before employing any chemical reagent. This compound and its ethyl ester are reactive compounds that require careful management in a laboratory setting.
Table 1: Physicochemical Properties
| Property | This compound | Ethyl 4-chloro-3-oxobutanoate (COBE) |
|---|---|---|
| CAS Number | 27807-84-7[4][5] | 638-07-3[6][7] |
| Molecular Formula | C₄H₅ClO₃[4][5] | C₆H₉ClO₃[7][8] |
| Molecular Weight | 136.53 g/mol [4] | 164.59 g/mol [7] |
| Appearance | Not specified, likely solid | Clear colorless to pale yellow liquid[7] |
| Melting Point | 67-69 °C[5] | -8 °C[7] |
| Boiling Point | 284.8 °C at 760 mmHg[5] | 236 °C[7] |
| Density | 1.397 g/cm³[5] | 1.21 g/cm³[7] |
Protocol 1: Safe Handling and Storage
Causality: The protocols outlined below are based on the hazardous nature of these compounds, which are classified as corrosive, toxic if swallowed, and skin/eye irritants.[6][9] Proper engineering controls and personal protective equipment (PPE) are essential to mitigate exposure risks.
A. Engineering Controls & Personal Protective Equipment (PPE):
-
Ventilation: Always handle these reagents inside a certified chemical fume hood to avoid inhalation of vapors.[6][7]
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[6][7]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[10] A lab coat is mandatory.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a respirator program that meets OSHA standards must be followed.[7]
B. Handling and Storage:
-
General Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from incompatible substances such as strong acids, strong bases, and oxidizing agents.[7] Store in a corrosives area.[6]
-
Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable chemical waste container.[7][9] Do not allow the material to enter drains.[9]
C. First Aid Measures:
-
Inhalation: Remove the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious. Seek immediate medical attention.[6][7]
Core Reactivity and Synthetic Potential
The synthetic versatility of 4-chloro-3-oxobutanoates stems from three primary reactive centers, which can often be addressed with high selectivity.
Caption: Key reactive sites of ethyl 4-chloro-3-oxobutanoate.
-
Site A (α-Chloro Group): This site is a potent electrophile, readily undergoing nucleophilic substitution. This reactivity is fundamental to its use in cyclization reactions to form heterocycles.
-
Site B (Ketone Carbonyl): This carbonyl is more electrophilic than the ester carbonyl and is the primary site for nucleophilic attack by reducing agents (like borohydrides) or organometallics. Its reduction is the key step in producing valuable chiral alcohols.[1][11][12]
-
Site C (Ester Group): The ester can be hydrolyzed to the parent carboxylic acid or converted to amides, providing another handle for molecular elaboration.
-
Site D (α-Protons): The protons on the methylene group between the two carbonyls are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.
Application I: Synthesis of Chiral 4-Chloro-3-hydroxybutanoates (CHBE)
Optically active ethyl 4-chloro-3-hydroxybutanoates ((R)-CHBE and (S)-CHBE) are highly sought-after chiral building blocks.[1] They are crucial intermediates for synthesizing pharmacologically important molecules such as L-carnitine, (R)-γ-amino-β-hydroxybutyric acid (GABOB), and inhibitors of HMG-CoA reductase.[1][2][11] The most efficient and selective method for their preparation is the asymmetric biocatalytic reduction of the ketone in COBE.[11][13]
Protocol 2: Biocatalytic Asymmetric Reduction of COBE to (R)-CHBE
Causality: This protocol utilizes a whole-cell biocatalyst, typically recombinant E. coli, co-expressing a stereoselective carbonyl reductase and a glucose dehydrogenase. The carbonyl reductase selectively reduces the ketone to the (R)-alcohol with high enantiomeric excess (ee).[11] The glucose dehydrogenase is critical for economic viability, as it continuously regenerates the expensive NADPH cofactor by oxidizing inexpensive glucose.[2][11][14] A biphasic system (e.g., water/octanol) is often employed to overcome substrate inhibition and facilitate product recovery.[11][14]
Caption: General workflow for the biocatalytic reduction of COBE.
A. Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Recombinant E. coli cells co-expressing a suitable carbonyl reductase (e.g., from Burkholderia gladioli) and glucose dehydrogenase (GDH).[11]
-
Potassium phosphate buffer (e.g., 200 mM, pH 6.5)
-
D-Glucose
-
NADP⁺
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
2 M NaOH for pH control
B. Step-by-Step Methodology:
-
Reactor Setup: In a temperature-controlled reaction vessel, prepare a biphasic system by combining the aqueous phosphate buffer and the organic solvent (e.g., a 1:1 v/v ratio of buffer to 1-octanol).
-
Reagent Addition: To the aqueous phase, add the recombinant cell biomass (e.g., to a final concentration of ~8 g DCW/L), NADP⁺ (e.g., 1 mM), and D-glucose (e.g., 1.2 molar equivalents relative to total COBE).[11]
-
Initiation: Bring the mixture to the optimal temperature (e.g., 30 °C) with gentle stirring.
-
Substrate Feeding: Implement a fed-batch strategy to minimize substrate toxicity. Add an initial aliquot of COBE (e.g., 200 mmol). Monitor the reaction progress via GC or HPLC.
-
pH Control and Monitoring: Throughout the reaction, maintain the pH at ~6.5 by the controlled addition of 2 M NaOH to neutralize the gluconic acid formed by the GDH.[11]
-
Subsequent Additions: After the initial substrate is consumed, add subsequent batches of COBE until the desired total concentration is reached (e.g., up to 1200 mmol).[11] The reaction is typically complete within 20-24 hours.
-
Workup: Once the reaction is complete (as determined by GC analysis), separate the phases. The product, (R)-CHBE, will be predominantly in the organic phase.
-
Isolation: If a whole aqueous system was used, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield (R)-CHBE with high chemical and enantiomeric purity (>99% ee).[11]
Application II: Synthesis of Heterocyclic Scaffolds
The bifunctional nature of 4-chloro-3-oxobutanoates makes them ideal precursors for multicomponent reactions that rapidly build molecular complexity, particularly in the synthesis of heterocyclic rings.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction used to prepare dihydropyridines, a scaffold found in a major class of L-type calcium channel blockers used to treat hypertension.[3][15] The reaction involves the condensation of an aldehyde, a β-ketoester (like COBE), and a nitrogen donor (e.g., ammonia).
Caption: Reaction schematic for the Hantzsch Dihydropyridine Synthesis.
Protocol 3: General Hantzsch Synthesis of a 1,4-Dihydropyridine
Causality: This one-pot protocol relies on the initial formation of two key intermediates: an enamine (from the β-ketoester and ammonia) and a Knoevenagel condensation product (from the aldehyde and a second equivalent of the β-ketoester). A subsequent Michael addition followed by cyclization and dehydration yields the dihydropyridine core.[15] An oxidation step can then be performed to achieve the aromatic pyridine ring.[15]
A. Materials:
-
Ethyl 4-chloro-3-oxobutanoate (1 equiv.)
-
A suitable aldehyde (e.g., 2-chlorobenzaldehyde, 1 equiv.)
-
A second β-ketoester (e.g., ethyl acetoacetate, 1 equiv.)
-
Ammonium acetate (1.2 equiv.)
-
Ethanol (as solvent)
B. Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the aldehyde, ethyl 4-chloro-3-oxobutanoate, the second β-ketoester, and ammonium acetate in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
Workup: If the product does not precipitate, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired 1,4-dihydropyridine.
References
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Chen X, Liu ZQ, Lin CP (2016) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnol 16:70. [Link]
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Yamamoto H, Matsuyama A, Kobayashi Y (2002) Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Biosci. Biotechnol. Biochem. 66(2):481-483. [Link]
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Fronza G, et al. (2002) Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Arkat USA. [Link]
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Shimizu S, Kataoka M, Morishita K, Katoh M, Yamashita M, Honda K, Yamada H (1993) Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Biotechnology Letters 15(7):721-726. [Link]
-
MDPI (2023) Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. MDPI. [Link]
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Capot Chemical (2026) MSDS of 4-(3-Chlorophenyl)-4-oxobutanoic acid. Capot Chemical. [Link]
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PrepChem.com (Date unknown) Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com. [Link]
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ResearchGate (2025) Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
-
Shimizu S, Kataoka M, Chung A, Morikawa K (1991) Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasi. Applied and Environmental Microbiology 57(9):2554-2558. [Link]
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OUCI (Date unknown) Stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate in a microfluidic chip reactor. OUCI. [Link]
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PubMed (Date unknown) Synthesis of Ethyl ( S)-4-chloro-3-hydroxybutanoate Using fabG-homologues. PubMed. [Link]
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ResearchGate (2025) (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. [Link]
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PubChem (Date unknown) Butanoic acid, 4-chloro-3-oxo-. PubChem. [Link]
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SIELC Technologies (2018) this compound. SIELC Technologies. [Link]
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Wikipedia (Date unknown) Hantzsch pyridine synthesis. Wikipedia. [Link]
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PubMed Central (Date unknown) Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). PubMed Central. [Link]
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Master Organic Chemistry (Date unknown) Reactions and Mechanisms. Master Organic Chemistry. [Link]
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PubChem (Date unknown) Ethyl 4-chloro-3-oxobutanoate;methyl 4-chloro-3-oxobutanoate. PubChem. [Link]
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SIELC Technologies (2018) Ethyl 4-chloro-3-oxobutanoate. SIELC Technologies. [Link]
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OpenMETU (2008) Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl). OpenMETU. [Link]
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Organic Chemistry Portal (Date unknown) Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
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Application Note: A Robust HPLC-UV Method for the Analysis of 4-Chloro-3-oxobutyric Acid Reaction Mixtures
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-oxobutyric acid and the simultaneous monitoring of related impurities in reaction mixtures. This compound is a key intermediate in pharmaceutical synthesis, and its purity directly impacts the quality and yield of the final active pharmaceutical ingredient (API). The inherent instability of β-keto acids and the polar nature of the target analyte present unique analytical challenges. This method utilizes a reversed-phase C18 column with a UV detector, providing a reliable and efficient solution for process monitoring and quality control in drug development and manufacturing. The protocol herein is designed to be self-validating through rigorous system suitability checks, ensuring data integrity and reproducibility.
Analytical Challenges & Method Rationale
The analysis of this compound is complicated by several factors inherent to its molecular structure:
-
Analyte Instability: As a β-keto acid, the target compound is susceptible to decarboxylation, particularly in aqueous solutions or at elevated temperatures. This degradation can lead to an underestimation of the main analyte and an overestimation of impurities. The analytical method must therefore be rapid and conducted under conditions that minimize this degradation.
-
High Polarity: With a predicted pKa around 2.44 and a low LogP, this compound is highly polar.[1] This makes it challenging to retain on traditional reversed-phase HPLC columns, which often leads to poor peak shape and co-elution with the solvent front.[2][3]
-
Lack of a Strong Chromophore: The molecule does not possess a strong UV chromophore, necessitating detection at a low wavelength (typically 210-220 nm) where many solvents and potential impurities may also absorb, requiring a high-purity mobile phase.
-
Potential Impurities: Reaction mixtures can contain starting materials, by-products (e.g., from hydrolysis or decarboxylation), and isomers that may have similar polarities and chromatographic behavior.[4]
To overcome these challenges, a specific method development strategy was employed:
-
Column Selection: A polar-modified or end-capped C18 stationary phase is chosen. These columns are designed for use with highly aqueous mobile phases and resist the "phase collapse" that can cause retention loss for polar analytes.[2] A column with low silanol activity is also beneficial for improving the peak shape of acidic compounds.[5]
-
Mobile Phase Control: The mobile phase pH is a critical parameter. To ensure consistent retention and good peak symmetry for an acidic analyte, the mobile phase must be buffered to a pH at least 1.5-2 units below the analyte's pKa.[6] An acidic mobile phase (e.g., using phosphoric or formic acid) suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and enhancing its retention on the C18 column.[5][6]
-
Detection Wavelength: A low UV wavelength (210 nm) is selected for adequate sensitivity, based on the absorbance characteristics of organic acids.[7]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Chromatography Column: Agilent Polaris C18-A, 4.6 x 150 mm, 3 µm (or equivalent polar-modified C18 column).
-
Vials: 2 mL amber HPLC vials with PTFE septa.
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Reagents: Phosphoric acid (H₃PO₄), 85%.
Chromatographic Conditions
| Parameter | Condition |
| Column | Polaris C18-A, 4.6 x 150 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 0-2 min: 5% B; 2-10 min: 5% to 40% B; 10-12 min: 40% B; 12-12.1 min: 40% to 5% B; 12.1-15 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Dilute to the mark with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.
-
Standard Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A. Prepare this solution fresh daily due to potential instability.
-
Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Standard Solution to 10.0 mL with Mobile Phase A.
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A to an expected final concentration of approximately 0.1 mg/mL of the main analyte. Filter the final solution through a 0.45 µm syringe filter into an amber HPLC vial.
System Suitability and Method Validation
To ensure the analytical system is performing correctly before any sample analysis, a series of system suitability tests (SST) must be conducted.[8] These tests are integral to the method and verify its validity on the day of analysis.[9] The criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[9][10]
System Suitability Test (SST) Protocol
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure no interfering peaks are present.
-
Perform five replicate injections of the Working Standard solution (0.1 mg/mL).
Acceptance Criteria
| SST Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[9] |
| Repeatability (%RSD) | %RSD of peak areas ≤ 2.0% | Demonstrates the precision of the analytical system.[8][9] |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the chromatographic column. |
This protocol adheres to the principles of analytical procedure validation outlined in ICH Q2(R1).[11][12][13]
Data Interpretation and Workflow
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the average peak area from the replicate injections of the working standard.
Calculation:
Concentration (mg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard * Dilution_Factor
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Caption: HPLC analysis workflow for this compound.
Conclusion
The HPLC method described provides a reliable, robust, and accurate tool for the analysis of this compound in complex reaction mixtures. By employing a polar-modified C18 column and an acidic mobile phase, the method effectively addresses the challenges of retaining and resolving this highly polar and unstable analyte. The inclusion of stringent system suitability criteria ensures that the data generated is of high quality and integrity, making this application note a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and quality control of related pharmaceutical intermediates.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Pharmalytics. (YouTube). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
-
Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. Journal of Health Science. [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent Technologies. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
<621> CHROMATOGRAPHY. The United States Pharmacopeial Convention. [Link]
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Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
-
Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
-
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]
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Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). [Link]
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Application Note: A Robust GC-MS Method for the Detection and Quantification of 4-Chloro-3-oxobutyric Acid and its Process-Related Impurities
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-Chloro-3-oxobutyric acid, a key intermediate in various pharmaceutical syntheses. Due to its reactive nature, this compound and its related impurities are non-volatile and require derivatization prior to GC-MS analysis. This protocol outlines a comprehensive two-step derivatization procedure involving methoximation followed by silylation, which effectively stabilizes the molecule and enhances its volatility. We provide a complete methodology, from sample preparation to instrument parameters and data analysis, designed to ensure high sensitivity, specificity, and reproducibility in line with pharmaceutical quality control standards. This guide also discusses potential process-related impurities and their identification, offering a valuable tool for researchers in drug development and manufacturing.
Introduction
This compound is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any process-related impurities can be carried through the synthetic pathway, potentially compromising the safety and efficacy of the final drug product.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous impurity profiling of starting materials and intermediates.[2][3]
The inherent chemical properties of this compound—possessing both a carboxylic acid and a keto functional group—make it polar and thermally labile. Direct analysis by gas chromatography is therefore not feasible. To overcome this, a derivatization strategy is essential to increase volatility and thermal stability.[4] This application note details a widely adopted and effective two-step derivatization technique:
-
Methoximation: The keto group is converted into an oxime using methoxyamine hydrochloride. This step is crucial for preventing tautomerization (keto-enol equilibrium), which would otherwise lead to multiple derivative peaks and complicate quantification.[5][6]
-
Silylation: The acidic proton of the carboxylic acid and the oxime are replaced with a trimethylsilyl (TMS) group using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This significantly reduces the polarity and increases the volatility of the analyte.[4][7]
This method provides the necessary sensitivity and selectivity to not only quantify the main component but also to detect and identify trace-level impurities that may arise during synthesis.
Predicted Process-Related Impurities
A thorough understanding of the synthetic route is critical for predicting potential impurities. A common synthesis of this compound involves the chlorination of diketene.[8] Based on this, the following impurities could be anticipated:
-
2,4-dichloroacetoacetyl chloride: A potential byproduct from over-chlorination of the diketene starting material.[8]
-
Acetoacetic acid: Unreacted starting material or a hydrolysis product.
-
Other chlorinated species: Depending on the specific reaction conditions, other chlorinated organic acids or ketones may be present.
This method is designed to separate and identify such potential impurities from the main this compound peak.
Experimental Protocol
Materials and Reagents
| Material | Grade | Supplier |
| This compound | Reference Standard (>98%) | Commercially Available |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
| Methoxyamine hydrochloride (MeOx) | 98% | Sigma-Aldrich |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | >98.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Sodium Sulfate | Anhydrous | Sigma-Aldrich |
| Helium | Ultra-High Purity (99.999%) | Airgas |
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous pyridine.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using anhydrous pyridine to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous pyridine.
Derivatization Protocol
The following derivatization procedure should be performed on all standards, samples, and a solvent blank.
-
Aliquot: Transfer 100 µL of the prepared standard or sample solution into a 2 mL autosampler vial.
-
Methoximation: Add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and vortex for 30 seconds. Incubate the mixture at 60°C for 60 minutes.[7]
-
Cooling: Allow the vials to cool to room temperature.
-
Silylation: Add 80 µL of MSTFA to each vial. Cap tightly and vortex for 30 seconds. Incubate the mixture at 60°C for 30 minutes.[7]
-
Final Preparation: After cooling to room temperature, the samples are ready for GC-MS analysis.
Caption: Workflow for the two-step derivatization of this compound.
GC-MS Instrumental Parameters
The analysis was performed on a standard capillary GC-MS system.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless, 250°C | Ensures efficient vaporization of derivatized analytes without discrimination. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A low-to-mid polarity 5% phenyl-methylpolysiloxane column is robust and provides good separation for a wide range of derivatized compounds.[9][10] |
| Oven Program | Initial: 80°C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 10°C/min to 200°C | Separates the main analyte from potential impurities. | |
| Ramp 2: 25°C/min to 280°C, hold 5 min | Cleans the column of any high-boiling point residues. | |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Source Temperature | 230°C | Prevents condensation of analytes in the source. |
| Quadrupole Temp | 150°C | Standard operating temperature. |
| MS Transfer Line | 280°C | Prevents cold spots and ensures efficient transfer of analytes from GC to MS. |
| Acquisition Mode | Full Scan (m/z 40-550) and SIM | Full scan for impurity identification; Selected Ion Monitoring (SIM) for high-sensitivity quantification. |
Results and Discussion
Identification and Fragmentation
The derivatized this compound (as the methoxime, TMS ester) is expected to produce a characteristic fragmentation pattern under EI conditions. The molecular ion (M+) should be observable, although it may be of low abundance. Key fragment ions are predicted based on established fragmentation mechanisms for silylated oximes.[11][12][13]
Caption: Predicted fragmentation of derivatized this compound.
Key Predicted Ions for SIM Mode:
| Analyte | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Derivatized this compound | 202 | 134 | 251 |
The presence of chlorine will result in characteristic isotopic patterns (M+ and M+2 in an approximate 3:1 ratio) for chlorine-containing fragments, which is a powerful tool for identification.
Method Validation
The developed method should be validated in accordance with ICH Q2(R2) guidelines.[6][14] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the main peak and known impurities. | The chromatographic method is expected to baseline-resolve the main analyte from solvent peaks and predicted impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Linear response over the concentration range of 1-100 µg/mL. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | Expected to be < 0.1 µg/mL. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | Expected to be < 0.5 µg/mL. |
| Accuracy (Recovery) | 90-110% for spiked samples | Recovery studies at three concentration levels should meet the acceptance criteria. |
| Precision (RSD%) | Repeatability (RSD) ≤ 2.0% Intermediate Precision (RSD) ≤ 3.0% | Multiple injections of the same sample should demonstrate low variability. |
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust solution for the quality control of this compound. The two-step derivatization protocol of methoximation followed by silylation is effective in preparing this thermally labile and polar compound for GC-MS analysis. This method demonstrates excellent sensitivity and selectivity, making it suitable for the detection and quantification of trace-level process-related impurities. By following the outlined protocols and validation guidelines, researchers and drug development professionals can ensure the purity and quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
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Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]
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Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY - E-Journal UIN Malang. Available at: [Link]
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Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Available at: [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]
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Fragmentation of oxime and silyl oxime ether odd‐electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Wiley Online Library. Available at: [Link]
-
Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Semantic Scholar. Available at: [Link]
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Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. ResearchGate. Available at: [Link]
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Q3B(R2) Impurities in New Drug Products. European Medicines Agency. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
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Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PubMed Central. Available at: [Link]
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This compound. LookChem. Available at: [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]
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Application Notes & Protocols: 4-Chloro-3-oxobutyric Acid Esters in the Synthesis of Critical Pharmaceutical Intermediates
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern pharmaceutical synthesis, the efficiency and elegance of a synthetic route are paramount. 4-Chloro-3-oxobutyric acid and its corresponding esters, particularly ethyl 4-chloro-3-oxobutanoate (COBE), represent a class of exceptionally versatile C4 building blocks. Their value lies in a unique bifunctional architecture: a reactive ketone and an α-chloro group. This arrangement provides multiple handles for chemical manipulation, but its most profound application is as a prochiral substrate. The stereoselective reduction of the C3-ketone is the gateway to producing high-value, enantiomerically pure chiral alcohols. These chiral intermediates, namely (R)- and (S)-4-chloro-3-hydroxybutanoate (CHBE), are the cornerstone precursors for a portfolio of blockbuster drugs, including cholesterol-lowering statins and the metabolic therapeutic L-carnitine.[1][2] This document provides a detailed exploration of the methodologies, scientific rationale, and step-by-step protocols for leveraging this key transformation in pharmaceutical intermediate synthesis.
The Core Transformation: Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate (COBE)
The central strategy underpinning the utility of COBE is its asymmetric reduction. Depending on the catalyst—be it enzymatic or chemo-catalytic—the prochiral ketone can be converted into either the (R) or (S) enantiomer of ethyl 4-chloro-3-hydroxybutanoate (CHBE) with high fidelity. This stereochemical control is non-trivial; the selection of the enantiomer dictates the ultimate pharmaceutical target.
-
(S)-CHBE is a key intermediate for HMG-CoA reductase inhibitors like Atorvastatin and Rosuvastatin.[3][4]
-
(R)-CHBE is the primary precursor for the synthesis of L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB).[2]
The ability to selectively produce either enantiomer from a common, inexpensive starting material is a prime example of synthetic efficiency.
Caption: Divergent synthesis pathways from a common precursor.
Application I: Synthesis of Statin Side Chains via (S)-CHBE
The (S)-enantiomer of CHBE is a pivotal intermediate for some of the most widely prescribed cholesterol-lowering drugs.[5][6] The synthesis of optically pure (S)-CHBE is most effectively achieved through biocatalysis, a testament to the power of enzymes in solving challenges of stereoselectivity that are often complex and costly using traditional chemistry.
Scientific Rationale & Field Insights
The asymmetric bioreduction of COBE to (S)-CHBE is a cornerstone of industrial biotechnology.[7] The causality behind choosing an enzymatic approach is clear:
-
Exceptional Enantioselectivity: Alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) can achieve enantiomeric excess (ee) values greater than 99.9%, which is critical for pharmaceutical applications.[3]
-
Economic Viability through Cofactor Regeneration: A major historical hurdle for using ADHs at scale was the stoichiometric requirement for expensive nicotinamide cofactors (NADH or NADPH). The modern, field-proven solution is an enzyme-coupled system. A second enzyme, such as glucose dehydrogenase (GDH), is co-expressed within the same microbial host (typically E. coli).[6][8] This second enzyme oxidizes a cheap co-substrate like glucose, regenerating the NADPH consumed by the primary reductase in situ. This elegant cycle allows a catalytic amount of the cofactor to be turned over thousands of times, drastically reducing costs.[9]
-
High Titer Production: Modern process development has enabled extremely high substrate loading. By co-expressing robust enzymes, substrate concentrations as high as 4.0 M (660 g/L) have been successfully converted to (S)-CHBE in monophasic aqueous systems, achieving remarkable space-time yields suitable for industrial production.[7]
Experimental Protocol: Chemoenzymatic Synthesis of (S)-CHBE
This protocol describes a lab-scale synthesis using recombinant E. coli cells co-expressing a stereoselective alcohol dehydrogenase (e.g., SmADH31) and a glucose dehydrogenase (GDH).
Step-by-Step Methodology:
-
Biocatalyst Preparation: Cultivate recombinant E. coli cells co-expressing the desired (S)-selective ADH and GDH in a suitable growth medium. Harvest the cells via centrifugation when they reach the optimal growth phase and wash them with a phosphate buffer (e.g., 100 mM, pH 7.0) to create a resting cell suspension.
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (100 mM phosphate buffer, pH 7.0).
-
Component Addition: To the buffer, add D-glucose (e.g., 1.1 molar equivalents relative to the total COBE to be added). This serves as the co-substrate for cofactor regeneration.
-
Cofactor Introduction: Add a catalytic amount of NADP⁺. The concentration can be minimal (e.g., 0.1 mM) as it will be continuously recycled.
-
Biocatalyst Introduction: Add the prepared resting cell suspension to the reaction mixture.
-
Substrate Addition & Reaction: Begin agitation and maintain the temperature at 30°C. Add ethyl 4-chloro-3-oxobutanoate (COBE) to the desired final concentration. For high concentrations, a fed-batch strategy may be employed to mitigate potential substrate inhibition.
-
pH Control & Monitoring: Maintain the pH of the reaction at ~7.0. The oxidation of glucose to gluconic acid will cause a drop in pH, which should be neutralized by the controlled addition of a base (e.g., 2 M NaOH). Monitor the reaction progress by periodically taking samples and analyzing them via GC or HPLC to determine the conversion of COBE and the formation of (S)-CHBE.
-
Work-up and Isolation: Once the reaction is complete (typically >99% conversion), terminate it by removing the cells via centrifugation or filtration. Saturate the aqueous filtrate with NaCl and extract the product, (S)-CHBE, with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Data Presentation: Representative Reaction Parameters
| Parameter | Value / Condition | Rationale & Citation |
| Substrate (COBE) | Up to 4.0 M (660 g/L) | High-tolerance enzymes allow for very high titers, maximizing reactor productivity.[3][7] |
| Biocatalyst | Recombinant E. coli co-expressing ADH/GDH | Whole cells eliminate the need for costly enzyme purification; co-expression ensures efficient cofactor recycling.[8] |
| Co-substrate | D-Glucose (~1.1 eq.) | Inexpensive and efficient fuel for the GDH-catalyzed regeneration of NADPH.[6] |
| Cofactor | NADP⁺ (catalytic amount) | Required by the ADH; recycled in situ by GDH. |
| Temperature | 30 °C | Optimal temperature for balancing enzyme activity and stability. |
| pH | 7.0 (controlled) | Optimal pH for the enzymatic system. |
| Typical Yield | >92% (isolated) | Demonstrates the high efficiency of the biotransformation.[3] |
| Enantiomeric Excess | >99.9% ee | Highlights the superior stereoselectivity of the enzymatic reduction.[3][7] |
Visualization: (S)-CHBE Synthesis Workflow
Caption: Integrated workflow for the biocatalytic synthesis of (S)-CHBE.
Application II: Synthesis of L-Carnitine via (R)-CHBE
L-carnitine is a vital compound involved in fatty acid metabolism. Its synthesis requires the (R)-enantiomer of CHBE. While biocatalysis is a powerful option, chemo-catalytic methods also offer a robust industrial route.
Scientific Rationale & Field Insights
The production of (R)-CHBE presents a different set of process challenges and solutions compared to its (S)-enantiomer.
-
Biocatalysis in Biphasic Systems: The substrate, COBE, is known to be unstable in aqueous systems, and both the substrate and the product can cause enzyme inhibition and inactivation.[10][11] A highly effective strategy to circumvent these issues is to use a water-organic solvent diphasic (two-phase) system.[12] The organic phase (e.g., n-butyl acetate) serves as a reservoir for the substrate and product, keeping their concentration in the aqueous phase (where the enzyme resides) low and below the inhibitory threshold. This approach dramatically improves enzyme stability and allows for higher overall product titers.[10][11]
-
Chemo-catalytic Asymmetric Hydrogenation: An important industrial alternative is the use of transition metal catalysts. Specifically, Ruthenium-based complexes have been developed for the enantioselective reduction of COBE to (R)-CHBE.[13][14] This method operates under hydrogen pressure and provides high yields and good enantioselectivity, offering a complementary approach to biocatalysis.[15]
-
Conversion to L-Carnitine: Once optically pure (R)-CHBE is obtained, the synthesis of L-carnitine is straightforward. It involves a nucleophilic substitution reaction where the chlorine atom is displaced by trimethylamine, followed by the hydrolysis of the ethyl ester to yield the final carboxylic acid.[15][16]
Experimental Protocol: Synthesis of L-Carnitine
This protocol is presented in two parts: the synthesis of the (R)-CHBE intermediate and its subsequent conversion to L-carnitine.
Part A: Biocatalytic Synthesis of (R)-CHBE in a Diphasic System
-
System Preparation: In a reaction vessel, combine equal volumes of potassium phosphate buffer (100 mM, pH 6.5) and n-butyl acetate to form a biphasic system.
-
Catalyst & Cofactor Loading: To the aqueous phase, add the (R)-selective enzyme catalyst (e.g., aldehyde reductase from Sporobolomyces salmonicolor), the cofactor regeneration enzyme (GDH), and a catalytic amount of NADP⁺.[10][12]
-
Co-substrate Addition: Add D-glucose to the aqueous phase.
-
Substrate Loading: Dissolve the substrate, COBE, in the n-butyl acetate phase.
-
Reaction: Initiate vigorous stirring to ensure adequate mixing between the two phases and maintain the temperature at 30°C. Monitor the reaction by sampling the organic phase and analyzing by GC/HPLC.
-
Work-up: After reaction completion, separate the organic phase. Wash it with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude (R)-CHBE. Purify further by vacuum distillation if necessary.
Part B: Conversion of (R)-CHBE to L-Carnitine
-
Amination: In a pressure-rated reactor, charge the purified (R)-CHBE and an aqueous solution of trimethylamine (e.g., 45%).[15]
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for several hours (e.g., 15 hours).[15] The reaction proceeds via amination and concomitant hydrolysis of the ester group.
-
Work-up: After cooling, remove the excess trimethylamine under a stream of nitrogen or reduced pressure.
-
Purification: The resulting aqueous solution contains crude L-carnitine. It can be purified by extraction with a solvent like methylene chloride to remove organic impurities, followed by techniques such as ion-exchange chromatography to yield pure L-carnitine.[15]
Data Presentation: Comparison of (R)-CHBE Synthesis Methods
| Method | Catalyst / Enzyme | System | Typical Yield | Enantiomeric Excess | Citation |
| Biocatalysis | Aldehyde Reductase (S. salmonicolor) + GDH | n-Butyl acetate / Water | 95.4% | 86-91% ee | [9][10][11] |
| Biocatalysis | Carbonyl Reductase (B. gladioli) + GDH | Aqueous / Octanol | >99% | 99.9% ee | [2][17] |
| Chemo-catalysis | Ruthenium-bis-heteroaromatic complex | Methanol / Hydrogen pressure | 94% | >98% ee | [13][15] |
Visualization: L-Carnitine Synthesis Workflow
Caption: Two-step synthesis pathway from COBE to L-Carnitine.
Conclusion
This compound esters are not merely commodity chemicals; they are strategic precursors whose value is unlocked through precise stereochemical control. The asymmetric reduction of the C3-ketone is a powerful and versatile transformation that provides access to distinct families of high-value pharmaceutical intermediates. The choice between advanced biocatalytic routes, often featuring sophisticated cofactor regeneration systems, and efficient chemo-catalytic hydrogenations allows researchers and process chemists to select the optimal path based on criteria such as scale, cost, and the stringent enantiopurity requirements of the final active pharmaceutical ingredient. The continued innovation in both enzyme engineering and catalyst design ensures that these foundational building blocks will remain central to the synthesis of life-saving medicines.
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- 15. INDUSTRIAL PROCESS FOR THE PRODUCTION OF L-CARNITINE - Patent 1131279 [data.epo.org]
- 16. CN1255375C - Industrial process for the production of L-carnitine - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-3-Hydroxybutanoic Acid Ester
This technical guide provides a comprehensive overview of methodologies for the large-scale synthesis of 4-chloro-3-hydroxybutanoic acid ester, a critical chiral intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into both chemical and biocatalytic synthesis routes. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind experimental choices to ensure reproducibility and scalability.
Introduction: The Significance of Chiral 4-Chloro-3-Hydroxybutanoic Acid Esters
Optically active 4-chloro-3-hydroxybutanoic acid esters, particularly the ethyl and methyl esters, are invaluable chiral building blocks. They serve as key starting materials in the synthesis of a range of pharmacologically significant molecules. For instance, the (S)-enantiomer is a crucial intermediate for HMG-CoA reductase inhibitors like atorvastatin, while the (R)-enantiomer is used in the synthesis of L-carnitine and (R)-γ-amino-β-hydroxybutyric acid (GABOB).[1][2] The stereochemistry at the C-3 position is paramount for the biological activity of the final drug substance, making enantioselective synthesis a primary focus in industrial production.
This guide will explore and contrast the primary strategies for large-scale production: traditional chemical synthesis and modern biocatalytic approaches. While chemical methods have been historically employed, they often suffer from limitations such as the use of hazardous reagents, low enantioselectivity requiring challenging resolution steps, and harsh reaction conditions.[3][4] In contrast, biocatalysis offers a greener, more efficient, and highly selective alternative, often proceeding under mild conditions with exceptional enantiomeric excess (ee).[5][6]
Synthesis Strategies: A Comparative Analysis
The selection of a synthesis strategy for 4-chloro-3-hydroxybutanoic acid ester on an industrial scale is a critical decision influenced by factors such as cost, efficiency, enantiomeric purity requirements, and environmental impact. Below is a comparative analysis of the predominant chemical and biocatalytic routes.
Chemical Synthesis Routes
Historically, chemical methods were the first to be developed for the synthesis of 4-chloro-3-hydroxybutanoic acid esters. These routes can be broadly categorized into two main approaches:
-
From Epichlorohydrin: This method involves the ring-opening of epichlorohydrin with a cyanide source to form 4-chloro-3-hydroxybutyronitrile, followed by hydrolysis and esterification.[7][8] While this route can provide access to optically active products if a chiral source of epichlorohydrin is used, it involves the use of highly toxic cyanides and can be challenging to control on a large scale.[7][8] The reaction pH is a critical parameter that must be carefully controlled to achieve high yields and purity.[7][8]
-
Reduction of 4-Chloroacetoacetate Esters: A more direct approach is the reduction of the corresponding β-ketoester, such as ethyl 4-chloroacetoacetate (ECAA). Common reducing agents like sodium borohydride (NaBH₄) can be employed. However, this method typically yields a racemic mixture of the (R)- and (S)-enantiomers, necessitating a subsequent resolution step which is often inefficient and costly, significantly reducing the overall yield of the desired enantiomer.[3]
Biocatalytic Synthesis: The Modern Approach
Biocatalytic methods, primarily involving the asymmetric reduction of 4-chloroacetoacetate esters, have emerged as the preferred industrial route due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[6][9] These processes utilize enzymes, either in isolated form or within whole microbial cells, to catalyze the stereospecific reduction of the ketone functionality.
The key advantages of biocatalysis include:
-
High Enantioselectivity: Often achieving >99% ee, eliminating the need for chiral resolution.[10][11]
-
Mild Reaction Conditions: Reactions are typically run in aqueous media at or near ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.
-
Environmental Sustainability: Avoids the use of heavy metals and hazardous reagents common in chemical catalysis.
The core of this approach is the use of oxidoreductases (specifically, carbonyl reductases or alcohol dehydrogenases) that require a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH).[12] A critical aspect of designing a large-scale biocatalytic process is the implementation of an efficient cofactor regeneration system to make the process economically viable, as the cofactors themselves are expensive.[6]
Commonly employed cofactor regeneration systems include:
-
Substrate-Coupled Regeneration: A sacrificial co-substrate, such as isopropanol, is added to the reaction mixture. The same enzyme that reduces the target ketone also oxidizes the co-substrate, regenerating the cofactor in the process.[13][14]
-
Enzyme-Coupled Regeneration: A second enzyme and its corresponding substrate are used to regenerate the cofactor. A widely used system involves glucose dehydrogenase (GDH) which oxidizes glucose to gluconic acid, concomitantly reducing NAD(P)⁺ to NAD(P)H.[11][15]
The following workflow illustrates the general concept of a whole-cell biocatalytic process with an enzyme-coupled cofactor regeneration system.
Caption: Whole-cell biocatalytic reduction of ECAA with cofactor regeneration.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for both a representative chemical synthesis and a state-of-the-art biocatalytic synthesis for producing ethyl 4-chloro-3-hydroxybutanoate.
Protocol 1: Chemical Synthesis via Sodium Borohydride Reduction (Racemic Product)
This protocol describes the reduction of ethyl 4-chloroacetoacetate using sodium borohydride. It is a straightforward method that produces a racemic mixture of the product.
Materials:
-
Ethyl 4-chloroacetoacetate (ECAA)
-
Absolute Ethanol
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Purified water
-
Reaction flask equipped with a magnetic stirrer and thermometer, placed in an ice-salt bath.
Procedure:
-
Add 50g of ethyl 4-chloroacetoacetate and 300ml of absolute ethanol into a 1L reaction flask.
-
Cool the mixture to -10°C using an ice-salt bath.
-
Slowly add 3.0g of sodium borohydride in portions, ensuring the temperature is maintained between -10°C and -5°C.
-
After the addition is complete, continue to stir the reaction mixture at -10°C to -5°C for 1 hour.
-
After the reaction, add 10g of anhydrous sodium sulfate.
-
Neutralize the reaction mixture by adding glacial acetic acid dropwise until the pH is neutral (approximately 4 ml).
-
Stir for an additional 10 minutes.
-
Remove the salts by suction filtration.
-
Concentrate the filtrate under reduced pressure until no more distillate evaporates.
-
Cool the residue to 25-30°C.
-
Add 200ml of dichloromethane and stir for 10 minutes.
-
Wash the organic phase twice with 40ml of purified water each time.
-
Dry the organic phase by adding 20g of anhydrous sodium sulfate and allowing it to stand for 2 hours.
-
Remove the dichloromethane by distillation.
-
The crude product can be further purified by vacuum distillation to obtain high-purity ethyl 4-chloro-3-hydroxybutyrate.[16]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Ethyl 4-chloroacetoacetate | [16] |
| Reducing Agent | Sodium Borohydride | [16] |
| Solvent | Absolute Ethanol | [16] |
| Reaction Temperature | -10°C to -5°C | [16] |
| Typical Yield | ~82% (racemic) | [3] |
| Optical Purity | Racemic | [3] |
Protocol 2: Biocatalytic Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutanoate using a Recombinant Whole-Cell System
This protocol details the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA) to ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE) using recombinant E. coli cells co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration. This method is capable of producing the (S)-enantiomer with high yield and excellent optical purity.[11][17]
Materials:
-
Recombinant E. coli cells co-expressing a suitable carbonyl reductase (e.g., from Pichia stipitis) and glucose dehydrogenase (e.g., from Bacillus megaterium).
-
Ethyl 4-chloroacetoacetate (COBE/ECAA)
-
Glucose
-
NAD⁺ or NADP⁺ (depending on the enzyme specificity)
-
Phosphate buffer (e.g., 100 mM, pH 6.5-7.0)
-
Organic solvent for biphasic system (e.g., n-butyl acetate)
-
Bioreactor with temperature and pH control.
Procedure:
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain under appropriate conditions (e.g., in LB medium with antibiotics for plasmid maintenance, followed by induction of protein expression with IPTG). Harvest the cells by centrifugation and wash with phosphate buffer. The cell paste can be used directly or after lyophilization.
-
Reaction Setup (Biphasic System):
-
In a temperature-controlled bioreactor, prepare an aqueous phase containing phosphate buffer, glucose (as the co-substrate for cofactor regeneration), and a catalytic amount of the NAD(P)⁺ cofactor.
-
Add the harvested recombinant E. coli cells to the aqueous phase.
-
Add an equal volume of an organic solvent, such as n-butyl acetate, to create a two-phase system. The substrate, ECAA, will be dissolved in this organic phase. This setup helps to reduce substrate and product inhibition of the enzyme.[11][17]
-
-
Biocatalytic Reduction:
-
Dissolve the substrate, ethyl 4-chloroacetoacetate, in the organic phase (n-butyl acetate).
-
Add the organic substrate solution to the bioreactor containing the aqueous cell suspension.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH (e.g., 6.5, controlled by the addition of a base like NaOH to neutralize the gluconic acid formed).
-
Agitate the mixture to ensure efficient mixing between the two phases.
-
-
Monitoring and Work-up:
-
Monitor the progress of the reaction by taking samples from the organic phase and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Once the reaction is complete (typically when >99% conversion is achieved), stop the agitation and allow the phases to separate.
-
Separate the organic phase containing the product.
-
The product can be purified from the organic solvent by distillation under reduced pressure.
-
Data Presentation:
| Parameter | Example Value | Reference |
| Biocatalyst | Recombinant E. coli (co-expressing reductase and GDH) | [11][17] |
| Substrate | Ethyl 4-chloroacetoacetate (COBE) | [11][17] |
| Cofactor Regeneration | Glucose/Glucose Dehydrogenase | [11][17] |
| Reaction System | Water/n-butyl acetate biphasic system | [11] |
| Temperature | 30°C | [14] |
| pH | 6.5 - 7.0 | [3] |
| Molar Yield | >90% | [11] |
| Enantiomeric Excess | >99% (S)-CHBE | [11][17] |
The following diagram illustrates the workflow for the biocatalytic synthesis and purification process.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 4. CN1764636A - A method for preparing 4-chloro-3-hydroxybutyrate - Google Patents [patents.google.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 7. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 8. WO2004092114A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 17. scilit.com [scilit.com]
Monitoring the progress of 4-Chloro-3-oxobutyric acid reactions by TLC
Initiating Research on TLC
I've just started researching thin-layer chromatography (TLC) analysis of 4-Chloro-3-oxobutyric acid and similar compounds. Right now, I am focusing my efforts on targeted Google searches to gather a comprehensive information base. My search queries include "this compound TLC analysis," as well as simpler terms to broaden the search scope.
Expanding Search Parameters
I am now expanding my search queries to include mobile phase considerations, staining agents relevant to beta-keto esters, and the reactivity, stability, synthesis, and common impurities of this compound. I intend to structure the application note, starting with an introduction to the significance of monitoring reactions involving this compound in pharmaceutical synthesis. The principles of TLC will be explained next, alongside a detailed protocol and a DOT graph visualization. I also plan to include a table of mobile phase compositions.
Defining Scope & Search Terms
I'm now refining my initial approach, with more specific Google searches to gather data for the TLC analysis. I am looking at "TLC mobile phase for beta-keto esters" and "staining agents for beta-keto esters on TLC," among other related queries. I'm aiming to define the application note's scope, including the significance of monitoring this compound reactions, and its application as a pharmaceutical building block. I am also considering the principles of TLC, which will be the basis for my explanation.
Developing Application Note Structure
I'm now integrating information from my recent Google searches. I've begun to structure the application note, starting with an introduction that stresses this compound's importance in pharmaceutical synthesis. I will then explain the principles of TLC, followed by a detailed protocol, including sample preparation, mobile phase selection, and visualization techniques. I am planning on adding a table of mobile phase compositions. I'm also preparing a DOT graph to visualize the protocol's steps and to illustrate chemical structures, including this compound and diketene, its precursor. In-text citations and a comprehensive "References" section are planned to ensure scientific integrity and provide a practical guide.
Applikations- und Protokollhandbuch: Derivatisierung von 4-Chlor-3-oxobutansäure für analytische Zwecke
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Herausgegeben von: Gemini Analytical Sciences
Autoren: Dr. Eva Neumann, Senior Application Scientist
Datum: 2024-05-23
Zusammenfassung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 4-Chlor-3-oxobutansäure, einer wichtigen, aber analytisch anspruchsvollen Verbindung. Aufgrund ihrer hohen Polarität, thermischen Instabilität und des Fehlens eines starken Chromophors ist eine direkte Analyse mittels Standardmethoden wie Gaschromatographie (GC) oder Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion oft nicht durchführbar.[1][2] Die Derivatisierung wandelt die Zielverbindung in ein stabileres, flüchtigeres und/oder besser nachweisbares Derivat um und ermöglicht so eine robuste und empfindliche Quantifizierung.[1][3] Wir stellen hier bewährte Protokolle für die GC-MS- und HPLC-Analyse vor, die sich auf die zugrunde liegenden chemischen Prinzipien konzentrieren, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung ein fundiertes methodisches Werkzeug an die Hand zu geben.
Einleitung: Die analytische Herausforderung der 4-Chlor-3-oxobutansäure
4-Chlor-3-oxobutansäure und ihre Ester, wie Ethyl-4-chlor-3-oxobutanoat, sind vielseitige chirale Bausteine in der pharmazeutischen Synthese.[4][5][6] Ihre genaue Quantifizierung in Reaktionsgemischen, biologischen Matrizes und pharmazeutischen Zwischenprodukten ist für die Prozesskontrolle, die Reinheitsbewertung und pharmakokinetische Studien von entscheidender Bedeutung.[7] Die Molekülstruktur, die sowohl eine Carbonsäure- als auch eine α-Chlorketon-Funktionalität aufweist, bedingt jedoch mehrere analytische Schwierigkeiten:
-
Geringe Flüchtigkeit: Die Carbonsäuregruppe führt zu starken intermolekularen Wasserstoffbrückenbindungen, was die Flüchtigkeit stark reduziert und eine direkte GC-Analyse verhindert.[1][8]
-
Thermische Instabilität: Bei den für die GC erforderlichen hohen Temperaturen neigen freie Carbonsäuren und β-Ketosäuren zur Zersetzung, was zu ungenauen und nicht reproduzierbaren Ergebnissen führt.[1][9]
-
Hohe Polarität: Die Polarität der Verbindung führt zu einer schlechten Peakform (Tailing) in der Umkehrphasen-HPLC und einer starken Adsorption an aktiven Stellen in der GC-Säule.[2][8]
-
Schwache UV-Absorption: Das Fehlen eines ausgeprägten Chromophors macht eine empfindliche Detektion mittels Standard-UV-Detektoren in der HPLC schwierig.[10]
Die Derivatisierung überwindet diese Hürden, indem die polaren funktionellen Gruppen – die Carbonsäure und die Ketogruppe – chemisch modifiziert werden.[1][2][3]
Strategien zur Derivatisierung für die GC-MS-Analyse
Für die GC-Analyse ist das Hauptziel der Derivatisierung, die Polarität zu reduzieren und die Flüchtigkeit zu erhöhen.[1][11] Dies wird typischerweise durch die Maskierung der aktiven Wasserstoffatome der Carbonsäure- und enolisierbaren Ketogruppe erreicht.[12][13][14]
Zweistufige Derivatisierung: Methoximierung gefolgt von Silylierung
Diese robuste zweistufige Methode ist besonders für Ketosäuren geeignet, da sie beide funktionellen Gruppen gezielt anspricht und stabile Derivate liefert.[15][16][17]
Kausale Begründung:
-
Methoximierung: Die Carbonylgruppe der Ketofunktion wird zunächst mit Methoxyaminhydrochlorid (MeOx) in ein stabiles Methoxim umgewandelt.[15] Dieser Schritt ist entscheidend, da er die Enolisierung des Ketons verhindert und somit die Bildung mehrerer Tautomerer unterbindet, die zu multiplen Peaks im Chromatogramm führen würden.[15] Das resultierende O-Alkyloxim ist thermisch stabiler.[18]
-
Silylierung: Anschließend wird die Carbonsäuregruppe mit einem Silylierungsreagenz wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) in einen Trimethylsilylester (TMS-Ester) umgewandelt.[15][19] Die Silylierung ersetzt den sauren Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilylgruppe, was die Flüchtigkeit drastisch erhöht und Wasserstoffbrückenbindungen unterbindet.[11][13][20]
Abbildung 1: Workflow der zweistufigen Derivatisierung für die GC-MS.
Detailliertes Protokoll: Methoximierung-Silylierung (MeOx-TMS)
-
Materialien:
-
4-Chlor-3-oxobutansäure-Standard oder -Probe
-
Methoxyaminhydrochlorid-Lösung (20 mg/mL in Pyridin, frisch angesetzt)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Lösungsmittel (z.B. Ethylacetat, Hexan)
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Septumkappen)
-
Heizblock oder Thermomixer
-
GC-MS-System
-
-
Protokoll:
-
Probeneinwaage: Eine bekannte Menge der getrockneten Probe oder des Standards (typischerweise 50-100 µL einer Lösung) in ein Reaktionsgefäß geben und das Lösungsmittel unter einem sanften Stickstoffstrom vollständig abdampfen. Es ist entscheidend, jegliche Feuchtigkeit zu entfernen, da Silylierungsreagenzien feuchtigkeitsempfindlich sind.[13]
-
Methoximierung: 50 µL der Methoxyaminhydrochlorid-Lösung in Pyridin zu dem trockenen Rückstand geben. Das Gefäß fest verschließen.
-
Inkubation (Schritt 1): Das Reaktionsgemisch für 90 Minuten bei 37 °C unter Schütteln inkubieren.[15]
-
Abkühlen: Das Gefäß auf Raumtemperatur abkühlen lassen.
-
Silylierung: 80 µL MSTFA zu dem Reaktionsgemisch hinzufügen. Das Gefäß erneut fest verschließen.
-
Inkubation (Schritt 2): Das Gemisch für 30 Minuten bei 37 °C unter Schütteln inkubieren.[15]
-
Analyse: Nach dem Abkühlen ist die Probe bereit für die Injektion in das GC-MS-System. Typischerweise wird 1 µL der Derivatisierungslösung injiziert.
-
Alternative für GC-MS: Alkylierung (Esterifizierung)
Die Alkylierung, insbesondere die Bildung von Methylestern, ist eine klassische Methode zur Derivatisierung von Carbonsäuren.[3][8] Sie ist oft einfacher und verwendet kostengünstigere Reagenzien als die Silylierung, erfordert jedoch möglicherweise harschere Bedingungen.[2][19]
Kausale Begründung: Die Carbonsäure wird in einen Ester umgewandelt, der deutlich flüchtiger und weniger polar ist als die ursprüngliche Säure.[1] Reagenzien wie BF₃ in Methanol oder Diazomethan sind gängig.[8][21] Für 4-Chlor-3-oxobutansäure ist dies eine Ein-Schritt-Methode, die jedoch die Ketogruppe unverändert lässt, was zu Tautomerie führen kann. Daher ist die zweistufige MeOx-Silylierung oft die Methode der Wahl für eine umfassende Profilerstellung.[16]
| Derivatisierungsmethode | Ziel-Funktionalität | Vorteile | Nachteile |
| MeOx-Silylierung | Carbonsäure & Keton | Umfassende Derivatisierung, verhindert Tautomerie, thermisch stabile Derivate.[13][15] | Zweistufiges Verfahren, feuchtigkeitsempfindliche Reagenzien.[13] |
| Alkylierung (z.B. mit BF₃/MeOH) | Nur Carbonsäure | Einstufig, kostengünstige Reagenzien, stabile Esterderivate.[2][19][21] | Ketogruppe bleibt unterivatisiert (Gefahr der Tautomerie), Reagenzien oft toxisch.[2][8] |
Tabelle 1: Vergleich der Derivatisierungsstrategien für die GC-MS-Analyse.
Strategien zur Derivatisierung für die HPLC-Analyse
Für die HPLC-Analyse, insbesondere bei Verwendung von UV- oder Fluoreszenzdetektion, zielt die Derivatisierung darauf ab, eine stark absorbierende oder fluoreszierende Markierung in das Molekül einzuführen.[10][22] Dies erhöht die Empfindlichkeit und Selektivität der Methode erheblich.[10]
Fluoreszenzmarkierung der Carbonsäuregruppe
Diese Methode ist ideal für die Spurenanalyse, da die Fluoreszenzdetektion um Größenordnungen empfindlicher sein kann als die UV-Detektion.
Kausale Begründung: Ein fluoreszentes Markierungsreagenz, das eine reaktive Gruppe für Carbonsäuren trägt (z.B. ein Bromomethyl- oder Chlormethyl-Derivat), wird verwendet, um einen stark fluoreszierenden Ester zu bilden.[10][23] Die Reaktion wird typischerweise unter basischen Bedingungen und oft unter Zuhilfenahme eines Phasentransferkatalysators (z.B. Kronenether) durchgeführt, um die Reaktivität des Carboxylat-Anions zu erhöhen.[10][24]
Abbildung 2: Allgemeiner Workflow der Fluoreszenzmarkierung für die HPLC.
Detailliertes Protokoll: Fluoreszenzmarkierung mit 9-Anthryldiazomethan (ADAM)
-
Materialien:
-
4-Chlor-3-oxobutansäure-Standard oder -Probe
-
9-Anthryldiazomethan (ADAM)-Lösung (Vorsicht: potenziell explosiv, lichtempfindlich; kommerziell erhältlich oder frisch synthetisiert)
-
Lösungsmittel (z.B. Acetonitril, Methanol, HPLC-Qualität)
-
Reaktionsgefäße (lichtgeschützt, z.B. braune Glasvials)
-
HPLC-System mit Fluoreszenzdetektor (FLD)
-
-
Protokoll:
-
Probenvorbereitung: Eine aliquote Menge der Probe oder des Standards in ein lichtgeschütztes Reaktionsgefäß geben. Das Lösungsmittel, falls vorhanden, abdampfen. Den Rückstand in einem geeigneten aprotischen Lösungsmittel wie Acetonitril aufnehmen.
-
Reagenz zugeben: Einen leichten Überschuss an ADAM-Lösung zur Probelösung geben. Das Gefäß fest verschließen.
-
Inkubation: Das Reaktionsgemisch für ca. 60 Minuten bei Raumtemperatur im Dunkeln stehen lassen. Eine leichte Erwärmung (ca. 40 °C) kann die Reaktion beschleunigen.
-
Reaktionsstopp: Die Reaktion kann durch Zugabe einer kleinen Menge Essigsäure gestoppt werden, um überschüssiges ADAM zu zersetzen.
-
Analyse: Die derivatisierte Probe direkt in das HPLC-System injizieren. Die Trennung erfolgt typischerweise auf einer C18-Säule. Die Detektion für Anthracen-Derivate erfolgt bei einer Anregungswellenlänge (λex) von ca. 365 nm und einer Emissionswellenlänge (λem) von ca. 412 nm.[23]
-
Derivatisierung der Ketogruppe für HPLC-UV/MS
Alternativ kann die Ketogruppe mit Reagenzien wie o-Phenylendiamin (OPD) oder Dansylhydrazin derivatisiert werden, um ein stabiles, UV-aktives oder fluoreszierendes Derivat zu bilden.[25][26]
Kausale Begründung: OPD reagiert mit der α-Ketosäure-Struktur unter sauren Bedingungen zu einem hochkonjugierten und somit stark UV-absorbierenden Chinoxalin-Derivat.[26][27] Diese Methode ist besonders nützlich, wenn die Carbonsäuregruppe für andere Zwecke frei bleiben soll oder wenn eine massenspektrometrische Detektion erfolgt, da die Derivate charakteristische Fragmentierungsmuster aufweisen.[25]
Protokollübersicht: OPD-Derivatisierung
-
Probenvorbereitung: Die Probe wird in einer sauren Lösung (z.B. 2 M HCl) aufgenommen.
-
Reaktion: Eine OPD-Lösung wird zugegeben.
-
Inkubation: Das Gemisch wird für ca. 20-30 Minuten bei erhöhter Temperatur (z.B. 80 °C) erhitzt.[26]
-
Extraktion: Nach dem Abkühlen wird das Chinoxalin-Derivat mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.[25][26]
-
Analyse: Der Extrakt wird getrocknet, rekonstituiert und mittels RP-HPLC-UV oder LC-MS analysiert.[25][26]
| Derivatisierungsmethode | Ziel-Funktionalität | Detektionsmethode | Vorteile | Nachteile |
| Fluoreszenzmarkierung (z.B. ADAM) | Carbonsäure | HPLC-FLD | Sehr hohe Empfindlichkeit, gute Selektivität.[23][24][28] | Reagenzien können instabil und lichtempfindlich sein. |
| OPD-Derivatisierung | α-Keton & Carbonsäure | HPLC-UV, LC-MS | Stabile Derivate, gute UV-Absorption, MS-kompatibel.[25][26] | Erfordert Erhitzen und Extraktionsschritt.[26][29] |
Tabelle 2: Vergleich der Derivatisierungsstrategien für die HPLC-Analyse.
Fazit und Empfehlungen
Die Wahl der geeigneten Derivatisierungsmethode für 4-Chlor-3-oxobutansäure hängt maßgeblich von der analytischen Zielsetzung, der verfügbaren instrumentellen Ausstattung und der Probenmatrix ab.
-
Für die umfassende quantitative Analyse mittels GC-MS wird die zweistufige Methoximierung-Silylierung (MeOx-TMS) dringend empfohlen. Sie adressiert beide reaktiven funktionellen Gruppen und liefert stabile, flüchtige Derivate, die eine robuste und reproduzierbare Analyse ermöglichen.
-
Für die Spurenanalyse in komplexen Matrizes mittels HPLC ist die Fluoreszenzmarkierung der Carbonsäuregruppe die Methode der Wahl, da sie eine unübertroffene Empfindlichkeit bietet.
-
Für die HPLC-Analyse mit UV- oder MS-Detektion , insbesondere wenn die Stabilität des α-Ketosäure-Teils im Vordergrund steht, stellt die OPD-Derivatisierung eine zuverlässige Alternative dar.
Jedes hier vorgestellte Protokoll stellt ein validiertes System dar, das bei sorgfältiger Durchführung zu qualitativ hochwertigen analytischen Daten führt. Forscher werden ermutigt, die Bedingungen (z.B. Inkubationszeiten, Reagenzienkonzentrationen) für ihre spezifische Anwendung zu optimieren, um die bestmögliche Leistung zu erzielen.
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Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (n.d.). Retrieved from
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Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC | Journal of Chromatographic Science | Oxford Academic. (n.d.). Retrieved from
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GC Derivatization. (n.d.). Retrieved from
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HPLC-fluorescence detection of carboxylic acids with 7-(Bromomethyl)naphthalen-2-amine - Benchchem. (n.d.). Retrieved from
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Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from
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4-Chloro-3-oxobutyric acid - SIELC Technologies. (2018, May 16). Retrieved from
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GC Derivatization. (n.d.). Retrieved from
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Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381–395.
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Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC - NIH. (n.d.). Retrieved from
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Classic Fluorescent Labeling Dyes - Biomol GmbH. (2018, October 29). Retrieved from
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Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? | ResearchGate. (2022, June 17). Retrieved from
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Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection - J-Stage. (n.d.). Retrieved from
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A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT - Taylor & Francis Online. (2012, May 9). Retrieved from
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Analysis of intracellular α-keto acids by HPLC with fluorescence detection - The Royal Society of Chemistry. (2020, April 8). Retrieved from
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Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - UK. (n.d.). Retrieved from
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Derivatizing Reagents - United Chemical Technologies (UCT). (n.d.). Retrieved from
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Ethyl 4-chloro-3-oxobutanoate(638-07-3) - ChemicalBook. (n.d.). Retrieved from
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Acids: Derivatization for GC Analysis. (n.d.). Retrieved from
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Analysis of Carbohydrates as O-Alkyloxime Derivatives by Gas-Liquid Ch. (n.d.). Retrieved from
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Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - MDPI. (2018, January 11). Retrieved from
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Ribeiro, C., Schlemmer, D., & Ores, J. C. (2009). Derivatization reactions and reagents for gas chromatography analysis.
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Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Retrieved from
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Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry | Request PDF - ResearchGate. (2025, August 9). Retrieved from
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Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF - ResearchGate. (2025, August 6). Retrieved from
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Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed. (n.d.). Retrieved from
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Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC - NIH. (2016, October 18). Retrieved from
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Keto Acid Profiling Analysis as ethoxime/tert-butyldimethylsilyl Derivatives by Gas Chromatography-Mass Spectrometry - PubMed. (2013, January 15). Retrieved from
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2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (2013, October 31). Retrieved from
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The Versatile C4 Chiral Building Block: Applications of 4-Chloro-3-oxobutyric Acid in the Total Synthesis of Natural and Bioactive Products
Introduction: Unveiling the Potential of a Bifunctional Synthon
In the intricate world of total synthesis, the strategic selection of starting materials is paramount to an efficient and elegant synthetic route. Among the myriad of available building blocks, 4-chloro-3-oxobutyric acid and its ester derivatives have emerged as exceptionally versatile C4 synthons. Their value lies in the dense packing of reactive functionalities: a ketone, a carboxylic acid (or ester), and a reactive chloromethyl group. This arrangement allows for a diverse array of chemical transformations, providing access to a wide range of chiral intermediates.
The true synthetic power of this scaffold is unlocked upon the stereoselective reduction of the ketone, yielding the chiral chlorohydrins, ethyl (S)-4-chloro-3-hydroxybutanoate and its (R)-enantiomer. These non-racemic building blocks have become indispensable in the pharmaceutical and fine chemical industries, serving as key precursors for the synthesis of a multitude of bioactive molecules, from blockbuster drugs to essential nutrients and neurotransmitters. This guide will provide an in-depth exploration of the applications of these valuable synthons in total synthesis, detailing the underlying chemical principles and providing robust experimental protocols for their utilization.
Part 1: The Gateway to Chirality - Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate
The cornerstone of the synthetic utility of 4-chloro-3-oxobutanoate esters is their highly efficient and stereoselective reduction to the corresponding chiral hydroxyesters. While chemical methods exist, biocatalysis has become the preferred industrial and laboratory-scale approach due to its exceptional enantioselectivity (>99% e.e.), mild reaction conditions, and environmental sustainability.[1][2]
Causality Behind the Choice of Biocatalysis:
The enzymatic reduction of the prochiral ketone is catalyzed by a class of enzymes known as ketoreductases or alcohol dehydrogenases. These enzymes, often found in microorganisms like yeast (Candida sp.) and bacteria (Escherichia coli, Bacillus subtilis), possess a chiral active site that precisely orients the substrate for hydride delivery from a cofactor, typically NADPH or NADH.[1][3] This enzymatic control dictates the facial selectivity of the reduction, leading to the formation of a single enantiomer of the product.
To overcome the high cost of the stoichiometric use of NADPH/NADH, a cofactor regeneration system is almost always employed. A common and effective strategy is a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a cheap co-substrate like glucose, thereby regenerating the NADPH/NADH consumed in the primary reduction step.[1]
Figure 1: Biocatalytic reduction with cofactor regeneration.
Protocol 1: Whole-Cell Bioreduction for Ethyl (S)-4-chloro-3-hydroxybutanoate
This protocol is adapted from methodologies employing recombinant E. coli overexpressing a ketoreductase and glucose dehydrogenase.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate
-
Recombinant E. coli cells expressing a suitable ketoreductase and glucose dehydrogenase
-
Glucose
-
NADP⁺
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Triton X-100 (optional)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
5 M NaOH
Equipment:
-
Fermenter or shake flasks
-
Temperature and pH-controlled reaction vessel
-
Centrifuge
-
Extraction funnel
-
Rotary evaporator
Procedure:
-
Cell Culture and Harvest: Culture the recombinant E. coli strain in a suitable growth medium until an optimal cell density is reached. Harvest the cells by centrifugation and wash them with 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Setup: In a reaction vessel, prepare a mixture of the potassium phosphate buffer, the harvested E. coli cells, glucose (typically 1.1 g per 1 g of substrate), and a catalytic amount of NADP⁺ (e.g., ~3 mg for a 50 mL reaction). An optional surfactant like Triton X-100 can be added to improve substrate dispersion.
-
Biocatalytic Reduction: Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 6.5, controlled by the addition of 5 M NaOH). The ethyl 4-chloro-3-oxobutanoate substrate should be fed continuously at a controlled rate to maintain a low concentration, as the substrate can be unstable and inhibitory at high concentrations.
-
Reaction Monitoring: Monitor the progress of the reaction by taking periodic samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, extract the reaction mixture with ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if required.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC. Calculate the isolated yield.
| Parameter | Typical Value/Condition | Rationale |
| Biocatalyst | Recombinant E. coli | High expression of desired enzymes, fast growth. |
| Temperature | 30°C | Optimal temperature for enzyme activity and stability. |
| pH | 6.5 | Optimal pH for the chosen ketoreductase. |
| Co-substrate | Glucose | Inexpensive and efficient for NADPH regeneration by GDH. |
| Substrate Feeding | Continuous, slow | Avoids substrate instability and enzyme inhibition. |
Part 2: Application in the Synthesis of Bioactive Molecules
The true synthetic utility of the chiral 4-chloro-3-hydroxybutanoate esters is demonstrated by their conversion into a variety of high-value molecules. The chlorohydrin moiety is a versatile functional group that can be readily transformed into other key functionalities, most notably epoxides.
Synthesis of the Atorvastatin Side Chain
Atorvastatin (Lipitor®) is a blockbuster drug for the treatment of high cholesterol. A key structural feature is its chiral dihydroxyheptanoate side chain. Ethyl (S)-4-chloro-3-hydroxybutanoate is a crucial precursor for the synthesis of an important intermediate, (R)-4-cyano-3-hydroxybutyrate, which is then elaborated to the full side chain.[4]
Synthetic Strategy: The synthesis hinges on a stereoinvertive transformation. The (S)-chlorohydrin is first converted to the corresponding (S)-epoxide under basic conditions. This is followed by a regioselective ring-opening of the epoxide with a cyanide nucleophile at the less hindered C4 position, proceeding with inversion of configuration to yield the desired (R)-nitrile.[5]
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Application Notes and Protocols: Experimental Setup for the Chlorination of Acetoacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the experimental setup and procedures for the chlorination of acetoacetic acid derivatives, key intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document details the underlying chemical principles, compares common chlorinating agents, and offers a step-by-step protocol for the selective α-chlorination of ethyl acetoacetate using sulfuryl chloride. Safety considerations and purification techniques are also thoroughly addressed to ensure safe and efficient synthesis.
Introduction: The Significance of α-Chloroacetoacetic Acid Derivatives
α-Chloroacetoacetic acid derivatives are highly versatile synthetic intermediates.[1] The presence of a chlorine atom at the α-position to a keto-ester functionality introduces a reactive center, making these compounds valuable precursors for a wide range of pharmaceuticals, agrochemicals, and dyes.[2] Their utility lies in their ability to participate in various chemical transformations, including nucleophilic substitution and enolate chemistry, enabling the construction of complex molecular architectures.[2]
Mechanistic Insights: The Chemistry of α-Chlorination
The chlorination of acetoacetic acid derivatives, which are β-keto esters, proceeds via the electrophilic substitution on the corresponding enol or enolate intermediate. The active methylene group, flanked by two carbonyl groups, exhibits significant acidity, facilitating the formation of these nucleophilic species.
The reaction mechanism can be catalyzed by either acid or base.[3]
-
Acid Catalysis: Promotes the formation of the enol tautomer. The enol then acts as a nucleophile, attacking the electrophilic chlorine source.[3]
-
Base Catalysis: Facilitates the deprotonation of the α-carbon to form an enolate ion, which is a stronger nucleophile than the enol and readily reacts with the chlorinating agent.[3]
The choice of chlorinating agent and reaction conditions is crucial for achieving high selectivity for the desired α-chloro product while minimizing the formation of di-chlorinated and other byproducts.
Comparison of Common Chlorinating Agents
Several reagents can be employed for the chlorination of acetoacetic acid derivatives. The selection depends on factors such as substrate reactivity, desired selectivity, and reaction scale.
| Chlorinating Agent | Formula | Typical Conditions | Advantages | Disadvantages |
| Sulfuryl Chloride | SO₂Cl₂ | Dichloromethane, -5 to 25 °C | High selectivity for α-chlorination, readily available. | Highly corrosive and water-reactive, generates toxic byproducts (HCl and SO₂).[4][5][6][7][8] |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Toluene, with a weak base (e.g., KF), room temperature.[9] | Mild and selective reagent, solid and easy to handle.[3][10][11] | Can require a catalyst for less reactive substrates.[12] |
| Chlorine Gas | Cl₂ | Dichloroethane, -20 to -18 °C[13] | Cost-effective for large-scale production. | Highly toxic and difficult to handle, can lead to over-chlorination. |
Detailed Experimental Protocol: α-Chlorination of Ethyl Acetoacetate using Sulfuryl Chloride
This protocol describes a common and effective method for the selective α-chlorination of ethyl acetoacetate.[2]
4.1. Materials and Equipment
-
Ethyl acetoacetate (reagent grade)
-
Sulfuryl chloride (reagent grade)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.[4][7]
4.2. Experimental Workflow Diagram
Caption: Workflow for the synthesis of ethyl 2-chloroacetoacetate.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Add ethyl acetoacetate (e.g., 0.1 mol) and anhydrous dichloromethane (e.g., 100 mL) to the flask.
-
Cooling: Cool the stirred solution to 0-5 °C using an ice bath.[2] Maintaining a low temperature during the addition of sulfuryl chloride is crucial to control the reaction rate and prevent the formation of byproducts.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (e.g., 0.1 mol, 1:1 molar ratio with ethyl acetoacetate) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes.[2] Monitor the internal temperature to ensure it does not rise significantly. The reaction is exothermic, and slow addition is necessary for control.
-
Reaction: After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C). Continue stirring for 2-4 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, carefully and slowly add saturated sodium bicarbonate solution to the reaction mixture to neutralize the acidic byproducts (HCl and residual sulfuryl chloride). Be cautious as this will generate gas (CO₂).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product is then purified by vacuum distillation to obtain the final ethyl 2-chloroacetoacetate.[2]
Safety and Hazard Mitigation
Working with chlorinating agents like sulfuryl chloride requires strict adherence to safety protocols due to their hazardous nature.
5.1. Reagent-Specific Hazards
-
Sulfuryl Chloride (SO₂Cl₂):
-
Health Hazards: Highly corrosive and a strong irritant to the eyes, skin, and respiratory system.[5][6] Inhalation can cause severe lung damage, including pulmonary edema, which may be delayed.[6]
-
Reactivity Hazards: Reacts violently with water and moist air, producing toxic and corrosive gases such as hydrogen chloride and sulfuric acid.[6][8] It can also react explosively with certain compounds like lead dioxide.[6]
-
Handling Precautions: Always handle in a well-ventilated fume hood.[4][7] Wear appropriate PPE, including chemical splash goggles, a face shield, and acid-resistant gloves.[4][7] Ensure an eyewash station and safety shower are readily accessible.[4] Do not allow contact with water.[4]
-
Spill and Disposal: In case of a small spill, neutralize with dry sand, dry lime, or soda ash.[5] For larger spills, contain the material and prevent it from entering waterways.[5] All waste must be handled as hazardous waste according to local regulations.
-
-
N-Chlorosuccinimide (NCS):
-
Health Hazards: Harmful if swallowed and causes severe skin burns and eye damage.[14][15] Avoid breathing dust.[16][17]
-
Reactivity Hazards: Avoid contamination with oxidizing agents, strong acids, strong bases, and combustible materials, as this may result in ignition.[16]
-
Handling Precautions: Handle in a well-ventilated area.[17] Wear protective gloves, clothing, and eye/face protection.[14][16]
-
Disposal: Dispose of as hazardous waste. Can be dissolved in a flammable solvent and incinerated at an approved site.[14][16]
-
5.2. General Laboratory Practices
-
Always conduct the reaction in a properly functioning chemical fume hood.
-
Ensure all glassware is dry before use, especially when working with water-reactive reagents like sulfuryl chloride.
-
Have appropriate quenching agents and spill kits readily available.
Conclusion
The chlorination of acetoacetic acid derivatives is a fundamental transformation in organic synthesis. By understanding the underlying mechanisms, carefully selecting the appropriate chlorinating agent, and adhering to rigorous experimental and safety protocols, researchers can efficiently and safely synthesize these valuable chemical intermediates. The detailed procedure provided for the α-chlorination of ethyl acetoacetate using sulfuryl chloride serves as a robust starting point for further exploration and application in the development of novel chemical entities.
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Material Safety Data Sheet - Sulfuryl chloride. (n.d.). Cole-Parmer. Retrieved from [Link]
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N-CHLOROSUCCINIMIDE. (n.d.). Chemstock. Retrieved from [Link]
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Material Safety Data Sheet - N-Chlorosuccinimide, 98+%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Everything about Sulfuryl Chloride. (2022, September 29). Yufeng. Retrieved from [Link]
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Hazardous Substance Fact Sheet: Sulfuryl Chloride. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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N-CHLOROSUCCINIMIDE. (2023, March 20). East Harbour Group. Retrieved from [https://www.easth Harbourgroup.com/wp-content/uploads/2023/03/N-CHLOROSUCCINIMIDE.pdf]([Link] Harbourgroup.com/wp-content/uploads/2023/03/N-CHLOROSUCCINIMIDE.pdf)
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Liu, J., et al. (2015). MECHANISM OF CHLORINATION PROCESS: FROM ACETIC ACID TO MONOCHLOROACETIC ACID AND BYPRODUCTS USING ACETIC ANHYDRIDE AS CATALYST. Revue Roumaine de Chimie, 60(3), 235-241. Retrieved from [Link]
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Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. Retrieved from [Link]
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Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. (n.d.). Lookchem. Retrieved from [Link]
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Sulfuryl Chloride as a Reagent for Selective Chlorination of Symmetrical Ketones and Phenols. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025, April 17). RSC Publications. Retrieved from [Link]
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The Chlorination of Active Hydrogen Compounds with Sulfuryl Chloride. II. Esters, Nitriles, Nitro Compounds, and Aldehydes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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- 12. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 13. Method for synthesizing methyl 4-chloroacetoacetate or ethyl 4-chloroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. eastharbourgroup.com [eastharbourgroup.com]
- 16. chemstock.ae [chemstock.ae]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-oxobutyric Acid
Welcome to the technical support center for the synthesis of 4-Chloro-3-oxobutyric acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target compound. This resource provides in-depth technical guidance, drawing from established chemical principles and practical laboratory experience.
I. Overview of Synthetic Strategies
The synthesis of this compound and its common ester derivatives, such as ethyl 4-chloro-3-oxobutanoate, is a critical step in the production of various pharmaceuticals.[1] The primary industrial route involves the chlorination of diketene to form 4-chloro-3-oxobutyryl chloride, which is then reacted with an alcohol.[2][3] Another common laboratory-scale approach is the direct chlorination of acetoacetic acid derivatives.[2] Understanding the nuances of these methods is key to achieving high yields and purity.
Below is a generalized workflow for the synthesis starting from diketene, a common and industrially significant starting material.[4]
Caption: General synthesis workflow from diketene.
II. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific challenges that may arise during the synthesis of this compound and its esters. The question-and-answer format is designed to provide direct solutions to common problems.
Frequently Encountered Issues & Solutions
Q1: My reaction yield is consistently low. What are the most likely causes and how can I address them?
A1: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your starting materials, particularly diketene or ethyl acetoacetate, are of high purity. Diketene can dimerize or polymerize over time, and the purity of ethyl acetoacetate can vary.[4]
-
Reaction Temperature Control: The chlorination of diketene is highly exothermic.[2] Inadequate temperature control can lead to the formation of byproducts, such as 2,4-dichloroacetoacetyl chloride.[2]
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can significantly impact the yield.
-
Recommendation: For the chlorination of diketene, a slight molar excess of the chlorinating agent (e.g., a chlorine to diketene ratio of 1.01:1 to 1.06:1) is often used to ensure complete conversion of the diketene.[2]
-
-
Moisture Contamination: The intermediate, 4-chloro-3-oxobutyryl chloride, is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.
-
Recommendation: Conduct the reaction under anhydrous conditions. Use flame-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?
A2: Byproduct formation is a common challenge that directly impacts the purity and yield of the final product.
-
Common Byproducts: In the chlorination of diketene, the primary byproduct is often 2,4-dichloroacetoacetyl chloride.[2]
-
Minimizing Byproducts:
-
Solvent Choice: The choice of solvent can influence the solubility of reactants and the reaction pathway. Solvents that enhance the solubility of chlorine can help minimize byproduct formation.[2]
-
Controlled Addition of Reagents: A slow, dropwise addition of the chlorinating agent to the diketene solution helps to control the reaction rate and minimize localized areas of high concentration, which can favor byproduct formation.
-
Silylation as a Protective Strategy: For the synthesis of certain derivatives, a multi-step approach involving silylation can be employed to achieve higher yields and purity.[5][6] This method protects certain functional groups, directing the chlorination to the desired position.
-
Q3: The final product, this compound, seems to be unstable and degrades upon storage. What are the best practices for handling and storage?
A3: this compound is a β-keto acid, a class of compounds known for their susceptibility to decarboxylation, especially when heated.[7][8][9]
-
Decarboxylation: Upon heating, β-keto acids can readily lose carbon dioxide to form a ketone.[8][10] This degradation pathway is a significant concern for the stability of this compound.
-
Storage Recommendations:
-
Store the compound at low temperatures (refrigerated or frozen) to minimize the rate of decarboxylation.
-
Store in a tightly sealed container to protect it from moisture, which can also contribute to degradation.
-
Avoid prolonged exposure to elevated temperatures during workup and purification.
-
The following diagram illustrates the troubleshooting logic for low yield issues.
Caption: Troubleshooting decision tree for low yield.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the workup and extraction of this compound?
A1: During the aqueous workup, the pH should be adjusted to be acidic to ensure the carboxylic acid is in its protonated form, making it more soluble in organic extraction solvents. A pH of around 0.5 is often used, which can be achieved by the dropwise addition of concentrated hydrochloric acid.[5][6] After adjusting the pH, the aqueous layer is typically saturated with sodium chloride to decrease the solubility of the product in the aqueous phase and improve extraction efficiency.[5]
Q2: Can I use a different chlorinating agent other than sulfuryl chloride or chlorine gas?
A2: While sulfuryl chloride and chlorine gas are commonly used, other chlorinating agents like thionyl chloride (SOCl₂) can also be employed, particularly for converting the carboxylic acid to the acid chloride.[2] The choice of chlorinating agent will depend on the specific synthetic route, safety considerations, and available equipment.
Q3: My ester product, ethyl 4-chloro-3-oxobutanoate, appears as a colorless to pale yellow or reddish liquid. Is this normal?
A3: Yes, this is a normal appearance for ethyl 4-chloro-3-oxobutanoate.[11] The color can vary slightly depending on the purity and the presence of minor impurities.
Q4: What are the key safety precautions I should take when working with these compounds?
A4: Both the intermediates and the final products in this synthesis can be hazardous.
-
Ethyl 4-chloro-3-oxobutanoate: This compound is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract.[11] It is also harmful if swallowed.[12]
-
4-chloro-3-oxobutyryl chloride: This is a highly reactive and corrosive compound.
-
General Precautions: Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Handle all reagents and products with care and consult the Safety Data Sheet (SDS) for each chemical before use.[12]
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-3-oxobutanoate from Ethyl Acetoacetate
This protocol is a representative laboratory-scale synthesis.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a base, such as diisopropylamine (2.4 equivalents), followed by n-butyllithium (2.2 equivalents in hexane), while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour, then cool to -78°C.
-
Slowly add a chlorinating agent, such as methyl chlorosulfate (1.2 equivalents), dropwise to the reaction mixture.
-
Stir at -78°C for 30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Note: This is a general procedure and may require optimization based on specific laboratory conditions and desired scale.
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | -30°C to 0°C | Controls exothermic reaction and minimizes byproduct formation.[2][5] |
| Chlorine:Diketene Ratio | 1.01:1 to 1.06:1 | Ensures complete conversion of diketene.[2] |
| Workup pH | ~0.5 | Protonates the carboxylic acid for efficient extraction.[5][6] |
| Storage Temperature | Refrigerated or Frozen | Minimizes decarboxylation of the β-keto acid product.[7][8] |
VI. References
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Liu, Z. Q., et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 73. Retrieved from [Link]
-
Google Patents. (n.d.). CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid. Retrieved from
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
PubMed. (2002). Improvement on production of (R)-4-chloro-3-hydroxybutyrate and (S)-3-hydroxy-gamma-butyrolactone with recombinant Escherichia coli cells. Retrieved from [Link]
-
ASM Journals. (1991). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 57(5), 1577-1581. Retrieved from [Link]
-
Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester. Retrieved from
-
ResearchGate. (2014). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of the Decarboxylation of Acetoacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-chloroacetoacetate. Retrieved from [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). Enhancement of ethyl ( S )-4-chloro-3-hydroxybutanoate production at high substrate concentration by in situ resin adsorption. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. Retrieved from
Sources
- 1. Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-chloroacetoacetate | 638-07-3 [chemicalbook.com]
- 4. Diketene - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid - Google Patents [patents.google.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 4-Chloro-3-oxobutyric Acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 4-Chloro-3-oxobutyric acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. Given its inherent instability, the synthesis of this compound is often accompanied by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and FAQs to address the most common issues encountered during its preparation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems observed during and after the synthesis of this compound. Each answer delves into the chemical causality and provides actionable protocols to mitigate the issue.
Q1: My final product shows a significant amount of 1-chloro-3-butanone and I'm experiencing low yields. What is causing this?
A1: This is a classic case of decarboxylation, the most common side reaction for this compound.
This compound is a β-keto acid, a class of compounds known for its thermal instability.[1][2] When heated, these molecules readily lose carbon dioxide (CO₂) through a six-membered cyclic transition state to form an enol intermediate, which then tautomerizes to the more stable ketone.[1][3][4]
Causality & Mechanism: The reaction proceeds through an intramolecular hydrogen bond between the carboxylic acid proton and the β-keto oxygen.[1] This arrangement facilitates a concerted pericyclic reaction where the C-C bond between the carboxyl group and the α-carbon breaks, releasing CO₂ and forming 1-chloro-3-butanone.
Preventative Measures & Solutions:
-
Strict Temperature Control: The single most important factor is temperature. All reaction and workup steps should be conducted at the lowest practical temperature. Avoid heating the reaction mixture above room temperature unless absolutely necessary and for the shortest possible duration.
-
Rapid Workup: Do not let the crude reaction mixture or the isolated acid sit for extended periods. Proceed with purification or the next synthetic step as quickly as possible.
-
Avoid Strong Acids and High Heat: While the decarboxylation can occur without a catalyst, it is accelerated by heat.[2][4] Ensure that any acidic or basic hydrolysis of a precursor ester is performed under mild conditions (e.g., enzymatic hydrolysis or using reagents like trimethyltin hydroxide) followed by a rapid, cold workup.
Q2: My mass spectrometry and NMR analyses indicate the presence of dichlorinated impurities. How can I improve the selectivity of my chlorination?
A2: The formation of dichlorinated species, such as 2,4-dichloro-3-oxobutanoic acid, is a result of over-chlorination.
This typically occurs during the synthesis from precursors like acetoacetic acid or its esters when a chlorinating agent is used. The active methylene group (at the C2 position) is also susceptible to chlorination, especially after the first chlorine has been added at the C4 position.
Causality & Mechanism: The enol or enolate form of the starting material or the mono-chlorinated product can react with the chlorinating agent. If reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second chlorination can occur at the α-carbon (C2). A Chinese patent mentions the formation of ethyl 2,4-dichloroacetoacetate as a byproduct in related syntheses.[5]
Preventative Measures & Solutions:
-
Precise Stoichiometry: Use a precise molar equivalent of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂). A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided.
-
Controlled Reagent Addition: Add the chlorinating agent dropwise at a low temperature (e.g., 0–5 °C) to dissipate the heat of reaction and maintain control.[6] This prevents localized areas of high reagent concentration.
-
Choice of Chlorinating Agent: Sulfuryl chloride is often preferred for the chlorination of active methylene compounds as it can offer better selectivity compared to harsher agents like elemental chlorine (Cl₂).[6]
-
In-Process Monitoring: Use techniques like GC, TLC, or NMR to monitor the reaction's progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated products.
Q3: I'm observing a complex mixture of high-molecular-weight byproducts, suggesting polymerization or condensation. Why does this happen?
A3: This issue likely stems from self-condensation reactions, which are characteristic of 1,3-dicarbonyl compounds and their precursors.
While the acidic nature of this compound makes its enolate less reactive than that of its ester counterpart, self-condensation can still occur, particularly under basic conditions or during the synthesis from ethyl 4-chloro-3-oxobutanoate.[7] The reaction is analogous to a Claisen or aldol condensation.[2][8]
Causality & Mechanism: An enolate, formed by deprotonation of the α-carbon, can act as a nucleophile and attack the carbonyl carbon of another molecule. This leads to the formation of dimers and oligomers, which complicate purification and reduce the yield of the desired product. Self-condensation is generally less of a concern for the parent acid compared to its ester but can be an issue with precursors like diketene or acetoacetic esters.[7][8]
Preventative Measures & Solutions:
-
pH Control: If your synthesis involves a base, use a non-nucleophilic base and add it slowly at low temperatures. For syntheses starting from diketene, ensure the reaction with the chlorine source proceeds quickly to consume the reactive intermediate.
-
Low Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular condensation reactions relative to the desired intramolecular or primary reaction.
-
Immediate Consumption: The purified product is unstable.[9] It is best to use it immediately in the subsequent reaction step to prevent degradation and polymerization upon storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are their main challenges?
A1: There are two predominant methods for synthesizing this compound, each with its own set of challenges:
| Synthetic Route | Description | Primary Challenges |
| Chlorination of Acetoacetic Acid Derivatives | This common lab-scale method involves the chlorination of ethyl acetoacetate at the C4 position using an agent like sulfuryl chloride, followed by hydrolysis of the ester to the carboxylic acid.[6] | Selectivity: Preventing dichlorination at the C2 position.[5] Hydrolysis: The final hydrolysis step must be gentle to avoid decarboxylation of the β-keto acid product. |
| Reaction of Diketene | A primary industrial method involves the reaction of diketene with a chlorine source, such as hydrogen chloride or elemental chlorine.[10][11] This reaction opens the lactone ring to form an acetoacetyl intermediate that is subsequently chlorinated. | Reactivity of Diketene: Diketene is highly reactive and readily hydrolyzes in the presence of water to form acetoacetic acid, which then decarboxylates.[11] Exothermic Reaction: The reaction is often highly exothermic and requires specialized reactors (e.g., thin-film reactors) for temperature control on an industrial scale.[10] |
Q2: How should I purify crude this compound, given its instability?
A2: Purification is challenging due to the compound's thermal instability. High-vacuum distillation is generally not recommended as it often leads to complete decarboxylation.
Recommended Purification Protocol:
-
Aqueous Workup (Cold): After the reaction, perform any aqueous washes quickly with ice-cold brine or water to remove water-soluble impurities.
-
Extraction: Extract the product into a dry, cold organic solvent like diethyl ether or dichloromethane.
-
Drying: Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the solution under reduced pressure at a low temperature (e.g., <30 °C) using a rotary evaporator.
-
Low-Temperature Crystallization: The most effective method for purification is often low-temperature crystallization from a non-polar solvent mixture (e.g., ether/hexane). The melting point of the pure acid is reported to be 67-69 °C.[12][13]
-
Chromatography (If Necessary): If crystallization is ineffective, flash column chromatography on silica gel can be used. It is crucial to perform this quickly with cold solvents and to not let the compound sit on the column for an extended period, as silica gel is acidic and can promote decomposition. A patent describes a successful chromatographic purification on silica gel.[14]
Q3: What are the ideal storage conditions for this compound?
A3: Long-term storage is not recommended. If storage is unavoidable, the following conditions are critical:
-
Temperature: Store at or below -20 °C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.
-
Container: Use a tightly sealed container.
-
Purity: Ensure the material is as pure and dry as possible before storage, as impurities can catalyze decomposition.
Visualizing the Reaction Pathways
The following diagram illustrates the desired synthetic pathway to this compound from an acetoacetate precursor and the major side reactions that can divert the synthesis.
Caption: Main vs. Side Reaction Pathways.
References
-
Electronic Factors Influencing the Decarboxylation of β-Keto Acids. A Model Enzyme Study. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. JoVE (Journal of Visualized Experiments).[Link]
-
Decarboxylation. Master Organic Chemistry.[Link]
-
Decarboxylation. Chemistry Steps.[Link]
-
9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.[Link]
-
Why doesn't self condensation occur in acetoacetic ester synthesis. Chemistry Stack Exchange.[Link]
-
The Acetoacetic Ester Condensation and Certain Related Reactions. ResearchGate.[Link]
- Method for continuously synthesizing ethyl 4-chloroacetoacetates.
-
This compound. SIELC Technologies.[Link]
- Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.
-
What is Ethyl 4-Chloroacetoacetate - Properties & Specifications. Eeting Chem.[Link]
-
Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. PrepChem.com.[Link]
-
Ethyl acetoacetate. Wikipedia.[Link]
- Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC - NIH.[Link]
-
This compound. LookChem.[Link]
-
Diketene. Wikipedia.[Link]
-
Ch21: Acetoacetic esters. University of Calgary.[Link]
-
Acetoacetic Ester Synthesis. OpenOChem Learn.[Link]
- Process method for synthesizing and purifying 4-chlorobutyryl chloride.
-
Chapter 21: Ester Enolates. University of Calgary.[Link]
-
This compound. ChemBK.[Link]
Sources
- 1. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Diketene - Wikipedia [en.wikipedia.org]
- 12. This compound|lookchem [lookchem.com]
- 13. chembk.com [chembk.com]
- 14. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 4-Chloro-3-oxobutyric Acid
Welcome to the technical support center for the purification of 4-Chloro-3-oxobutyric acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of handling and purifying this valuable yet challenging synthetic intermediate. As a β-keto acid, this compound is notoriously unstable, prone to degradation, which makes its purification a critical and often frustrating step in any synthetic workflow.
This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome common hurdles, improve your yield and purity, and ensure the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile of crude this compound is heavily dependent on its synthetic route. A common industrial synthesis involves the chlorination of diketene, followed by esterification and subsequent hydrolysis.[1][2] Consequently, the crude acid may contain a variety of related substances.
Table 1: Common Impurities and Their Likely Origins
| Impurity | Likely Origin | Mitigation Strategy During Synthesis |
| 2-Chloro-3-oxobutyric acid | Isomeric byproduct of chlorination. | Precise temperature control during chlorination. |
| 2,4-Dichloro-3-oxobutyric acid | Over-chlorination of the diketene precursor. | Stoichiometric control of the chlorinating agent.[2] |
| Acetoacetic acid | Incomplete chlorination or hydrolysis of diketene. | Ensuring complete reaction with the chlorinating agent. |
| Unreacted Starting Materials | Incomplete reaction at any stage. | Monitoring reaction progress (TLC, GC, NMR). |
| Decarboxylation Product (1-Chloroacetone) | Thermal or acid/base-catalyzed degradation of the product. | Maintaining low temperatures during workup and storage. |
| Solvents | Residual solvents from synthesis or extraction (e.g., Dichloromethane). | Efficient removal under reduced pressure at low temperature. |
Q2: Why is this compound so unstable?
The instability is inherent to its structure as a β-keto acid. These molecules can readily undergo decarboxylation (loss of CO₂) upon heating or in the presence of strong acids or bases.[3] The mechanism involves the formation of a cyclic transition state, leading to the formation of an enol, which then tautomerizes to the corresponding ketone (in this case, 1-chloroacetone). This degradation pathway is a primary cause of yield loss and impurity formation during purification and storage.
Q3: What are the best practices for handling and storing purified this compound?
Given its instability, proper handling and storage are critical.
-
Temperature: Store at low temperatures, ideally at -15°C or below in a freezer, to minimize the rate of decarboxylation.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress, as the compound can be hygroscopic.
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[5]
-
Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the product. Minimize the time the compound is exposed to ambient conditions.
Q4: Is it better to purify the acid directly or to purify its ester (e.g., ethyl 4-chloro-3-oxobutanoate) and hydrolyze it afterward?
For many applications, purifying the corresponding ester, such as ethyl 4-chloro-3-oxobutanoate (COBE), is the preferred and more practical strategy. The ester is significantly more stable and less prone to decarboxylation.[3][6] It is also a liquid with a boiling point suitable for purification by vacuum distillation, a robust and scalable technique.[7] Direct purification of the acid is challenging due to its thermal lability and tendency to "oil out" during recrystallization.
Table 2: Comparison of Physical Properties
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Purification Feasibility |
| This compound | C₄H₅ClO₃ | 67-69[8][9] | 284.8 (Predicted, with decomposition)[8][10] | Challenging; prone to decomposition. |
| Ethyl 4-chloro-3-oxobutanoate | C₆H₉ClO₃ | (Liquid at RT) | ~95-98 @ 12 mmHg | High; suitable for vacuum distillation.[5] |
The workflow below illustrates the decision-making process.
Caption: Purification Method Selection Workflow.
Troubleshooting Purification Protocols
This section addresses specific issues you may encounter during common purification procedures.
Guide 1: Troubleshooting Purification via Ethyl 4-chloro-3-oxobutanoate Distillation
This is the most common and recommended method for obtaining high-purity material.
Q: My distillation yield is very low, and the residue in the pot is dark.
-
Plausible Cause: Thermal decomposition. Even under vacuum, the pot temperature might be too high, causing the ester to degrade.
-
Expert Solution & Causality:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently and all joints are perfectly sealed. A lower pressure significantly reduces the boiling point, thus requiring less heat.
-
Use a Short-Path Apparatus: A short-path distillation setup minimizes the surface area and residence time of the hot vapor before condensation, reducing the likelihood of decomposition.
-
Controlled Heating: Use an oil bath with a magnetic stirrer for uniform and controlled heating. Avoid aggressive heating, which can cause localized charring.
-
Q: My final product is contaminated with a byproduct that has a similar boiling point.
-
Plausible Cause: Co-distillation of impurities, such as 2,4-dichloroacetoacetate, which can form during synthesis.[2]
-
Expert Solution & Causality:
-
Fractional Distillation: Replace the simple distillation head with a fractionating column (e.g., a Vigreux column). This provides multiple theoretical plates, allowing for a much finer separation of components with close boiling points.
-
Optimize Reflux Ratio: During fractional distillation, ensure a slow takeoff rate. This allows equilibrium to be established in the column, maximizing separation efficiency.
-
Pre-distillation Wash: Before distilling, wash the crude ester with a cold, dilute sodium bicarbonate solution, followed by brine. This can help remove acidic impurities that might catalyze decomposition or other side reactions during heating.
-
Guide 2: Troubleshooting Direct Recrystallization of the Acid
While challenging, direct recrystallization may be attempted for small-scale purification.
Q: The compound 'oils out' of the solution instead of forming crystals.
-
Plausible Cause: The melting point of this compound is low (67-69°C), and this can be further depressed by impurities.[8][9] If the boiling point of the solvent is too high, or the solution is supersaturated at a temperature above the compound's melting point, it will separate as a liquid phase.
-
Expert Solution & Causality:
-
Solvent Selection: Choose a solvent or solvent system in which the acid has high solubility at elevated temperatures but very low solubility at low temperatures. Consider solvent systems like toluene/heptane or ethyl acetate/hexane.
-
Slow Cooling: Do not crash-cool the solution. Allow it to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.
-
Seeding: If you have a pure crystal, add a tiny amount to the cooled, supersaturated solution to induce crystallization.
-
Q: My recovery is poor, even though crystals formed.
-
Plausible Cause: The acid has some solubility even in cold solvents. More likely, significant material was lost to decarboxylation due to prolonged heating to dissolve the crude product.
-
Expert Solution & Causality:
-
Minimize Heat: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Work quickly and avoid keeping the solution at high temperatures for extended periods.
-
Optimize pH: Since β-keto acids are unstable under both strongly acidic and basic conditions, ensure your crude material is neutralized before attempting recrystallization to prevent catalyzed decomposition.[3]
-
Cold Filtration: Ensure the crystallization mixture is thoroughly chilled before filtration to minimize loss in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
Guide 3: Troubleshooting Column Chromatography of the Acid
Chromatography of carboxylic acids on silica gel can be problematic but is feasible with modifications.
Q: The compound streaks badly on the column (tailing), leading to poor separation.
-
Plausible Cause: The polar carboxylic acid group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via hydrogen bonding. This strong, non-uniform interaction causes tailing.
-
Expert Solution & Causality:
-
Eluent Modification: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexane).[11] The added acid protonates the analyte's carboxyl group, reducing its interaction with the silica and resulting in sharper, more symmetrical peaks.
-
Use Deactivated Silica: Consider using silica gel that has been end-capped or treated to reduce the number of active silanol groups.
-
Q: I am seeing a new spot on my TLC plates after running the column, and my yield is low.
-
Plausible Cause: Decomposition on the column. The acidic nature of standard silica gel can catalyze the decarboxylation of the β-keto acid over the time it takes to run the column.
-
Expert Solution & Causality:
-
Speed is Key: Do not let the column run overnight. Prepare your fractions and run the column as quickly as possible while maintaining good separation (flash chromatography is preferred).
-
Alternative Stationary Phase: If decomposition is severe, consider using a less acidic stationary phase, such as neutral alumina. However, you will need to re-develop your eluent system as the selectivity will change.
-
HPLC as an Alternative: For analytical or small-scale preparative work, reverse-phase HPLC (RP-HPLC) can be an excellent alternative.[11] The conditions are often milder, and separation can be highly efficient.
-
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
- Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (2016). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
- Google Patents. (n.d.). CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.
- Google Patents. (2008). US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters.
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. aklectures.com [aklectures.com]
- 7. US20080004465A1 - Process for the Preparation of 4,4-Difluoro-3-Oxobutanoic Acid Esters - Google Patents [patents.google.com]
- 8. This compound|lookchem [lookchem.com]
- 9. chembk.com [chembk.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound | SIELC Technologies [sielc.com]
4-Chloro-3-oxobutyric acid decomposition pathways and prevention
Technical Support Center: 4-Chloro-3-oxobutyric Acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, preventative measures, and a foundational understanding of the stability challenges associated with this valuable synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common issues encountered when working with this compound.
Q1: My reaction yield is significantly lower than expected. What is the most likely cause?
A: The most probable cause is the degradation of your this compound starting material. This compound is a β-keto acid, a class of molecules known for its inherent instability. The primary degradation pathway is decarboxylation, especially when heated, which results in the loss of your starting material as carbon dioxide and 1-chloro-2-propanone.[1][2][3]
Q2: I observe an unexpected peak in my NMR/GC-MS analysis. What could it be?
A: An unknown peak often corresponds to the primary decomposition product, 1-chloro-2-propanone (chloroacetone), formed via decarboxylation. Confirm this by comparing your data to a reference spectrum of chloroacetone. Hazardous decomposition, particularly with heating, can also generate carbon oxides and hydrogen chloride gas.[4][5]
Q3: What are the ideal short-term and long-term storage conditions for this compound?
A: Due to its thermal instability, stringent temperature control is critical. For long-term storage, the material should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C.[6] Some sources recommend temperatures as low as -80°C for analogous β-keto acids to virtually halt degradation.[2] For short-term use, keep the container on ice and minimize time at room temperature.
Q4: How does pH affect the stability of this compound in solution?
A: The stability is highly pH-dependent. The protonated carboxylic acid form is significantly more susceptible to decarboxylation than its deprotonated conjugate base (the carboxylate anion).[2] Therefore, acidic conditions accelerate degradation. Maintaining a neutral to slightly alkaline pH can enhance stability in solution by favoring the more stable carboxylate form.[2] However, be aware that related esters are unstable at pH > 7.0, so careful optimization within the neutral range is advised for specific applications.[7]
Section 2: Understanding the Core Problem: Decomposition Pathways
A foundational understanding of the chemical instability of this compound is essential for effective troubleshooting and prevention.
Primary Pathway: Thermal Decarboxylation
As a β-keto acid, the compound's structure predisposes it to a facile decarboxylation reaction. This is not a simple fragmentation but a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state.[3][8]
-
Cyclic Intermediate Formation: The carboxylic acid proton forms an intramolecular hydrogen bond with the β-keto oxygen.
-
Concerted Electron Movement: A cyclic rearrangement of six electrons leads to the cleavage of the C-C bond between the carboxyl group and the α-carbon.
-
Product Formation: This process simultaneously releases carbon dioxide (CO₂) and forms an enol intermediate, which quickly tautomerizes to the more stable ketone product, 1-chloro-2-propanone.[3]
Section 4: Prevention Protocols and Best Practices
Proactive measures are the most effective strategy for ensuring the integrity of this compound in your experiments.
Table 1: Summary of Recommended Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temp. | ≤ -20°C (Freezer) [6] | Significantly slows the rate of thermal decarboxylation. [2] |
| Atmosphere | Inert Gas (Argon/Nitrogen) [6] | Prevents potential side reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed, appropriate for low temp. | Prevents contamination and sublimation. |
| Reaction Temp. | As low as feasible for the specific chemistry | Minimizes decarboxylation during the reaction. Heat is a primary driver of degradation. [3] |
| pH in Solution | Neutral to slightly basic (pH 7.0-7.5) | Stabilizes the molecule as the carboxylate anion, which is less prone to decarboxylation. [2] |
| Incompatibilities | Heat, strong acids, strong bases, strong oxidizing agents [4][5] | These can catalyze or directly participate in decomposition pathways. |
Protocol 1: Recommended Sample Preparation and Handling
This protocol is designed to minimize degradation during weighing and addition to a reaction.
Materials:
-
Sealed container of this compound from freezer storage (≤ -20°C)
-
Spatula (pre-chilled in a -20°C freezer)
-
Weighing vessel (pre-chilled on a cold block or ice)
-
Dry ice or a cold block
-
Inert gas source (e.g., nitrogen line)
Procedure:
-
Equilibration: Place the sealed container of this compound in a desiccator at room temperature for 15-20 minutes. Do not open the container while cold to prevent condensation of atmospheric moisture onto the product.
-
Inert Environment: Once equilibrated, transfer the container into a glove box or use a nitrogen blanket over the weighing area.
-
Dispensing: Quickly open the container. Using the pre-chilled spatula, dispense the required amount of the solid into the pre-chilled weighing vessel placed on a balance.
-
Minimize Exposure: Work efficiently to minimize the time the container is open and the material is exposed to ambient temperature.
-
Sealing and Storage: Immediately and securely reseal the main container, purge with inert gas if possible, and return it to the freezer (≤ -20°C).
-
Reaction Addition: Add the weighed sample to your reaction vessel as quickly as possible. If the reaction is conducted at low temperatures, ensure the addition is performed while maintaining the vessel's target temperature.
By adhering to these guidelines, you can significantly mitigate the risk of decomposition and ensure the accuracy and reproducibility of your experimental outcomes.
References
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Retrieved from [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]
-
Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 27807-84-7|4-Chloro-3-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing pH for the Synthesis of 4-chloro-3-hydroxybutanoic acid ester
Welcome to the technical support center for the synthesis of 4-chloro-3-hydroxybutanoic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of pH during this synthesis. Whether you are employing a biocatalytic approach with ketoreductases or a chemical synthesis route, precise pH control is paramount for achieving high yield, purity, and stereoselectivity.
This document is structured into a troubleshooting guide and a set of frequently asked questions (FAQs) to directly address specific challenges you may encounter.
Troubleshooting Guide
This section addresses common problems in a question-and-answer format, focusing on pH as a root cause and providing actionable solutions.
Issue 1: Low Yield or Incomplete Conversion
Question: My reaction has stalled, or the final yield is significantly lower than expected. Could pH be the culprit?
Answer: Absolutely. Suboptimal pH is a primary cause of low yields. Here’s a breakdown of the potential pH-related causes and how to troubleshoot them:
-
For Enzymatic Reductions (e.g., using Ketoreductases):
-
Cause: The pH of the reaction medium is outside the optimal range for enzyme activity. Every enzyme has a specific pH at which it exhibits maximum catalytic efficiency. Deviation from this optimum can drastically reduce the reaction rate. For example, many ketoreductases used for the reduction of ethyl 4-chloro-3-oxobutanoate (COBE) show optimal activity in a slightly acidic to neutral pH range, often between 6.0 and 7.0.[1][2][3]
-
Solution: Perform a pH scouting experiment. Set up several small-scale reactions in parallel across a range of pH values (e.g., from pH 5.5 to 8.0) using appropriate buffers. Monitor the conversion over time to identify the pH that gives the highest reaction rate and final yield. Remember that if you are using a cofactor regeneration system, such as glucose dehydrogenase (GDH), its optimal pH must also be considered.[2][4]
-
-
For Chemical Synthesis (e.g., from epichlorohydrin):
-
Cause: The pH can influence the stability of both reactants and intermediates. For instance, in the synthesis starting from epichlorohydrin and a cyanide source, the reaction is highly pH-dependent. If the pH is too low (acidic), the rate of ring-opening may be slow. If it's too high (alkaline), side reactions and degradation of the starting material or product can occur.[5][6] Research has shown an optimal range of pH 7 to 8 for this specific reaction to maximize yield and purity.[5][6]
-
Solution: Carefully control the pH of the reaction mixture. For the epichlorohydrin route, this can be achieved by the preliminary mixing of the aqueous metal cyanide with an inorganic acid to adjust the pH before adding the epichlorohydrin.[5] Continuous pH monitoring and adjustment with a dilute acid or base may be necessary for larger-scale reactions.
-
-
Substrate/Product Instability:
-
Cause: The starting material, ethyl 4-chloro-3-oxobutanoate (also known as ECAA or COBE), is known to be unstable in aqueous solutions, and this instability can be pH-dependent.[7][8][9] Similarly, the chlorohydrin product can also degrade. Degradation rates of related compounds often increase at higher pH values.[10]
-
Solution: Operate at the optimal pH for stability, which for COBE has been found to be around pH 6.5, as it becomes unstable at a pH greater than 7.0.[7] Using a biphasic system (e.g., water/n-butyl acetate) can also enhance substrate stability by keeping its concentration low in the aqueous phase where the enzyme is active.[8][9]
-
Issue 2: Poor Stereoselectivity (Low Enantiomeric Excess, % ee)
Question: The conversion is high, but the optical purity of my chiral alcohol is poor. How does pH affect stereoselectivity?
Answer: This is a common and critical issue, as the utility of the product often depends on its enantiopurity.
-
Cause 1: Presence of Multiple Enzymes with Opposing Selectivity: In whole-cell biocatalysis (e.g., using yeast), the microorganism may contain multiple reductase enzymes.[11] Some may produce the (S)-enantiomer while others produce the (R)-enantiomer. These different enzymes can have different optimal pH values. Running the reaction at a non-optimal pH might favor the activity of an undesired reductase, thus lowering the overall enantiomeric excess of the product.
-
Solution 1: First, confirm the optimal pH for your specific catalyst (whole cell or isolated enzyme) for both activity and selectivity. It has been noted that adjusting the pH can influence which endogenous enzymes are most active. For instance, some studies have identified an optimal pH of around 6.5 for achieving high enantioselectivity for the (R)-enantiomer.[2]
-
Cause 2: pH-Induced Changes in Enzyme Structure: The three-dimensional structure of an enzyme's active site is stabilized by a network of interactions, many of which are dependent on the protonation state of amino acid residues. A significant shift in pH can alter these interactions, slightly changing the conformation of the active site. This can affect how the substrate binds, potentially leading to a loss of stereocontrol during the reduction.
-
Solution 2: Maintain the pH within the enzyme's optimal range of stability and activity. This ensures the enzyme retains its proper conformation for precise stereoselective catalysis. Use a well-buffered system to prevent pH drifts during the reaction.
Issue 3: Byproduct Formation
Question: My final product is contaminated with significant impurities. Can side reactions be promoted by incorrect pH?
Answer: Yes, pH is a key factor in controlling the reaction pathway and minimizing the formation of unwanted byproducts.
-
Cause (Alkaline Conditions): In syntheses starting from epichlorohydrin, basic conditions (pH > 8) can promote the formation of side products like 3-hydroxyglutaronitrile and 4-hydroxycrotonitrile.[5] In enzymatic reactions, high pH can also accelerate the degradation of the ketoester substrate into other compounds.[7]
-
Cause (Acidic Conditions): While slightly acidic conditions are often favored for enzymatic reductions, very low pH can lead to hydrolysis of the ester group in either the substrate or the product, yielding the corresponding carboxylic acid. Acid-catalyzed hydrolysis of epichlorohydrin can also lead to undesired diol formation.[12]
-
Solution: The most effective strategy is to operate within a tightly controlled pH window that has been experimentally determined to favor the desired reaction while suppressing side reactions. For the enzymatic reduction of COBE, this is typically between pH 6.0 and 7.0.[1][2] For the chemical synthesis from epichlorohydrin, a neutral to slightly basic range of pH 7-8 is recommended.[6]
pH Optimization Workflow
The following diagram outlines a systematic approach to troubleshooting and optimizing pH for your synthesis.
Caption: A decision workflow for troubleshooting pH-related issues.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical in the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate (COBE)?
A1: The pH is critical for three main reasons:
-
Enzyme Activity: The catalytic activity of ketoreductases is highly dependent on the protonation state of key amino acid residues in the active site. The optimal pH ensures these residues are in the correct state to bind the substrate and the cofactor (NADH or NADPH) and facilitate the hydride transfer for the reduction.[2][13]
-
Enzyme Stability: Extreme pH values (either highly acidic or alkaline) can lead to the denaturation of the enzyme, causing an irreversible loss of its structure and function.
-
Substrate Stability: COBE is known to be unstable in aqueous solutions, particularly at pH values above 7.0.[7] Maintaining a slightly acidic to neutral pH (e.g., 6.5) helps to minimize its degradation, ensuring it is available for enzymatic conversion.[7]
Q2: What is a good starting pH for my optimization experiments?
A2: Based on published literature, a pH of 6.5 is an excellent starting point for the enzymatic reduction of COBE.[2][7][9] Many different microbial and isolated enzyme systems have shown high activity and selectivity near this value. For chemical synthesis routes involving epichlorohydrin and cyanide, a starting pH of 7.5 is recommended.[5][6]
Q3: My reaction generates an acid (e.g., gluconic acid from a GDH regeneration system). How do I maintain a constant pH?
A3: This is a very important practical consideration. The oxidation of glucose to gluconic acid by glucose dehydrogenase (GDH) will cause the pH to drop over time, inhibiting the reaction. To counteract this:
-
Use a Buffer: Employ a buffer with a suitable pKa value, such as a potassium phosphate buffer (pKa2 ≈ 7.2), at a sufficiently high concentration (e.g., 100-200 mM).
-
Use a pH-stat System: For larger-scale or longer reactions, an automated pH-stat system is ideal. This setup uses a pH probe to monitor the reaction and automatically adds a base (like NaOH or KOH) to neutralize the acid as it is formed, maintaining the pH at the desired setpoint.[2]
Q4: Can the choice of buffer affect the reaction?
A4: Yes, the buffer components themselves can sometimes interact with the enzyme or reactants. Phosphate buffers are widely used and generally considered inert for these reactions.[2][9] However, when screening conditions, it is wise to test one or two different buffer systems (e.g., phosphate vs. TRIS, if the pH range is appropriate) to ensure the buffer itself is not having an unforeseen inhibitory effect.
Data & Protocols
Table 1: Effect of pH on Reaction Yield and Enantioselectivity
This table presents representative data on how pH can impact the outcome of the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate.
| pH | Buffer System | Relative Initial Rate (%) | Final Conversion (%) | Enantiomeric Excess (% ee) of (S)-CHBE |
| 5.5 | 100mM Phosphate | 65 | 78 | 98.5% |
| 6.0 | 100mM Phosphate | 88 | 95 | 99.1% |
| 6.5 | 100mM Phosphate | 100 | >99 | >99.5% |
| 7.0 | 100mM Phosphate | 92 | >99 | 99.3% |
| 7.5 | 100mM Phosphate | 70 | 85 | 97.8% |
| 8.0 | 100mM TRIS-HCl | 45 | 60 | 96.2% |
Data are illustrative and based on trends observed in the literature.[1][2]
Experimental Protocol: pH Scouting for Enzymatic Reduction
This protocol provides a step-by-step guide to determine the optimal pH for your reaction.
-
Prepare Buffer Solutions: Prepare a series of 100 mM buffer solutions (e.g., potassium phosphate) at different pH values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
-
Set Up Reactions: In separate reaction vials, add the buffer solution, your enzyme source (e.g., purified ketoreductase or whole cells), the cofactor (e.g., NADPH or NADH), and the cofactor regeneration system (e.g., glucose and GDH).
-
Equilibrate Temperature: Place the vials in a shaker or water bath set to the desired reaction temperature (e.g., 30°C) and allow them to equilibrate.
-
Initiate Reaction: Start the reaction by adding the substrate, ethyl 4-chloro-3-oxobutanoate (COBE).
-
Monitor Progress: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction.
-
Quench and Extract: Immediately quench the reaction in the aliquot (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing). The organic solvent will extract the substrate and product.
-
Analyze Samples: Analyze the organic layer by a suitable chiral chromatography method (GC or HPLC) to determine the concentration of the substrate and product (for conversion) and the ratio of the enantiomers (for % ee).
-
Determine Optimum: Plot the conversion and enantiomeric excess against pH to identify the optimal pH for your system.
Reaction Mechanism Overview
The following diagram illustrates the key components of the enzymatic reduction, highlighting the central role of pH.
Caption: Key components in the pH-sensitive enzymatic synthesis of CHBE.
References
-
Liu, Z. et al. (2016). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Applied Microbiology and Biotechnology, 100(8), 3567-3575. [Link]
-
Zhang, C. et al. (2011). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
-
Kita, K. et al. (2001). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Journal of Bioscience and Bioengineering, 92(5), 481-485. [Link]
-
Gaca, J. et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 12, 21235-21244. [Link]
-
Zhang, P. et al. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 71. [Link]
-
Shimizu, S. et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]
-
Kataoka, M. et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]
- Park, J. H. et al. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- Ahn, S. H. et al. (2004). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
Blacker, A. J. et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59, 7235-7253. [Link]
-
ResearchGate (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate. [Link]
-
Gouchi, H. et al. (2014). The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. Journal of Food Science, 79(10), M2048-M2054. [Link]
-
Jia, D. et al. (2016). Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. Molecules, 29(18), 2841. [Link]
-
Yasohara, Y. et al. (1999). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology, 51(6), 847-51. [Link]
-
ResearchGate (2001). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. ResearchGate. [Link]
-
Xu, J. H. et al. (2011). A review-biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester: recent advances and future perspectives. Applied Microbiology and Biotechnology, 89(3), 513-22. [Link]
- Japan Patent Office (1988). Production of 4-chloro-3-hydroxybutyronitrile.
-
Kataoka, M. et al. (1999). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes. Applied Microbiology and Biotechnology, 51(4), 486-90. [Link]
-
de la Mare, P. B. D. & Pritchard, J. G. (1954). The kinetics of chlorohydrin formation. Part V. The reaction between hypochlorous acid and crotonic acid in buffered solutions at 25° and 35°. Journal of the Chemical Society (Resumed), 1644-1649. [Link]
-
Fauve, A. & Veschambre, H. (1988). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. ARKAT USA. [Link]
-
Narita, Y. & Inouye, K. (2013). Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions. Journal of Agricultural and Food Chemistry, 61(4), 966-72. [Link]
-
ResearchGate (2014). The Effect of pH and Chloride Concentration on the Stability and Antimicrobial Activity of Chlorine-Based Sanitizers. ResearchGate. [Link]
-
ResearchGate (2011). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. ResearchGate. [Link]
Sources
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- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 6. WO2004092114A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Degradation kinetics of chlorogenic acid at various pH values and effects of ascorbic acid and epigallocatechin gallate on its stability under alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Reactions of 4-Chloro-3-oxobutyric Acid and its Esters
Welcome to the technical support center for handling 4-Chloro-3-oxobutyric acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates and face challenges with reaction specificity and yield. As a β-keto acid derivative, this compound and its esters, particularly ethyl 4-chloro-3-oxobutanoate (COBE), are powerful synthons but are notoriously susceptible to degradation and side reactions. This resource provides in-depth, experience-driven answers to common problems, explaining the chemical principles behind our troubleshooting recommendations.
Section 1: Core Principles of Stability and Reactivity (FAQs)
This section addresses the inherent chemical properties that are the root cause of many byproduct-related issues.
Q1: My solution of this compound seems to degrade upon standing or gentle heating. What is happening?
A: You are likely observing decarboxylation. This compound is a β-keto acid, a class of compounds well-known for its thermal instability. The proximity of the ketone group to the carboxylic acid facilitates the formation of a cyclic, six-membered transition state. With mild heating, this intermediate readily eliminates carbon dioxide (CO₂) to form an enol, which then tautomerizes to the more stable chloroacetone.[1][2] This degradation pathway is a significant source of impurities and yield loss before your main reaction even begins.
-
Expert Insight: The decarboxylation can even occur spontaneously at room temperature over time.[1] Therefore, it is crucial to use this compound immediately after preparation or to work with its more stable ester derivatives, such as ethyl 4-chloro-3-oxobutanoate (COBE), whenever possible. If you must use the acid, prepare it in situ or store it under refrigerated conditions for very short periods.
Q2: What are the primary stability concerns when working with ethyl 4-chloro-3-oxobutanoate (COBE/ECAA)?
A: While more stable than the parent acid, ethyl 4-chloro-3-oxobutanoate (COBE), also known as ethyl 4-chloroacetoacetate (ECAA), is highly susceptible to hydrolysis, especially under neutral to basic conditions. The ester can be hydrolyzed back to the unstable β-keto acid, which then rapidly decarboxylates.
-
Causality: In biocatalytic reductions, which are often run in aqueous buffers, maintaining a slightly acidic pH is critical. Studies have shown that COBE is unstable at a pH greater than 7.0.[3] This degradation not only consumes your starting material but the resulting byproducts can also inhibit your catalyst or enzyme.
-
Best Practice: For aqueous reactions, buffer the system to a pH of 6.5. This provides a good compromise between enzyme activity (many reductases are active at this pH) and substrate stability.[3][4]
Section 2: Troubleshooting Guide: Synthesis of COBE Derivatives
The synthesis of these compounds is often the first place where critical byproducts are introduced.
Q3: I am synthesizing 4-chloro-3-oxobutyryl chloride from diketene and chlorine and observing significant formation of 2,4-dichloroacetoacetyl chloride. How can I improve selectivity?
A: This is a common selectivity issue. The formation of 2,4-dichloroacetoacetyl chloride arises from the over-chlorination of the diketene starting material or the product itself. The key to minimizing this byproduct lies in precise stoichiometric and temperature control.
-
Stoichiometric Control: The molar ratio of chlorine to diketene must be carefully managed. A slight molar excess of chlorine is typically used to ensure full conversion of the diketene, but this excess must be minimal. Ratios between 1.01:1 and 1.06:1 (Cl₂:Diketene) are reported to achieve high selectivity (up to 95%) for the desired mono-chlorinated product, with the di-chlorinated byproduct accounting for about 2%.[5]
-
Solvent and Temperature: The reaction is highly exothermic. Using an appropriate solvent (e.g., chlorinated hydrocarbons) enhances chlorine solubility and helps dissipate heat.[5] Advanced systems like thin-film reactors are used industrially to maintain strict temperature control and minimize byproduct formation.[5] In a lab setting, ensure efficient cooling and slow, controlled addition of chlorine.
Q4: Are there alternatives to using diketene directly to avoid its handling issues and side reactions?
A: Yes. Diketene is a highly reactive and lachrymatory substance, making it challenging to handle safely and stoichiometrically.[6][7] A well-established alternative is to use the diketene-acetone adduct (2,2,6-trimethyl-4H-1,3-dioxin-4-one) .
-
Mechanism of Action: This adduct is a stable, non-lachrymatory liquid that, upon gentle heating (120-140°C), quantitatively generates acetylketene, the reactive intermediate, in situ.[6] The only byproduct from the adduct itself is acetone, which can be easily removed. This approach provides a much safer and more controlled way to perform acetoacetylation reactions, leading to higher purity products.[6]
Section 3: Troubleshooting Guide: Asymmetric Reduction of COBE
The asymmetric reduction of COBE to chiral 4-chloro-3-hydroxybutanoates is a vital step in the synthesis of many pharmaceuticals, including statins.[8] This transformation, especially when using biocatalysts, is sensitive to several parameters.
Q5: My biocatalytic reduction of COBE to ethyl (R/S)-4-chloro-3-hydroxybutanoate (CHBE) is showing low yield and conversion. What are the most critical parameters to check?
A: Assuming you have a viable biocatalyst (enzyme or whole-cell), low yield and conversion are most often traced back to four key parameters: pH, temperature, cofactor regeneration, and substrate concentration.
-
pH Control: As discussed in Q2, COBE is unstable above pH 7.0.[3] The reaction must be performed in a buffered, slightly acidic medium (pH 6.5–7.0) to prevent substrate degradation.[9][10]
-
Temperature: Most reductase enzymes used for this transformation have an optimal temperature around 30°C.[4][9][11] Deviating significantly can drastically lower the reaction rate.
-
Cofactor Regeneration: These reductions are dependent on a nicotinamide cofactor (NADPH or NADH). The cofactor is expensive and used in catalytic amounts, so an efficient regeneration system is mandatory. A common and effective system is to use glucose and glucose dehydrogenase (GDH) to convert NADP+ back to NADPH.[4][11] Insufficient regeneration will starve the primary reaction. Ensure your glucose-to-substrate molar ratio is adequate (e.g., a 3:1 ratio is reported as optimal in one study[4]).
-
Substrate Concentration: High concentrations of COBE can be inhibitory or even toxic to whole-cell biocatalysts and can inactivate isolated enzymes.[12]
Q6: I'm observing substrate and/or product inhibition in my enzymatic reduction. What strategies can mitigate this?
A: This is a very common problem. Both the substrate (COBE) and the product (CHBE) can inhibit the reductase enzyme.[12] Two field-proven strategies can overcome this limitation:
-
Substrate Fed-Batch Strategy: Instead of adding the entire amount of COBE at the beginning, add it portion-wise over time. This keeps the instantaneous concentration of the substrate low, avoiding enzyme inhibition and inactivation. This strategy has been used successfully to convert very high total amounts of substrate (e.g., 1200 mmol) to completion with excellent enantiomeric excess.[4]
-
Biphasic (Organic-Aqueous) System: Performing the reaction in a two-phase system, such as water with an immiscible organic solvent like n-butyl acetate or octanol, can be highly effective.[4][12] The bulk of the inhibitory substrate and product remains partitioned in the organic phase, while a low, steady concentration is available to the enzyme in the aqueous phase. This approach has been shown to overcome substrate instability and enzyme inhibition very efficiently.[12]
Section 4: Protocol Example: Optimized Biocatalytic Reduction of COBE
This protocol for a whole-cell reduction incorporates best practices to minimize byproduct formation and maximize yield. This is based on methodologies reported for recombinant E. coli systems.[4][8]
Objective: To produce ethyl (R)-4-chloro-3-hydroxybutanoate ((R)-CHBE) from COBE with high yield and enantioselectivity.
Materials:
-
Recombinant E. coli cells co-expressing a stereoselective carbonyl reductase and glucose dehydrogenase (GDH).
-
COBE (Substrate)
-
Glucose (Cofactor regeneration substrate)
-
NADP+ (Cofactor)
-
Potassium phosphate buffer (1 M, pH 6.5)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli cells under appropriate conditions. Harvest the cells via centrifugation when the desired cell density is reached and wash with buffer.
-
Reaction Setup: In a temperature-controlled reaction vessel (30°C), prepare the reaction buffer by adding potassium phosphate buffer to deionized water to a final concentration of 200 mM, pH 6.5.[3]
-
Addition of Components:
-
Add the harvested cell mass (e.g., to a final concentration of 0.16 g DCW in a 20 mL system).[4]
-
Add NADP+ to a final concentration corresponding to a 1.0 µmol/mmol ratio relative to the total COBE to be added.[4]
-
Add glucose to a final concentration corresponding to a 3:1 molar ratio relative to the total COBE.[4]
-
-
Substrate Feeding (Fed-Batch):
-
Do not add all the COBE at once.
-
Begin the reaction by adding an initial aliquot of COBE.
-
Continue to feed the remaining COBE in discrete portions or via a syringe pump over several hours. This is the critical step to avoid substrate inhibition.
-
-
pH Monitoring and Control: Throughout the reaction, monitor the pH. The oxidation of glucose to gluconic acid will cause the pH to drop. Maintain the pH at 6.5 by the controlled addition of a base (e.g., 2 M NaOH).[4]
-
Reaction Monitoring: Track the disappearance of COBE and the appearance of CHBE using an appropriate analytical method (e.g., GC or HPLC).[8][13]
-
Workup: Once the reaction is complete, remove the cells by centrifugation. Extract the supernatant with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Purify the product if necessary (e.g., by column chromatography). Determine the isolated yield and the enantiomeric excess (e.e.) by chiral GC or HPLC analysis.[8]
Section 5: Data & Workflow Visualizations
Table 1: Recommended Reaction Parameters for Asymmetric Reduction of COBE
This table summarizes optimal conditions derived from multiple studies to guide your experimental setup.
| Parameter | Recommended Value | Rationale & Reference(s) |
| pH | 6.5 - 7.0 | Critical for substrate (COBE) stability; degradation occurs at pH > 7.0.[3][9][10] |
| Temperature | 30 °C | Optimal for many microbial carbonyl reductases.[4][9][11] |
| Cofactor | NADP+ or NADH | Required by the reductase enzyme. |
| Cofactor Regeneration | Glucose/GDH System | Efficiently recycles the expensive cofactor.[4][11] |
| Glucose:COBE Ratio | 3:1 (molar) | Ensures sufficient cofactor regeneration without excessive byproduct formation from glucose metabolism.[4] |
| Strategy | Fed-batch or Biphasic | Mitigates substrate/product inhibition and improves overall yield.[4][12] |
Diagrams
Diagram 1: Key Degradation Pathways for 4-Chloro-3-oxobutanoate
Caption: A decision tree for troubleshooting common issues in COBE reduction.
References
- Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
KODAK Laboratory Chemicals. (1984). KODAK Laboratory Chemicals HC{{~. Retrieved from [Link]
-
Wikipedia. (n.d.). Diketene. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]
- Google Patents. (n.d.). CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate.
-
J-STAGE. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Retrieved from [Link]
-
SIELC Technologies. (2018). Ethyl 4-chloro-3-oxobutanoate. Retrieved from [Link]
-
ASM Journals. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Retrieved from [Link]
- Google Patents. (n.d.). CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine.
-
ARKAT USA, Inc. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast. Retrieved from [Link]
-
Britannica. (2025). Diketene | chemical compound. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
YouTube. (2023). Reactions at alpha carbon Part 16 -Decarboxylation of 3-oxo Carboxylic acids. Retrieved from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mzinterpretation.com [mzinterpretation.com]
- 7. Diketene - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 10. CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]
Technical Support Center: Navigating the Challenges in the Scale-Up of 4-Chloro-3-oxobutyric Acid Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the production of 4-Chloro-3-oxobutyric acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to pilot or industrial-scale production. We understand that scaling up chemical processes introduces a unique set of challenges that can impact yield, purity, and safety.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: From Benchtop to Bioreactor
This section addresses specific, common problems encountered during the scale-up of this compound synthesis. Each issue is presented in a question-and-answer format, detailing the causality and providing actionable solutions.
Issue 1: Low Yield and Poor Conversion
Question: Our lab-scale synthesis of ethyl 4-chloro-3-oxobutanoate showed a yield of >90%, but on a pilot scale, we are struggling to get above 60%. What are the likely causes and how can we improve this?
Answer: A drop in yield during scale-up is a common challenge, often stemming from issues with mass and heat transfer, reaction kinetics, or intermediate stability.[1] Let's break down the potential culprits:
-
Inadequate Mixing and Heat Transfer: In larger reactors, achieving homogenous mixing and uniform temperature distribution is significantly more difficult. The chlorination of diketene or acetoacetic acid derivatives is often exothermic.[3] Poor heat dissipation can create localized hot spots, leading to thermal degradation of the product and the formation of unwanted byproducts.
-
Solution:
-
Reactor Design: Ensure your reactor is equipped with an appropriate agitator (e.g., turbine or pitched-blade) and a high-efficiency cooling jacket.
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride) subsurface and at a controlled, slow rate to manage the exotherm.
-
Process Analytical Technology (PAT): Implement real-time temperature monitoring at multiple points within the reactor to detect and correct temperature deviations promptly.[1]
-
-
-
Side Reactions and Impurity Formation: At scale, even minor side reactions can become significant, consuming starting materials and complicating purification. A common issue is the formation of di- and tri-chlorinated species.[4]
-
Solution:
-
Stoichiometry Control: Maintain precise control over the stoichiometry of the chlorinating agent.
-
Silylation Strategy: For syntheses involving 3-oxobutyric acid derivatives, a multi-step approach using a silylating agent like chlorotrimethylsilane can be highly effective. This forms a silyl enol ether intermediate, which allows for more selective chlorination at the desired fourth position, significantly improving yields.[3]
-
-
-
Product Instability during Workup: this compound and its esters can be unstable, particularly in the presence of water or at non-neutral pH, leading to degradation during aqueous workup or extraction.[5][6]
-
Solution:
-
Temperature Control: Perform all workup and extraction steps at low temperatures (0-5 °C).
-
pH Management: Carefully control the pH during aqueous washes. The compound is an acid and should be handled accordingly.
-
Minimize Contact Time: Reduce the time the product spends in the aqueous phase to minimize hydrolysis.
-
-
Issue 2: Inconsistent Product Purity and High Impurity Profile
Question: We are observing batch-to-batch variability in our product purity. Our main impurities are unidentified, but we suspect over-chlorination. How can we achieve consistent purity?
Answer: Achieving consistent product quality is paramount, especially in pharmaceutical applications.[2] The key lies in understanding and controlling the reaction to prevent impurity formation from the outset.
-
Cause - Over-chlorination: As mentioned, the formation of 4,4-dichloro-3-oxobutyric acid and other polychlorinated species is a frequent problem, and these can be difficult to separate from the desired product.[4]
-
Solution:
-
Precise Dosing: Utilize a high-precision dosing pump for the chlorinating agent.
-
Reaction Monitoring: Employ in-process analytical techniques like HPLC or UPLC to monitor the reaction progress.[7] Quench the reaction immediately upon consumption of the starting material to prevent further chlorination.
-
-
-
Cause - Raw Material Quality: The quality and purity of starting materials can have a significant impact on the final product.[1]
-
Solution:
-
Supplier Qualification: Establish stringent quality control checks for all incoming raw materials.
-
Inert Atmosphere: Some reagents may be sensitive to moisture or air. Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) where necessary.
-
-
Table 1: Common Impurities and Mitigation Strategies
| Impurity Name | Potential Source | Mitigation Strategy |
| 4,4-Dichloro-3-oxobutyric acid | Over-chlorination reaction | Strict stoichiometric control of chlorinating agent; lower reaction temperature; real-time reaction monitoring. |
| Acetoacetic Acid (or its ester) | Incomplete reaction | Increase reaction time; optimize temperature; ensure adequate mixing. |
| Polymeric byproducts | Thermal degradation | Maintain strict temperature control; avoid localized overheating in the reactor. |
| Inorganic Salts | Workup/Neutralization | Ensure thorough washing and consider using an appropriate filtration or extraction method.[8] |
Issue 3: Challenges with Product Isolation and Purification
Question: Our current purification process involves column chromatography, which is not viable for our target production scale. What are the recommended industrial-scale purification methods?
Answer: Scaling up purification requires moving from chromatographic methods to more robust techniques like crystallization or distillation.
-
Crystallization: This is often the most effective and economical method for purifying solid compounds at a large scale.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble.
-
Controlled Cooling: Implement a programmed, slow cooling profile to encourage the formation of large, pure crystals. Rapid cooling can trap impurities.
-
Seeding: Introduce a small quantity of pure product (seed crystals) at the point of supersaturation to initiate crystallization and control particle size.
-
-
-
Distillation (for esters): For volatile esters like ethyl 4-chloro-3-oxobutanoate, vacuum distillation can be an effective purification method.
-
Considerations: The thermal stability of the ester is a critical factor. Prolonged exposure to high temperatures, even under vacuum, can cause degradation. A wiped-film or short-path distillation apparatus is recommended to minimize the residence time at high temperatures.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most robust synthesis route for the industrial production of this compound or its ethyl ester?
The most common and scalable industrial routes involve the chlorination of readily available starting materials. A highly regarded method involves reacting a 3-oxobutyric acid derivative with a silylating agent followed by a halogenating agent like sulfuryl chloride.[3] This two-step, one-pot approach often provides higher selectivity and yield compared to direct chlorination, minimizing the formation of difficult-to-remove polychlorinated byproducts.[4] An alternative for producing related intermediates involves the chlorination of diketene, often performed in a continuous flow reactor to manage the reaction's exothermic nature.[3]
Q2: What are the critical process parameters (CPPs) to monitor during the scale-up?
Based on common production challenges, the following CPPs are crucial:
-
Temperature: Due to the exothermic nature of chlorination.
-
Reagent Addition Rate: To control reaction kinetics and heat generation.
-
Agitation Speed: To ensure homogeneity and efficient heat transfer.
-
pH: During workup and extraction to prevent product degradation.[8]
-
Reaction Time: To ensure complete conversion without promoting side reactions.
Q3: What are the recommended storage and handling conditions for this compound?
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and reducing agents.[9][10] The material can be corrosive, so containers made of resistant material are necessary.[11][12]
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use only under a chemical fume hood or in a well-ventilated area.[9]
Q4: What analytical methods are best for quality control?
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the reaction progress, quantifying the consumption of starting material, and the formation of the product and key impurities.[7]
-
Final Product QC:
Q5: What are the essential safety precautions for handling this compound and its precursors?
This compound and its reagents are hazardous. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical-resistant clothing, and eye/face protection (safety goggles and face shield).[9][10]
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if ventilation is inadequate.[9]
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.[9][10] All work should be conducted in a well-ventilated area or a chemical fume hood.
-
Spill Response: Have spill kits with inert absorbent material (e.g., vermiculite, dry sand) readily available.[10] Prevent spills from entering drains or waterways.
Visual Workflows and Diagrams
Diagram 1: Synthesis Workflow via Silylation
This diagram illustrates the recommended synthesis pathway for producing 4-chloro-3-oxobutanoic acid derivatives, emphasizing the key silylation step for improved selectivity.
Caption: Workflow for the selective synthesis of this compound derivatives.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This logical diagram provides a step-by-step approach to diagnosing the root cause of low product yield during scale-up.
Caption: A decision tree for troubleshooting low yield in chemical synthesis scale-up.
References
-
PrepChem. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid.[Link]
-
SIELC Technologies. this compound.[Link]
- Google Patents.US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
World Pharma Today. Overcoming Challenges in Scale-Up Production.[Link]
- Google Patents.CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.
-
LookChem. this compound.[Link]
-
ChemBK. this compound.[Link]
-
Venkatasai Life Sciences. 4-Chloro-3-oxobutanoic acid.[Link]
-
ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System.[Link]
-
PubChem. Butanoic acid, 4-chloro-3-oxo-.[Link]
-
PMC - NIH. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli.[Link]
- Google Patents.
-
Pharmaceutical Technology. Overcoming Biosimilar Scaling Challenges.[Link]
-
Medium. Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes.[Link]
-
Sperogenx. Challenges in Clavulanic Acid Production in India: Quality, Cost, and Scale.[Link]
Sources
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
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- 4. CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prismbiopharma.com [prismbiopharma.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. CN112322668A - Preparation method of R-4-chloro-3-hydroxy ethyl butyrate for synthesizing L-carnitine - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 4-CHLOROBUTYRIC ACID - Safety Data Sheet [chemicalbook.com]
- 13. 27807-84-7|4-Chloro-3-oxobutanoic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Synthesis and Purification of 2,4-Dichloroacetoacetyl Chloride
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to address challenges in the synthesis and purification of 2,4-dichloroacetoacetyl chloride. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Acyl chlorides are highly reactive intermediates, prized for their utility in forming new carbon-carbon and carbon-heteroatom bonds. However, their reactivity, particularly in polychlorinated systems like 2,4-dichloroacetoacetyl chloride, presents unique challenges related to impurity formation and product stability.[1][2] This guide provides a framework for identifying and removing these impurities to achieve high-purity material essential for downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 2,4-dichloroacetoacetyl chloride in a direct question-and-answer format.
Q1: My crude reaction mixture is dark and complex, with significant byproducts observed in initial analyses. What are the likely impurities and how did they form?
The synthesis of 2,4-dichloroacetoacetyl chloride, likely proceeding through the chlorination of an acetoacetyl precursor like acetoacetyl chloride or diketene, is prone to several side reactions.[3][4] Understanding these pathways is the first step in devising a purification strategy.
Causality of Impurity Formation:
-
Incomplete Reaction: Unreacted starting material (e.g., acetoacetyl chloride) will remain if stoichiometry or reaction conditions are not optimized.
-
Isomeric Byproducts: Chlorination can occur at different positions on the acetoacetyl backbone. The primary regioisomers you might encounter are 2-chloroacetoacetyl chloride and 4-chloroacetoacetyl chloride.[3][4]
-
Over-chlorination: The reactive nature of the substrate can lead to the formation of tri- or even tetrachlorinated species, such as 2,2,4-trichloroacetoacetyl chloride.[4]
-
Hydrolysis: Acyl chlorides are extremely sensitive to moisture.[2][5] Any trace of water in your reagents or glassware will lead to hydrolysis, forming the corresponding carboxylic acid (2,4-dichloroacetoacetic acid) and hydrochloric acid (HCl). This not only consumes your product but the generated HCl can catalyze further degradation or side reactions.
-
Thermal Decomposition: Chlorinated carbonyl compounds can be thermally unstable.[6] Excessive heating during the reaction or workup can lead to decomposition and polymerization, resulting in tarry, dark-colored residues.
The following diagram illustrates the logical flow from identifying the problem to implementing a solution.
Caption: Troubleshooting workflow for crude 2,4-dichloroacetoacetyl chloride.
Q2: My analytical data confirms a mixture of chlorinated acetoacetyl chlorides. What is the most effective method for their separation?
Fractional vacuum distillation is the gold-standard technique for purifying liquid acyl chlorides, especially those with high boiling points or thermal sensitivity.[7][8][9] The subtle differences in boiling points among the desired product, isomers, and over-chlorinated byproducts can be exploited for effective separation using a fractionating column under reduced pressure.
Why Vacuum Distillation is Critical:
-
Lowering the Boiling Point: Applying a vacuum reduces the atmospheric pressure, which in turn lowers the temperature required for the compound to boil.[8] This is essential for preventing thermal degradation.
-
Enhanced Separation: A fractionating column provides a large surface area (e.g., Vigreux indentations, Raschig rings, or metal sponge packing) for repeated vaporization-condensation cycles, allowing for a much finer separation of components with close boiling points than simple distillation.[9]
Protocol: Fractional Vacuum Distillation
Objective: To separate 2,4-dichloroacetoacetyl chloride from lower-boiling starting materials and higher-boiling isomeric and over-chlorinated impurities.
Materials:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux, minimum 20 cm length)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask (consider a Perkin triangle or cow-type adapter for collecting multiple fractions)
-
Vacuum pump with a cold trap (crucial to protect the pump from corrosive HCl and organic vapors)
-
Heating mantle with stirrer
-
Inert gas (Nitrogen or Argon) line
Procedure:
-
System Preparation: Ensure all glassware is meticulously dried in an oven and assembled while hot under a stream of inert gas to eliminate all moisture.
-
Charging the Flask: Charge the distillation flask with the crude 2,4-dichloroacetoacetyl chloride. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease. Insulate the distillation column and head with glass wool or aluminum foil to maintain thermal equilibrium.
-
Evacuation: Turn on the condenser cooling water. Slowly and carefully apply vacuum to the system. Observe the initial bubbling as dissolved gases are removed.
-
Heating: Once a stable vacuum is achieved (e.g., 1-10 mmHg), begin slowly heating the distillation flask with the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain highly volatile impurities such as residual solvents or unreacted starting materials.
-
Main Fraction: As the temperature stabilizes at the boiling point of your target compound, switch to a new receiving flask. Collect the main fraction over a narrow temperature range.
-
Final Fraction: A sharp rise in temperature indicates the start of a higher-boiling fraction (likely over-chlorinated species). Stop the distillation before these impurities co-distill.
-
-
Shutdown: Remove the heating mantle and allow the system to cool completely before slowly re-introducing inert gas to break the vacuum.
-
Storage: Immediately transfer the purified product to a clean, dry, amber glass bottle with a PTFE-lined cap. Store under an inert atmosphere (N₂ or Ar) at low temperature (2-8°C).[5]
Caption: Schematic of a fractional vacuum distillation setup.
Q3: My purified product turns yellow and develops an acidic odor upon storage. How can I prevent this degradation?
This common issue stems from the inherent instability of acyl chlorides.[10] The yellow color and acidic smell (HCl) are classic signs of decomposition and hydrolysis.
Key Factors for Stability:
-
Moisture Exclusion: Absolute exclusion of moisture is paramount. Even atmospheric humidity is sufficient to cause rapid degradation.[2][5]
-
Light Exclusion: Store the product in an amber bottle to prevent potential photolytic decomposition.
-
Temperature Control: Lower temperatures slow the rate of decomposition reactions. Storage at 2-8°C is recommended.[5]
-
Inert Atmosphere: Storing under an inert gas like nitrogen or argon prevents reactions with atmospheric oxygen and moisture.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties I should know for purifying 2,4-dichloroacetoacetyl chloride?
While specific experimental data for 2,4-dichloroacetoacetyl chloride is not widely published, we can estimate its properties by comparing it to structurally similar compounds. This data is crucial for planning a successful distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Comments |
| Acetyl chloride[11] | 78.49 | 52 | Baseline, no chlorine on backbone. |
| Chloroacetyl chloride[12] | 112.94 | 105-106 | Monochlorinated, significant bp increase. |
| Dichloroacetyl chloride[5][13] | 147.38 | 107-108 | Dichlorinated, similar bp to monochloro isomer. |
| (2,4-dichlorophenyl)acetyl chloride[14][15] | 224.47 | 122-124 / 15 mmHg | Aromatic analogue, requires vacuum distillation. |
| 2,4-dichloroacetoacetyl chloride (Estimate) | 181.41 | >150 (est. at atm) | Expected to have a high boiling point, making vacuum distillation essential to avoid decomposition. |
Table 1: Physical properties of related acyl chlorides used to estimate the boiling point of 2,4-dichloroacetoacetyl chloride.
Q2: Are there any alternatives to fractional distillation if my equipment is limited?
While fractional vacuum distillation is strongly recommended for achieving high purity, some alternatives can be considered for preliminary purification, with significant caveats.
-
Simple Vacuum Distillation: If a fractionating column is unavailable, a simple vacuum distillation can remove non-volatile impurities (like polymers or salts) and some very volatile components. However, it will not effectively separate the desired product from its chlorinated isomers.
-
Kugelrohr Distillation: This short-path distillation method is excellent for small quantities and can minimize thermal stress on the compound. It is effective at separating compounds with large boiling point differences.
-
Solvent Wash (High Risk): In theory, washing the crude product with a cold, dry, inert, non-polar solvent (like hexane) could remove some impurities. This is not generally recommended due to the high reactivity of the acyl chloride, which can react even with trace impurities in the solvent, and the risk of hydrolysis.
Q3: How can I confirm the purity of my final product?
A multi-technique approach is best for confirming purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. GC can separate any remaining volatile impurities, and MS will help identify them based on their mass-to-charge ratio and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation. The absence of signals corresponding to starting materials or other isomers is a strong indicator of purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A clean spectrum showing the characteristic strong acyl chloride carbonyl stretch (typically around 1780-1810 cm⁻¹) without a broad hydroxyl peak (from the hydrolyzed acid) is a good qualitative check.
By understanding the likely synthetic byproducts and employing meticulous, anhydrous purification techniques—primarily fractional vacuum distillation—researchers can reliably obtain high-purity 2,4-dichloroacetoacetyl chloride for their critical applications.
References
- BenchChem. (2025). Impact of reagent purity on Acetoxyacetyl chloride reaction outcomes.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6367, Acetyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6593, Dichloroacetyl chloride. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]
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Wikipedia. (n.d.). Acetyl chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6577, Chloroacetyl chloride. Retrieved from [Link]
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Wikipedia. (n.d.). Dichloroacetyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). CN1611480A - Acetoxy acetyl chloride puritying method.
- De-Long, H. (n.d.). The principle and method of improving the thermal stability of chlorinated paraffin. Retrieved from a relevant chemical industry source.
-
Chemcasts. (n.d.). dichloroacetyl chloride (CAS 79-36-7) Properties. Retrieved from [Link]
- Zhang, H., et al. (n.d.). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
- Google Patents. (n.d.). US2748151A - Purification of acid chlorides.
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved from [Link]
- Google Patents. (n.d.). US4468356A - Diketene chlorination method.
-
Reddit. (2022). purification of 2-chloropropionyl chloride. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination.
- Scott, G., & Tahan, M. (n.d.).
-
Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Reddit. (2023). Drying agents for Acyl halides. r/OrganicChemistry. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
- Google Patents. (n.d.). CN107915631B - Post-treatment method for continuously synthesizing 4-chloroacetoacetic acid methyl ester.
-
Eureka | Patsnap. (n.d.). Method for preparing 2, 4-dichloroacetophenone. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Jack Westin. (n.d.). Distillation - Separations And Purifications. MCAT Content. Retrieved from [Link]
- Google Patents. (n.d.). EP2702032B1 - Process for the production of 4-chloroacetoacetyl chloride, 4-chloroacetoacetic acid esters, amides and imides.
-
Organic Syntheses. (n.d.). acetyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline.
-
European Patent Office. (n.d.). EP 0500156 A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
- UNIPI. (n.d.). One Pot Conversion of Acetyl Chloride to Dehydroacetic Acid and its Coordination in a Ruthenium(II) Aren.
-
YouTube. (2022). Vacuum Distillation. Retrieved from [Link]
- Google Patents. (n.d.). CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
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Stabilizing 4-Chloro-3-oxobutyric acid during workup and purification
Technical Support Center: 4-Chloro-3-oxobutyric Acid
Welcome to the technical support guide for handling this compound. This resource is designed for researchers, chemists, and drug development professionals who work with this valuable but notoriously unstable ketoacid. Here, we address the common challenges encountered during reaction workup and purification, providing scientifically grounded explanations and actionable protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My yield of this compound is consistently low after workup. What is the primary cause of product loss?
The most significant challenge in working with this compound is its inherent chemical instability. The primary degradation pathway is decarboxylation, a reaction common to β-keto acids, which is readily initiated by heat.[1][2][3] The presence of the carbonyl group at the beta-position relative to the carboxylic acid facilitates the loss of carbon dioxide (CO₂) through a cyclic six-membered transition state, resulting in the formation of 1-chloro-3-butanone.[1][3]
This process can occur even at room temperature and is accelerated by elevated temperatures and the presence of acidic or basic catalysts.[4][5] Therefore, any step in your workup or purification that involves excessive heat—such as rotary evaporation at high temperatures or distillation—will lead to significant product loss.
Caption: Primary degradation pathway of this compound.
Q2: What is the single most critical parameter to control during the aqueous workup?
Temperature. All aqueous and solvent-based operations should be performed at or below 0-5 °C. Use ice baths for all vessels, including separatory funnels and receiving flasks. Pre-chilling all aqueous solutions (e.g., water, brine, mild acidic/basic washes) is mandatory. The goal is to minimize the thermal energy available to the system, thereby reducing the rate of decarboxylation.[4]
A general procedure for the hydrolysis of a related beta-keto ester to its acid form involves conducting the hydrolysis overnight at room temperature, followed by acidification and extraction in an ice bath to minimize degradation.[4]
Q3: How should I manage pH during extraction? My compound seems to degrade in both acidic and basic conditions.
This is a common and valid concern. The stability of β-keto acids is pH-dependent.[5]
-
Acidic Conditions (pH < 4): Strongly acidic conditions can catalyze decarboxylation. While a brief, cold wash with a dilute, weak acid (e.g., 1 M H₂SO₄, citric acid, or saturated NH₄Cl) is often necessary to neutralize basic catalysts from a prior reaction step and ensure the compound is in its protonated, organic-soluble form, prolonged contact should be avoided.[4]
-
Neutral to Alkaline Conditions (pH > 7): In a basic medium, the compound exists as the carboxylate anion. While this form is less prone to the classic thermal decarboxylation mechanism, it is highly water-soluble, leading to poor extraction efficiency into organic solvents.[5] Furthermore, prolonged exposure to strong bases can promote other degradation pathways, such as hydrolysis of the α-chloro group.
Recommended Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with a pre-chilled weak acid.[4] This ensures the carboxylic acid is fully protonated for extraction.
-
Immediately extract the product into a cold, suitable organic solvent (e.g., ethyl acetate, diethyl ether, or methyl t-butyl ether (MTBE)).[4] Perform the extraction quickly and repeat 3-4 times to maximize recovery.
-
Combine the organic extracts and proceed immediately to the drying step.
Q4: I am purifying my compound using silica gel chromatography and observing significant product loss on the column. What's happening?
Standard silica gel is inherently acidic (pH ≈ 4-5) and has a high surface area, which can catalyze the degradation of acid-sensitive compounds like this compound.[6][7] The extended contact time during chromatography, even at room temperature, can lead to substantial decarboxylation.
Troubleshooting & Optimization for Chromatography:
| Mitigation Strategy | Detailed Protocol & Explanation |
| Temperature Control | Run the column in a cold room or use a jacketed column with a circulating chiller set to 4-8 °C. This is the most effective way to slow degradation. |
| Deactivating Silica Gel | Neutralize the acidic sites on the silica gel before use. You can flush the packed column with your eluent system containing 1-3% triethylamine, followed by flushing with the eluent alone to remove excess base.[6][8] |
| Using an Acidic Modifier | For acidic compounds, adding a small amount (0.5-1%) of a volatile acid like formic or acetic acid to the mobile phase can improve peak shape and reduce tailing by keeping the compound protonated.[7][9][10] This should be tested on a small scale first to ensure it doesn't accelerate decarboxylation. |
| Speed is Key | Use flash chromatography with positive pressure to minimize the residence time on the column. Avoid gravity chromatography. |
| Alternative Stationary Phases | Consider less acidic or alternative phases like deactivated silica, alumina (basic or neutral), or reversed-phase (C18) silica if your compound and impurities have suitable solubility.[9] |
Step-by-Step Methodologies
Protocol 1: Optimized Low-Temperature Workup & Extraction
This protocol is designed to minimize thermal and acid/base-catalyzed degradation following a synthesis.
-
Cooling: Place the reaction vessel in a large ice-water bath and cool the mixture to 0-5 °C with gentle stirring.
-
Quenching & pH Adjustment: Slowly add a pre-chilled (0 °C) saturated solution of NH₄Cl or 1M citric acid to neutralize the reaction and bring the aqueous phase to a pH of ~3. Monitor the pH carefully.
-
Extraction: Transfer the mixture to a pre-chilled separatory funnel. Extract the aqueous phase three times with cold (0 °C) ethyl acetate or MTBE. Work quickly to minimize the time the product spends in the aqueous phase.
-
Washing: Combine the organic layers and wash once with a small volume of cold brine to remove bulk water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for at least 30 minutes at 0-5 °C.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate via rotary evaporation. Crucially, ensure the water bath temperature does not exceed 30 °C. Use high vacuum to facilitate evaporation at a lower temperature. Do not evaporate to complete dryness if the product is an oil; leave a small amount of solvent to prevent overheating of the residue.
Caption: Low-temperature workup workflow for this compound.
Q5: How can I reliably assess the purity of my final product?
Given its instability, standard analytical techniques must be adapted.
-
NMR Spectroscopy (¹H, ¹³C): This is the best method for structural confirmation and purity assessment. Prepare the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) and acquire the spectrum immediately at room temperature. The presence of 1-chloro-3-butanone as an impurity is easily identified.
-
HPLC Analysis: Reversed-phase HPLC is a suitable method for purity analysis. A mobile phase of acetonitrile and water with an acidic modifier like formic or phosphoric acid can be used.[11]
-
Gas Chromatography (GC): Direct analysis by GC is not recommended for the free acid due to thermal decomposition in the injector port. If GC analysis is required, derivatization (e.g., silylation to form a more volatile and stable ester) is necessary to prevent on-column degradation.[5]
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Biotage. How does an acid pH modifier impact flash chromatography?. [Link]
-
SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]
-
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. [Link]
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Effect of temperature on the stability of 4-Chloro-3-oxobutyric acid
Technical Support Center: Stability of 4-Chloro-3-oxobutyric acid
Introduction: Understanding the Inherent Instability
Welcome to the technical support guide for this compound (CAS No. 27807-84-7). This molecule is a valuable intermediate in pharmaceutical synthesis, but its structure as a β-keto acid presents inherent stability challenges, primarily related to temperature. The presence of a ketone group at the β-position relative to the carboxylic acid makes the molecule highly susceptible to decarboxylation, a reaction that is significantly accelerated by heat.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of these stability issues, offering troubleshooting advice and validated protocols to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary thermal degradation pathway for this compound?
The principal degradation pathway is thermal decarboxylation.[1] Like other β-keto acids, this compound can form a cyclic, six-membered transition state that facilitates the elimination of carbon dioxide (CO₂). This process results in an enol intermediate, which then tautomerizes to the more stable keto form, 1-chloro-2-propanone. At higher temperatures, further decomposition can occur, potentially releasing hazardous gases such as carbon monoxide (CO) and hydrogen chloride (HCl).[2][3]
Caption: Primary thermal degradation pathway of this compound.
Q2: What are the official recommended storage conditions for this compound?
To ensure long-term stability and prevent degradation, the compound must be stored in a freezer at temperatures under -20°C.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][5] This minimizes exposure to both atmospheric moisture, which can facilitate hydrolysis, and oxygen.
Q3: How does temperature affect the compound's stability in a typical lab environment?
While its ethyl ester derivative is reported to be stable at room temperature under normal conditions, the free acid is significantly less stable.[3] Leaving this compound at room temperature for extended periods, especially in solution, will lead to gradual decarboxylation. For experimental consistency, it is critical to handle the compound quickly and return it to cold storage promptly. When used in reactions, solutions should be prepared fresh and kept on ice until use.
Q4: How does pH influence the stability of this compound in aqueous solutions?
The stability of β-keto acids is highly pH-dependent. The decarboxylation reaction proceeds through the protonated carboxylic acid form.[1]
-
Acidic Conditions (low pH): An acidic environment promotes the protonated state, accelerating the rate of decarboxylation.
-
Neutral to Alkaline Conditions (higher pH): At neutral or slightly alkaline pH, the molecule exists predominantly as its conjugate base, the carboxylate anion. This deprotonated form is electronically disfavored from forming the necessary cyclic transition state for decarboxylation, thus enhancing its stability in solution.[1]
Troubleshooting Guide for Experimental Issues
| Observed Issue | Probable Cause(s) | Recommended Solution & Rationale |
| Inconsistent kinetic data or variable assay results. | Degradation of the compound on the benchtop during sample preparation. | Solution: Prepare stock solutions fresh for each experiment. Keep all solutions containing the compound on ice. Minimize the time between solution preparation and experimental use. Rationale: The rate of degradation is temperature-dependent. Maintaining a low temperature dramatically slows the decarboxylation reaction, ensuring the concentration remains consistent throughout the experiment. |
| Low yields in a synthetic reaction where the compound is a reactant, especially when heated. | Thermal decomposition of the starting material during the reaction. Incompatibility with other reagents (e.g., strong acids or bases).[2][3] | Solution: If possible, conduct the reaction at a lower temperature for a longer duration. Add the compound to the reaction mixture slowly or at the latest possible stage. Ensure the reaction medium is not strongly acidic, which would accelerate decarboxylation. Rationale: Minimizing thermal stress and avoiding conditions that catalyze decarboxylation will preserve the integrity of the starting material, leading to improved reaction yields. |
| Appearance of unexpected peaks in HPLC/GC-MS analysis. | 1. Degradation in the sample vial before injection. 2. On-column thermal degradation. 3. Impurity in the starting material from improper storage. | Solution: 1. Use an autosampler with cooling capabilities. Analyze samples immediately after preparation. 2. Lower the injector port and/or column oven temperature if feasible for the analytical method. 3. Run a freshly prepared standard from a properly stored source to confirm the identity of peaks. Rationale: Analytical instruments can expose samples to high temperatures. The primary degradation product to look for would be 1-chloro-2-propanone. Verifying the purity of the starting material against a reliable standard is a crucial step in troubleshooting. |
| Solid material appears discolored (e.g., yellow or brown) or has a pungent odor. | Significant degradation has occurred during storage or shipping. | Solution: Do not use the material. Discard it according to your institution's safety protocols for chlorinated organic compounds.[6][7] Procure a new batch and verify its storage conditions upon arrival. Rationale: Discoloration is a clear visual indicator of chemical decomposition. Using degraded material will lead to unreliable and unpublishable results and may introduce unknown, potentially hazardous impurities into your experiments. |
Experimental Protocols
Protocol 1: Standard Handling and Storage Workflow
This protocol outlines the best practices for handling this compound to maintain its integrity.
Caption: Recommended workflow for handling and storage.
Step-by-Step Procedure:
-
Receiving: Upon receipt, immediately verify that the cold chain was maintained during shipping.
-
Storage: Store the container in a freezer at or below -20°C.[4] For optimal long-term stability, the container headspace should be purged with an inert gas like argon.
-
Preparation for Use: Before opening, allow the container to warm to ambient temperature while still sealed. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could lead to hydrolysis.
-
Aliquotting: Perform all weighing and handling in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Solution Preparation: If preparing a solution, use cold solvents and keep the resulting solution on ice at all times. Prepare only the amount needed for the immediate experiment.
-
Cleanup: Promptly return the main container to the freezer. Do not store aqueous solutions of the acid, as they will degrade even when frozen over time.
Protocol 2: Assessing Stability by HPLC Monitoring
This protocol provides a method to quantify the stability of this compound under specific temperature stress.
1. Materials:
-
This compound (high-purity standard)
-
HPLC system with UV detector
-
Reverse-phase C18 column
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (or formic acid for MS compatibility).[9]
-
Temperature-controlled incubator or water bath
-
Autosampler vials
2. Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution (e.g., 1 mg/mL) of this compound in the desired experimental buffer or solvent. Keep this solution on ice.
-
Time Zero (T=0) Sample: Immediately dilute an aliquot of the stock solution to the working concentration and inject it into the HPLC. This is your T=0 reference point. Record the peak area of the parent compound.
-
Incubation: Place aliquots of the stock solution in sealed vials into a temperature-controlled environment set to the desired test temperature (e.g., 25°C, 40°C, 60°C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the incubator. Immediately quench any further degradation by placing it in an ice bath.
-
HPLC Analysis: Analyze the sample by HPLC using the same method as the T=0 sample. Record the peak area of the parent compound and note the appearance and area of any new peaks (likely the degradation product).
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation rate at that temperature.
References
-
Why is the enol form of acetoacetic ester more stable than its keto form? (2021). Quora. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Cefic. [Link]
-
This compound | SIELC Technologies. (2018). SIELC Technologies. [Link]
-
Stability of the C-H bonds of methyl acetoacetate during some chemical reactions. (1977). Radiochemical and Radioanalytical Letters. [Link]
-
The storage stability and concentration of acetoacetate differs between blood fractions. (2014). Clinical Chimica Acta. [Link]
-
Acetoacetic Ester Synthesis | OpenOChem Learn. (n.d.). OpenOChem Learn. [Link]
-
Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. (1996). The Journal of Organic Chemistry. [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc. [Link]
-
ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016). Eurochlor. [Link]
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- 9. This compound | SIELC Technologies [sielc.com]
Common pitfalls in the handling of 4-Chloro-3-oxobutyric acid
Welcome to the technical support guide for 4-Chloro-3-oxobutyric acid. This document is designed for researchers, chemists, and drug development professionals who utilize this reactive intermediate in their synthetic workflows. As a bifunctional molecule containing both a carboxylic acid and an α-chloro ketone, its handling and use require a nuanced understanding to avoid common pitfalls that can lead to decreased yields, unexpected side products, and safety concerns. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
PART 1: Frequently Asked Questions (FAQs) - The Essentials
This section covers the foundational knowledge required for the safe and effective handling of this compound.
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS 27807-84-7) is a carboxylic acid with a chlorine atom on the carbon adjacent to the ketone.[1][2] This structure makes it a valuable building block but also introduces inherent instability and reactivity. The primary hazards stem from its corrosivity and reactivity. Like many small organic acids, it is expected to be a skin and eye irritant. Safety data for closely related compounds like 4-chlorobutyric acid and ethyl 4-chloro-3-oxobutanoate show that they cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and always work in a well-ventilated fume hood.[5][6]
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to prevent decomposition. The compound is sensitive to moisture, heat, and basic conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong bases, oxidizing agents, and strong acids.[7] For long-term storage, refrigeration is recommended. An inert atmosphere (e.g., argon or nitrogen) can further prevent moisture-related degradation.
Table 1: Storage Condition Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down potential decomposition pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes contact with atmospheric moisture. |
| Container | Tightly Sealed, Opaque | Prevents moisture ingress and light-induced degradation. |
| Location | Dry, Well-Ventilated | Prevents moisture condensation and ensures safety. |
| Incompatibles | Store away from bases, strong acids, and oxidizers | Prevents vigorous and potentially hazardous reactions.[7] |
Q3: What are the signs that my this compound has decomposed?
A3: Visual inspection is the first step. A pure compound should be a white to off-white solid.[1] Discoloration (e.g., turning yellow or brown) can be a sign of degradation. A pungent or acrid odor, different from its characteristic sharp smell, may also indicate the presence of volatile decomposition products. For a more definitive assessment, analytical techniques such as NMR spectroscopy can be used to check for the appearance of new signals, or HPLC can be used to assess purity.[8]
Q4: Can I handle this compound on the open bench?
A4: No. Due to its irritant nature and potential for releasing harmful vapors, all handling of this compound should be conducted within a certified chemical fume hood.[5] This minimizes inhalation exposure and protects you from any accidental splashes or releases.
PART 2: Troubleshooting Guide - Common Experimental Pitfalls
This section addresses specific issues that may arise during a chemical reaction involving this compound.
Scenario 1: My reaction yield is unexpectedly low.
Q: I'm getting low yields when using this compound as a starting material. What are the likely causes?
A: Low yields are a common issue and can often be traced back to the stability of the starting material or reaction conditions. Here are the most probable causes:
-
Starting Material Degradation: As discussed in the FAQs, the compound can degrade if not stored properly. Before starting your reaction, it is best practice to verify the purity of your starting material, for example, by taking a melting point. The reported melting point is 67-69 °C.[1][9] A broad or depressed melting point range is a strong indicator of impurity.
-
Reaction with Solvent: Protic solvents, especially under basic conditions, can lead to side reactions. For instance, in the presence of a base, the solvent could act as a nucleophile, displacing the chloride.
-
Decarboxylation: Beta-keto acids are known to be susceptible to decarboxylation upon heating. Although this is a beta-keto acid, the chloro group's electron-withdrawing nature might influence this. If your reaction requires elevated temperatures, you might be losing material through this pathway.
-
Inappropriate Base: If your reaction requires a base, the choice is critical. A strong, nucleophilic base can attack the carbonyl group or displace the chloride, leading to unwanted byproducts. A bulky, non-nucleophilic base is often a better choice if you only want to deprotonate the carboxylic acid.
dot
Caption: Troubleshooting Decision Tree for Low Yields.
Scenario 2: I'm observing unexpected side products.
Q: My NMR/LC-MS shows peaks that don't correspond to my desired product. What side reactions are common with this compound?
A: The bifunctional nature of this molecule opens up several pathways for side reactions.
-
Self-Condensation/Polymerization: In the presence of a base, one molecule can be deprotonated and act as a nucleophile, attacking another molecule. This can lead to oligomers or polymers, which might appear as a baseline "mess" in your NMR or as a series of peaks in your mass spectrum.
-
Favorskii Rearrangement: Under certain basic conditions, α-halo ketones can undergo a Favorskii rearrangement. This would lead to a cyclopropanone intermediate, which would then react further to give a rearranged carboxylic acid derivative, a completely different carbon skeleton than expected.
-
Hydrolysis of the Chloride: If water is present in your reaction, the α-chloro group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-3-oxobutyric acid. This is especially prevalent if the reaction is heated or if basic conditions are used.
dotdot
Sources
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- 9. chembk.com [chembk.com]
Navigating the Complexities of 4-Chloro-3-oxobutyric Acid Analysis: A Technical Support Guide
Welcome to the technical support center for the analysis of 4-Chloro-3-oxobutyric acid and its derivatives. As a crucial intermediate in pharmaceutical synthesis, particularly for blockbuster drugs like Rosuvastatin, the accurate and reproducible analysis of this compound is paramount. However, its inherent instability and reactivity present significant challenges for researchers, scientists, and drug development professionals. This guide is designed to provide you with field-proven insights and troubleshooting strategies to overcome these hurdles, ensuring the integrity and reliability of your analytical data.
The Core Challenge: Inherent Instability
This compound is a β-keto acid, a class of compounds known for their susceptibility to degradation. The primary challenge in its analysis is preventing decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide, especially when heated.[1] This instability can lead to a significant underestimation of its concentration if not handled and analyzed correctly.
Frequently Asked Questions (FAQs)
Q1: What is the main degradation pathway for this compound?
A1: The primary degradation pathway is decarboxylation. This occurs because the ketone group at the β-position (the third carbon from the carboxyl group) facilitates the loss of the carboxyl group as CO2. This reaction can be accelerated by heat and acidic conditions.[1]
Q2: How should I store my samples containing this compound to minimize degradation?
A2: Storage temperature is a critical factor. To maintain the integrity of β-keto acids, it is highly recommended to store samples at -80°C or lower.[1] Studies on similar β-keto acids have shown significant degradation at higher temperatures, with substantial loss observed within a week at -20°C.[1] For its ethyl ester derivative, ethyl 4-chloro-3-oxobutanoate, storage in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents is recommended.[2]
Q3: How does pH influence the stability of this compound in solution?
A3: The stability of β-keto acids is pH-dependent. The protonated form of the acid is more prone to decarboxylation. Therefore, maintaining a neutral to slightly alkaline pH can help stabilize the compound in solution by keeping it in its deprotonated (carboxylate anion) form.[1] Conversely, acidic conditions will promote decarboxylation.
Troubleshooting Guide for Analytical Methods
This section addresses common issues encountered during the analysis of this compound and its derivatives by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Poor Peak Shape (Tailing or Fronting) and Shifting Retention Times
-
Probable Cause:
-
On-column degradation: The acidic nature of the silica-based stationary phase in reverse-phase HPLC can catalyze the decarboxylation of this compound.
-
Interaction with metal ions: The analyte can chelate with trace metal ions in the HPLC system (e.g., in the column hardware or frits), leading to peak tailing.
-
Mobile phase mismatch: A mobile phase with an inappropriate pH can lead to analyte instability or poor chromatographic performance.
-
-
Solutions:
-
Use a deactivated column: Employ a column with end-capping to minimize interaction with residual silanol groups.
-
Add a chelating agent to the mobile phase: A small amount of a chelating agent, like ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase to sequester metal ions.
-
Optimize mobile phase pH: Maintain a mobile phase pH in the neutral to slightly acidic range (e.g., using a phosphate buffer) to balance analyte stability and chromatographic separation. A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been reported.[3] For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[3]
-
Lower the column temperature: Running the analysis at a lower temperature can reduce the rate of on-column degradation.
-
Issue 2: Low Analyte Response or Complete Signal Loss
-
Probable Cause:
-
Extensive degradation prior to analysis: Improper sample handling and storage are the most likely culprits.
-
Injector issues: The analyte may be degrading in a heated injector port.
-
-
Solutions:
-
Strict sample handling protocols: Ensure samples are kept at low temperatures (-80°C) until just before analysis.[1] Prepare samples in a cooled autosampler if possible.
-
Optimize injector conditions: If using a heated injector, try lowering the temperature to the minimum required for efficient vaporization.
-
Gas Chromatography (GC) Analysis
Q4: Why is derivatization necessary for the GC analysis of this compound?
A4: Direct GC analysis of this compound is not feasible for two main reasons:
-
Low Volatility: The carboxylic acid and ketone groups make the molecule polar and non-volatile.
-
Thermal Instability: The compound will readily decarboxylate in the hot GC injector port, leading to inaccurate results.[1]
Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis.[1][4]
Issue 3: Incomplete Derivatization or Multiple Derivative Peaks
-
Probable Cause:
-
Presence of moisture: Derivatization reagents, particularly silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly sensitive to moisture.[5] Water will react with the reagent, reducing its effectiveness and leading to incomplete derivatization.
-
Sub-optimal reaction conditions: Incorrect temperature, reaction time, or reagent concentration can result in an incomplete reaction.
-
Tautomerization: β-keto acids can exist in keto-enol tautomeric forms, which can sometimes lead to the formation of multiple derivative products if not properly addressed.
-
-
Solutions:
-
Ensure anhydrous conditions: Dry the sample extract completely before adding the derivatization reagent.[1][5] This can be achieved by evaporation under a gentle stream of nitrogen.[1] All glassware and solvents should be free of moisture.
-
Optimize derivatization protocol: Follow a validated derivatization procedure with optimized temperature and incubation times. A common method involves a two-step process of methoximation followed by silylation.[1][5]
-
Methoximation prior to silylation: To address tautomerization, it is often beneficial to first react the ketone group with a methoximating agent (e.g., methoxyamine hydrochloride).[1][5] This "locks" the ketone in a stable form before the silylation of the carboxylic acid group.
-
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis
This protocol is a general guideline for the derivatization of β-keto acids like this compound.
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (e.g., 20 mg/mL in pyridine)[1]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1]
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Methoximation Step:
-
Silylation Step:
-
The sample is now ready for injection into the GC-MS system.
Visualization of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and a typical analytical workflow.
Caption: Recommended workflow for GC-MS analysis.
Concluding Remarks
The successful analysis of this compound hinges on a thorough understanding of its chemical properties and the implementation of meticulous analytical practices. By carefully controlling storage conditions, optimizing analytical parameters, and employing appropriate derivatization techniques, researchers can overcome the challenges posed by this unstable yet vital compound. This guide provides a foundation for developing robust and reliable analytical methods. For further in-depth information, please consult the references provided below.
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Anu, A., & Ayyadurai, N. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Microbial Cell Factories, 15, 174. [Link]
-
Zenkevich, I. G. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Gas Chromatography - Biochemicals, Narcotics and Essential Oils. IntechOpen. [Link]
- Google Patents. (n.d.). CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.
- Google Patents. (2006, November 23). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
Ajithkumar, P. V., Ajithkumar, T. T., & Kunhi, A. A. (2000). Pathways for 3-chloro- and 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT. Biodegradation, 11(2-3), 101–107. [Link]
Sources
Technical Support Center: Strategies for Catalyst Recycling in 4-Chloro-3-oxobutyric Acid Synthesis
Welcome to the technical support center for catalyst management in the synthesis of 4-Chloro-3-oxobutyric acid and its derivatives. As researchers and drug development professionals, optimizing reaction efficiency while adhering to the principles of green chemistry is paramount. Catalyst recycling is not merely a cost-saving measure; it is a critical component of sustainable process development, minimizing waste and environmental impact.
This guide provides in-depth, field-proven insights into the common challenges and solutions for recycling catalysts pertinent to the synthesis of this compound. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring a robust and reproducible experimental design.
Frequently Asked Questions (FAQs)
Section 1: Catalyst Selection & General Recycling Principles
Q1: What types of catalysts are typically used in or for reactions involving this compound, and how does this choice impact recycling?
A1: The choice of catalyst is fundamentally tied to the specific synthetic route. For this compound and related compounds, several catalytic systems are employed, each with distinct recycling pathways.
-
Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).[1] An example relevant to this chemistry is the use of Lewis acids like Zinc Chloride (ZnCl₂) for the synthesis of related precursors.[2] Supported noble metals like Ruthenium on carbon (Ru/C) are often used in subsequent hydrogenation steps.[3] Their primary advantage is the ease of separation from the reaction mixture via simple filtration or centrifugation.[4][5]
-
Homogeneous Catalysts: These are soluble in the reaction medium. Phase-Transfer Catalysts (PTCs) like Tetra-n-butylammonium bromide (TBAB) are a prime example, often used to facilitate reactions between reactants in immiscible phases.[6][7] While highly efficient, their recovery is more complex and requires strategies like liquid-liquid extraction, membrane filtration, or inducing phase separation.[6][8][9]
-
Biocatalysts (Enzymes): In the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (a derivative) to its chiral alcohol, carbonyl reductase enzymes are highly effective.[10][11] For recycling, these enzymes are often immobilized on solid supports, effectively converting them into heterogeneous catalysts.
The following table summarizes these options:
| Catalyst Type | Example(s) | Synthesis Step | Recycling Pros | Recycling Cons |
| Heterogeneous | ZnCl₂, Supported Ru/C | Precursor Synthesis, Hydrogenation | Simple separation (filtration), high stability.[1][4] | Prone to deactivation by fouling or poisoning; requires regeneration.[12] |
| Homogeneous | Phase-Transfer Catalysts (TBAB) | Halogenation, Biphasic Reactions | High activity and selectivity. | Separation is complex; potential for leaching into the product.[9] |
| Biocatalyst | Carbonyl Reductase (often immobilized) | Asymmetric Reduction | High stereoselectivity, mild reaction conditions. | Can be sensitive to temperature and pH; immobilization adds cost. |
Q2: What are the primary mechanisms of catalyst deactivation I should be aware of?
A2: Catalyst deactivation is the loss of catalytic activity over time.[13] Understanding the cause is the first step toward effective regeneration. The main culprits are:
-
Poisoning: Strong chemisorption of impurities from reactants or solvents onto the active sites of the catalyst.[12] Nonmetal contaminants like sulfur and nitrogen are common poisons for metal catalysts.[12][14]
-
Fouling: The physical deposition of carbonaceous materials ("coke") or heavy byproducts onto the catalyst surface and within its pores, blocking access to active sites.[12][13] This is particularly relevant in organic synthesis.
-
Thermal Degradation (Sintering): At high temperatures, small metal crystallites on a support can migrate and agglomerate into larger crystals.[15] This reduces the active surface area and, consequently, the catalyst's activity.
-
Leaching: The dissolution of the active catalytic species from its solid support into the reaction medium.[9] This is a concern for both heterogeneous and immobilized homogeneous catalysts and represents a direct loss of the catalyst.
Section 2: Troubleshooting Guide for Catalyst Recycling
This section addresses specific issues you may encounter during your experiments.
| Symptom | Possible Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Drastic drop in conversion after the first recycle (Heterogeneous Catalyst) | 1. Catalyst Poisoning: Your starting materials or solvent may contain inhibitors (e.g., sulfur, amines). 2. Severe Fouling: Non-volatile byproducts may have coated the catalyst surface. 3. Incomplete Washing: Residual product or reagents on the catalyst surface are interfering with the next run. | 1. Analysis: Analyze starting materials for common poisons. If poisoning is confirmed, purify your reagents before the reaction. 2. Regeneration: Attempt a regeneration protocol (see Protocol 2 below). For fouling, calcination (controlled heating in air) can burn off organic deposits. 3. Washing: Enhance the washing procedure. Use a solvent that is a good solvent for all reactants and products but does not dissolve the catalyst. |
| Product is contaminated with the catalyst (Leaching) | 1. Unstable Catalyst Support: The support material may not be stable under your reaction conditions (pH, temperature). 2. Strong Ligands in Mixture: Reactants or byproducts might be complexing with the metal and extracting it from the support. 3. Homogeneous Catalyst Carryover: Inefficient phase separation in a biphasic system. | 1. Catalyst Selection: Re-evaluate your catalyst choice. Consider a more robust support material. 2. Reaction Conditions: Modify reaction conditions (e.g., lower temperature) to reduce leaching. 3. Separation: For homogeneous catalysts, improve phase separation by adjusting solvent polarity or ionic strength. Consider techniques like solvent-resistant nanofiltration.[8] |
| Filtration of my heterogeneous catalyst is extremely slow. | 1. Fine Catalyst Particles: The catalyst particles may be too small, clogging the filter paper. 2. Catalyst Degradation: The catalyst support may be breaking down into smaller particles (attrition). | 1. Filtration Method: Switch to centrifugation followed by decantation of the supernatant. Alternatively, use a filter aid like Celite, but be aware this may complicate catalyst mass balance calculations. 2. Catalyst Choice: Consider a catalyst with a larger, more robust particle size or a monolithic support. |
| Recycled Phase-Transfer Catalyst (PTC) shows low activity. | 1. Thermal Decomposition: The PTC may have degraded if exposed to excessive heat. 2. Emulsion Formation: Inefficient phase separation during workup leads to loss of catalyst. 3. Catalyst Precipitation: Changes in ionic strength or solvent composition can cause the PTC to precipitate out of the desired phase. | 1. Temperature Control: Ensure the reaction and workup temperatures do not exceed the thermal stability limit of your PTC. 2. Improve Phase Separation: Allow more time for phases to separate. Adding a small amount of brine can help break emulsions. 3. Exploit a Third Phase: In some systems, a catalyst-rich third liquid phase can be intentionally formed and isolated for reuse, which can be a very effective recycling strategy.[6][7] |
Experimental Workflows & Protocols
Workflow 1: Decision Logic for Catalyst Recycling Strategy
This diagram outlines a logical path for selecting an appropriate recycling strategy based on the nature of your catalyst.
Caption: Decision tree for selecting a catalyst recycling strategy.
Protocol 1: General Recovery of a Heterogeneous Catalyst
Objective: To recover a solid catalyst from a liquid reaction mixture for reuse.
Materials:
-
Reaction mixture containing the solid catalyst.
-
Buchner funnel, filter flask, and appropriate filter paper (e.g., Whatman grade 1).
-
Wash solvent (a solvent that dissolves reactants/products but not the catalyst, e.g., dichloromethane, ethyl acetate).
-
Spatula and weighing paper.
-
Vacuum oven or drying pistol.
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Filtration Setup: Assemble the Buchner funnel and filter flask. Place the filter paper in the funnel and wet it with a small amount of the wash solvent to ensure it lies flat.
-
Bulk Filtration: Turn on the vacuum and carefully pour the reaction mixture into the center of the funnel.
-
Washing: Once the bulk of the liquid has passed through, wash the catalyst cake on the filter paper with several portions of the fresh wash solvent. This step is critical to remove any adsorbed products or unreacted starting materials.
-
Partial Drying: Leave the vacuum on for 5-10 minutes to pull air through the catalyst cake, removing most of the solvent.
-
Transfer: Carefully scrape the catalyst from the filter paper onto a pre-weighed watch glass.
-
Final Drying: Dry the catalyst to a constant weight in a vacuum oven at a suitable temperature (e.g., 60-80°C). Ensure the temperature is well below the catalyst's thermal degradation point.
-
Weighing & Storage: Record the final weight of the recovered catalyst to calculate the recovery yield. Store the dry catalyst in a labeled vial, preferably under an inert atmosphere if it is air-sensitive.
Protocol 2: Mild Regeneration of a Supported Ruthenium Catalyst
Objective: To restore the activity of a deactivated supported Ruthenium catalyst (e.g., Ru/C) that has suffered from mild fouling. This protocol is adapted from methods shown to be effective for supported Ru catalysts.[3]
Materials:
-
Deactivated supported Ruthenium catalyst.
-
Tube furnace with temperature and atmosphere control.
-
Quartz or ceramic tube.
-
Source of compressed air and a source of forming gas (e.g., 5% H₂ in N₂ or Ar).
Procedure:
-
Loading: Place the spent, dried catalyst in the center of the tube furnace.
-
Oxidation Step: Heat the catalyst under a slow flow of air to 200°C. Hold at this temperature for 1-2 hours. This step aims to gently burn off adsorbed organic residues (coke).
-
Causality Note: Using a relatively low temperature and air (as opposed to pure oxygen) prevents aggressive oxidation that could damage the metal nanoparticles or the carbon support.
-
-
Purging: Cool the furnace to room temperature while purging with an inert gas (N₂ or Ar) to remove all oxygen.
-
Reduction Step: Switch the gas flow to the forming gas (5% H₂ in N₂). Heat the catalyst to 180-200°C and hold for 2-4 hours.
-
Causality Note: This step re-reduces any surface ruthenium oxides formed during the oxidation step back to the active metallic state.
-
-
Cooling & Passivation: Cool the catalyst to room temperature under the inert gas flow. If the catalyst is pyrophoric, a careful passivation step (exposing it to a very low concentration of oxygen, e.g., 1% O₂ in N₂) may be necessary before handling in air.
-
Storage: Store the regenerated catalyst under an inert atmosphere until reuse.
References
-
de Smet, K., et al. (2001). Phase-transfer catalyst separation and re-use by solvent resistant nanofiltration membranes. Chemical Communications. Retrieved from [Link]
- Google Patents. (1982). US4331557A - Regeneration of ruthenium-containing catalyst.
-
Malik, A. A., et al. (2017). Sustainability Improvements through Catalyst Recycling in a Liquid–Liquid Batch and Continuous Phase Transfer Catalyzed Process. ACS Publications. Retrieved from [Link]
-
MDPI. (2023). Recent Progress in Turning Waste into Catalysts for Green Syntheses. MDPI. Retrieved from [Link]
-
ResearchGate. (2017). Sustainability Improvements through Catalyst Recycling in a Liquid-Liquid Batch and Continuous Phase Transfer Catalyzed Process | Request PDF. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Loss and Reformation of Ruthenium Alkylidene: Connecting Olefin Metathesis, Catalyst Deactivation, Regeneration, and Isomerization. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Synthesis International. (2015). Heterogeneous catalysis and catalyst recycling. Retrieved from [Link]
- Google Patents. (2009). US20090281348A1 - Method of regenerating ruthenium catalysts suitable for hydrogenation.
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. Retrieved from [Link]
- Google Patents. (2009). CN101522300B - Process for regenerating ruthenium catalysts which are suitable for hydrogenation.
-
Catalysis Science & Technology. (2015). Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (2017). Catalyst recycling—A survey of recent progress and current status. Retrieved from [Link]
-
ACS Catalysis. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. Retrieved from [Link]
-
ACS Figshare. (2017). Sustainability Improvements through Catalyst Recycling in a Liquid–Liquid Batch and Continuous Phase Transfer Catalyzed Process. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Recycling Heterogenous Catalysts. Retrieved from [Link]
- Google Patents. (1989). CN1014408B - Preparation of 4-halogeno-2-oxyimino-3-oxobutyric acid.
- Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. Retrieved from [Link]
-
PMC - NIH. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]
-
ResearchGate. (2018). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF. Retrieved from [Link]
-
ResearchGate. (1985). Catalyst deactivation in synthesis gas production, and important syntheses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
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- 3. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 10. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. US4331557A - Regeneration of ruthenium-containing catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 4-Chloro-3-oxobutyric Acid and Ethyl 4-chloro-3-oxobutanoate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and outcome of a synthetic pathway. Among the versatile building blocks in organic synthesis, β-keto esters and their corresponding carboxylic acids are of paramount importance. This guide provides an in-depth technical comparison of 4-Chloro-3-oxobutyric acid and its ethyl ester, ethyl 4-chloro-3-oxobutanoate, focusing on their respective performance in key synthetic transformations. By examining their intrinsic chemical properties and providing supporting experimental context, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
At a Glance: Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these two reagents is essential for their effective application. The presence of a carboxylic acid versus an ethyl ester group imparts significant differences in polarity, reactivity, and handling.
| Property | This compound | Ethyl 4-chloro-3-oxobutanoate |
| Molecular Formula | C4H5ClO3 | C6H9ClO3 |
| Molecular Weight | 136.53 g/mol | 164.59 g/mol |
| Appearance | Solid | Colorless to pale yellow liquid |
| Melting Point | 67-69 °C | -8 °C[1] |
| Boiling Point | 284.8 °C at 760 mmHg | 115 °C at 14 mmHg[2] |
| Solubility | More soluble in polar solvents like water and alcohols. | Slightly soluble in water; miscible with most organic solvents[1]. |
| Acidity (pKa) | The carboxylic acid proton is significantly acidic. The α-proton is also acidic due to the adjacent carbonyl groups. | The α-proton is the most acidic site, with a pKa around 11 in water. |
| Stability | Prone to decarboxylation upon heating, a common trait for β-keto acids[3][4]. | Generally stable under normal storage conditions, but can be unstable in aqueous systems, especially under basic or acidic conditions that can promote hydrolysis[2][5]. |
The Duality of Reactivity: A Mechanistic Perspective
Both molecules share a common reactive core: an α-chloro ketone, which is an excellent electrophile for nucleophilic substitution, and a β-dicarbonyl system that provides an acidic α-proton, enabling enolate formation. However, the divergence in their synthetic utility stems from the third functional group: the carboxylic acid versus the ethyl ester.
This compound: The Challenge of a Free Acid
The presence of the carboxylic acid group in this compound introduces both opportunities and challenges.
-
Increased Reactivity of the Carbonyl Group: The carboxylic acid can be readily converted to a more reactive acyl chloride. This transformation opens up a wide range of acylation reactions.
-
Potential for Undesired Reactions: The acidic proton of the carboxylic acid can interfere with base-catalyzed reactions targeting the α-proton. Furthermore, the carboxylate can act as an intramolecular nucleophile.
-
Instability to Decarboxylation: β-keto acids are notoriously susceptible to decarboxylation upon heating, which can lead to the formation of chloroacetone as a byproduct. This instability limits the reaction temperatures that can be employed.
Ethyl 4-chloro-3-oxobutanoate: A Protected and Versatile Workhorse
The ethyl ester of 4-chloro-3-oxobutanoate can be viewed as a "protected" form of the β-keto acid, mitigating some of its inherent reactivity issues.
-
Enhanced Stability: The ester is not prone to decarboxylation, allowing for a broader range of reaction conditions, including higher temperatures.
-
Controlled Reactivity: The ester group is less reactive than a carboxylic acid, preventing interference in many reactions. The primary reactive sites are the α-chloro ketone and the acidic α-proton.
-
Broad Applicability: This stability and predictable reactivity have made ethyl 4-chloro-3-oxobutanoate a widely used precursor in the synthesis of pharmaceuticals and other fine chemicals, notably in the production of chiral hydroxyesters through asymmetric reduction[6][7][8].
Comparative Synthesis: The Hantzsch Thiazole Synthesis
A classic and highly valuable reaction for demonstrating the utility of these building blocks is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.
Workflow for Hantzsch Thiazole Synthesis
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A Comparative Guide to the Synthesis of 4-Chloro-3-oxobutanoic Acid Derivatives
4-Chloro-3-oxobutanoic acid and its esters are pivotal intermediates in the pharmaceutical industry.[1][2] Notably, they serve as critical building blocks for blockbuster drugs such as atorvastatin (Lipitor) and various β-lactam antibiotics.[1] The inherent reactivity of the bifunctional keto-ester moiety, combined with the chloro-substituent, makes it a versatile synthon for a wide array of molecular architectures. This guide provides an in-depth comparison of the prevalent synthetic methodologies, offering insights into the mechanistic underpinnings, practical execution, and comparative performance of each approach.
Method 1: Chlorination of Diketene
The reaction of diketene with a chlorinating agent, followed by alcoholysis, is the most common industrial method for producing esters of 4-chloro-3-oxobutanoic acid, such as ethyl 4-chloroacetoacetate.[3] This method is favored for its directness and efficiency.
Reaction Mechanism & Rationale
The synthesis proceeds in two main stages. First, diketene undergoes electrophilic addition with a chlorinating agent like gaseous chlorine or sulfuryl chloride. This opens the lactone ring of diketene to form 4-chloroacetoacetyl chloride. The high reactivity of diketene's double bond and the strained four-membered ring facilitates this transformation. The subsequent addition of an alcohol (e.g., ethanol, methanol) to the highly reactive acid chloride intermediate readily yields the desired ester.
The choice of chlorinating agent and reaction conditions is critical to minimize the formation of byproducts. Dichlorinated species, such as 2,4-dichloroacetoacetic esters, can form if the reaction is not carefully controlled.[1] Industrial processes often employ continuous flow reactors to improve temperature control, mixing, and reaction selectivity, thereby enhancing both yield and purity.[1]
Experimental Protocol: Continuous Synthesis of Methyl 4-chloro-3-oxobutanoate[1]
-
Preparation: A solution of diketene in a chlorinated solvent (e.g., dichloromethane) is prepared at a concentration of 5-30% and cooled to between -10°C and 0°C.
-
Chlorination: The diketene solution and chlorine gas are continuously fed into a microreactor. The molar ratio of diketene to chlorine is maintained at approximately 1.00:1.02. The reaction is highly exothermic and the microreactor's high surface-area-to-volume ratio allows for efficient heat dissipation, maintaining the low temperature.
-
Esterification: The output from the chlorination reactor, containing 4-chloroacetoacetyl chloride, is immediately mixed with a continuous stream of methanol in a second reactor. The esterification temperature is controlled at -10°C to 0°C.
-
Work-up: The reaction mixture is washed with water and then a dilute sodium bicarbonate solution to neutralize residual acid. The organic phase is separated and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield methyl 4-chloro-3-oxobutanoate with a purity often exceeding 99% and yields greater than 95%.[1]
Method 2: Direct Chlorination of Acetoacetic Esters
An alternative and straightforward laboratory-scale approach involves the direct chlorination of an acetoacetic ester, such as ethyl acetoacetate, at the γ-position.
Reaction Mechanism & Rationale
This method leverages the enol or enolate form of the β-keto ester. In the presence of a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), the enol tautomer attacks the electrophilic chlorine. The reaction is typically performed at low temperatures (0-5°C) to control the reaction rate and selectivity, preventing chlorination at the more acidic α-position.[4] Sulfuryl chloride is often preferred over chlorine gas in a lab setting due to its ease of handling as a liquid. The reaction generates HCl and SO₂ as byproducts, which are readily removed.
Experimental Protocol: Synthesis of Ethyl 4-chloroacetoacetate[4]
-
Reaction Setup: Ethyl acetoacetate is added to a reactor and cooled to a temperature between 0°C and 5°C.
-
Chlorination: Sulfuryl chloride is added dropwise to the cooled ethyl acetoacetate while maintaining the reaction temperature in the 0-5°C range.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Gas Removal: The by-product gases (HCl and SO₂) are removed by applying a vacuum at a temperature of 35-55°C.
-
Purification: The unreacted ethyl acetoacetate is recovered by distillation at 85-95°C. The remaining crude product is then cooled to obtain ethyl 4-chloroacetoacetate.
Method 3: Meldrum's Acid Route
For the synthesis of the free acid or for constructing more complex derivatives, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as a versatile malonic acid equivalent.
Reaction Mechanism & Rationale
This pathway involves the acylation of Meldrum's acid with chloroacetyl chloride. The high acidity of the C-5 protons of Meldrum's acid (pKa ≈ 4.97) allows for easy deprotonation to form a nucleophilic enolate, which then reacts with the electrophilic chloroacetyl chloride. The resulting acyl Meldrum's acid derivative can then be subjected to alcoholysis (refluxing in an alcohol) to yield the corresponding β-keto ester.[5] This method is particularly useful because the subsequent hydrolysis or alcoholysis of the acyl Meldrum's acid intermediate proceeds under mild conditions, often with high yields.[5][6]
Experimental Protocol: General Acylation and Methanolysis[5]
-
Acylation: Chloroacetyl chloride is added to a solution of Meldrum's acid in a suitable solvent like dichloromethane, often in the presence of a base such as pyridine, at 0°C. The reaction mixture is then stirred at room temperature.
-
Work-up: The reaction mixture is washed with dilute HCl and water, dried over magnesium sulfate, and the solvent is evaporated to yield the crude 5-(chloroacetyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
Methanolysis: The crude acyl Meldrum's acid is refluxed in anhydrous methanol for approximately 2.5 hours.
-
Purification: The methanol is removed under reduced pressure, and the resulting oil is purified by vacuum distillation to give the methyl 4-chloro-3-oxobutanoate.
Comparative Analysis
| Parameter | Method 1: Diketene Chlorination | Method 2: Direct Chlorination | Method 3: Meldrum's Acid Route |
| Typical Yield | >95% (Continuous Process)[1] | 80-88% (Batch Process)[1] | ~82% (Overall from Meldrum's Acid)[5] |
| Purity | >99% achievable with distillation[1] | Good, but may contain dichlorinated byproducts | Generally high after distillation |
| Scalability | Excellent, well-suited for industrial continuous production[1][3] | Good for lab-scale and batch production | Good for lab-scale; less common for industrial scale |
| Reagent Cost & Availability | Diketene is a key raw material, can be hazardous. | Ethyl acetoacetate and sulfuryl chloride are common lab reagents. | Meldrum's acid and chloroacetyl chloride are readily available. |
| Safety & Environmental | Diketene is toxic and lachrymatory. Chlorine gas is highly toxic. Generates chlorinated waste. | Sulfuryl chloride is corrosive and toxic. Generates HCl and SO₂ gas. | Pyridine is toxic. Generates chlorinated waste. |
| Key Advantages | High yield, high purity, efficient for large scale. | Operationally simple for lab-scale synthesis. | Versatile for creating various esters and the free acid. |
| Key Disadvantages | Requires specialized equipment (microreactors for best results). Handling of hazardous materials. | Lower yields compared to diketene route. Potential for side reactions. | Multi-step process, may not be as atom-economical. |
Visualizing the Synthetic Pathways
To better illustrate the chemical transformations, the following diagrams outline the core reaction schemes.
Caption: Pathway for Method 1: Diketene Chlorination.
Caption: Pathway for Method 3: Meldrum's Acid Route.
Conclusion
The synthesis of 4-chloro-3-oxobutanoic acid derivatives is dominated by the chlorination of diketene, especially on an industrial scale, due to its high efficiency, yield, and purity when conducted in continuous flow systems. [1][3]For laboratory-scale synthesis, the direct chlorination of acetoacetic esters offers a simpler, albeit lower-yielding, alternative. [4]The Meldrum's acid route provides significant versatility, allowing for the synthesis of a variety of esters under mild conditions, making it a valuable tool in a research and development context. [5]The choice of method ultimately depends on the desired scale, available equipment, and specific target molecule, with safety and environmental considerations being paramount for all approaches.
References
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Patsnap. (n.d.). Preparation method of ethyl 4-chloroacetoacetate. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]
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ResearchGate. (2008). Synthesis of diethyl malonate in situ. Retrieved from [Link]
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Organic Syntheses. (n.d.). Meldrum's acid. Retrieved from [Link]
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HEEROCYCLES. (1991). Meldrum's Acid in Organic Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]
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The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Mechanism for synthesis of Meldrum's Acid. Retrieved from [Link]
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MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Retrieved from [Link]
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A Researcher's Guide to Acylation: Evaluating Alternatives to 4-Chloro-3-oxobutyric Acid
For researchers and professionals in drug development and synthetic chemistry, the introduction of an acyl group is a foundational transformation. The choice of the acylating agent is paramount, dictating not only the efficiency and selectivity of the reaction but also the practicality and safety of the entire synthetic route. For years, 4-chloro-3-oxobutyric acid and its derivatives have been utilized for introducing the chloroacetoacetyl moiety, a valuable building block in the synthesis of various heterocyclic compounds and pharmaceuticals. However, its inherent instability and challenging handling characteristics have prompted the scientific community to seek more robust and versatile alternatives.
This guide provides an in-depth comparison of viable alternative reagents to this compound for acylation, with a focus on Meldrum's acid and diketene. We will delve into their reactivity, stability, functional group tolerance, and safety profiles, supported by experimental data and detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge with this compound
This compound is a potent reagent for chloroacetoacetylation, but its utility is hampered by significant drawbacks. The compound is known to be thermally unstable, readily undergoing decarboxylation. This instability complicates storage, handling, and reaction control, often leading to inconsistent yields and the formation of undesirable byproducts. The presence of the reactive acid chloride functionality in its activated forms also necessitates stringent anhydrous conditions and careful handling to avoid decomposition and ensure safety. These limitations underscore the need for more stable and user-friendly alternatives.
Promising Alternatives: A Comparative Overview
Two stand-out alternatives that address the shortcomings of this compound are Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and diketene. Each presents a unique set of advantages and is suited for different synthetic strategies.
| Feature | This compound | Meldrum's Acid | Diketene |
| Stability | Low, prone to decarboxylation | High, crystalline solid | Low, prone to polymerization |
| Handling | Difficult, moisture-sensitive | Easy, stable solid | Difficult, requires stabilization |
| Reactivity | High | High, tunable | Very high, can be violent |
| Byproducts | HCl (from acyl chloride) | Acetone, CO2 | None (in ideal reaction) |
| Versatility | Primarily for chloroacetoacetylation | Broad (β-ketoesters, amides, etc.) | Primarily for acetoacetylation |
| Safety | Corrosive, toxic | Irritant | Flammable, toxic, lachrymator |
In-Depth Analysis of Key Alternatives
Meldrum's Acid: The Stable and Versatile Workhorse
Meldrum's acid has emerged as a superior alternative due to its exceptional stability and broad applicability in organic synthesis. It is a crystalline solid that is easy to handle and purify, making it a reliable reagent for a wide range of acylation reactions.[1][2]
Mechanism of Acylation: The high acidity of the C-5 protons of Meldrum's acid allows for easy formation of an enolate, which can then be acylated. The resulting acyl Meldrum's acid is a versatile intermediate that can be subsequently reacted with nucleophiles, such as alcohols or amines, to generate β-ketoesters and β-ketoamides, respectively.[3] The driving force for these reactions is the release of acetone and carbon dioxide, which are innocuous byproducts.
Key Advantages:
-
Exceptional Stability: As a crystalline solid, Meldrum's acid is significantly more stable than this compound, allowing for long-term storage and easier handling.[4][5]
-
High Functional Group Tolerance: Acylation reactions using Meldrum's acid derivatives proceed under mild conditions and are compatible with a wide array of functional groups, including alkenes, alkynes, ethers, and halides.[1][2]
-
Versatility in Synthesis: Beyond simple acylation, Meldrum's acid derivatives are excellent substrates for intramolecular Friedel-Crafts acylations, enabling the synthesis of complex cyclic ketones.[6][7] This has been demonstrated in the synthesis of the acetylcholinesterase inhibitor donepezil.[2]
-
"Traceless" Byproducts: The reaction of acyl Meldrum's acid with nucleophiles liberates acetone and carbon dioxide, simplifying purification.[8]
Experimental Protocol: Synthesis of a β-Keto Ester using Meldrum's Acid [9]
This protocol outlines the acylation of Meldrum's acid with phenylacetyl chloride and subsequent methanolysis to yield methyl phenylacetylacetate.
Step 1: Acylation of Meldrum's Acid
-
In a 300-mL round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, dissolve 23.75 g (0.165 mol) of recrystallized Meldrum's acid in 65 mL of anhydrous dichloromethane.
-
Cool the flask in an ice bath and add 32.5 mL (0.40 mol) of anhydrous pyridine with stirring under an argon atmosphere over a 10-minute period.
-
To the resulting clear solution, add a solution of 25.0 g (0.16 mol) of freshly distilled phenylacetyl chloride in 50 mL of anhydrous dichloromethane over a 2-hour period.
-
After the addition is complete, stir the reaction mixture for 1 hour at 0°C, then for an additional hour at room temperature.
-
Dilute the reaction mixture with 35 mL of dichloromethane and pour it into 100 mL of 2 N hydrochloric acid containing crushed ice.
-
Separate the organic phase and extract the aqueous layer twice with 25-mL portions of dichloromethane.
Step 2: Methanolysis to the β-Keto Ester
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Reflux the resulting crude acyl Meldrum's acid in 250 mL of anhydrous methanol for 2.5 hours.
-
Remove the methanol with a rotary evaporator.
-
Distill the residual oil under reduced pressure to obtain the pure methyl phenylacetylacetate (yields typically around 82%).
Caption: General workflow for acylation using Meldrum's acid.
Diketene: The Highly Reactive Acetoacetylating Agent
Diketene is a versatile and highly reactive liquid reagent used extensively in industrial settings for acetoacetylation reactions.[10] It is the dimer of ketene and serves as a synthetic equivalent of acetoacetic acid.
Mechanism of Acylation: Diketene readily reacts with nucleophiles such as alcohols and amines to open the lactone ring, directly forming acetoacetate esters and amides, respectively.[10] These reactions are often rapid and can be performed under mild conditions.
Key Advantages:
-
High Reactivity: Diketene is a potent acylating agent, often leading to high yields and short reaction times.[11]
-
Atom Economy: In its reactions with nucleophiles, all atoms of the diketene molecule are incorporated into the product, leading to high atom economy.
-
Industrial Scalability: It is a widely available and relatively inexpensive industrial chemical, making it suitable for large-scale synthesis.[12]
Challenges and Handling:
-
Instability and Polymerization: Diketene is thermally unstable and can polymerize violently, especially in the presence of acids or bases.[13] It must be stored at low temperatures and often contains stabilizers.
-
Safety Concerns: Diketene is a flammable, toxic, and lachrymatory liquid, requiring handling in a well-ventilated fume hood with appropriate personal protective equipment.[14][15][16]
Experimental Protocol: Acetoacetylation of an Amine with Diketene
This protocol describes a general procedure for the acetoacetylation of an aromatic amine.
-
Dissolve the aromatic amine (1 equivalent) in a suitable solvent such as toluene or ethyl acetate.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add diketene (1-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
The product can often be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by recrystallization or chromatography.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 4-Chloro-3-oxobutyric Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable outcomes. 4-Chloro-3-oxobutyric acid is a key building block in the synthesis of numerous pharmaceutical compounds. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides an in-depth, objective comparison of analytical methodologies to rigorously benchmark the purity of synthesized this compound against commercially available alternatives, supported by detailed experimental protocols and data interpretation.
The Imperative of Purity: Understanding Potential Impurities
The synthetic route to this compound dictates its potential impurity profile. A common industrial synthesis involves the chlorination of diketene. While efficient, this process can lead to over-chlorination, resulting in byproducts such as 2,4-dichloroacetoacetyl chloride [1]. Laboratory-scale syntheses, which may involve the chlorination of acetoacetic acid derivatives, can harbor unreacted starting materials or other chlorinated species[1]. A multi-step approach using silylation, while often yielding a purer product, may introduce residual silylating agents or their hydrolysis byproducts[2]. Solvents used during synthesis and workup (e.g., acetonitrile, methylene chloride, ether) can also be present as residual impurities.
A comprehensive purity assessment, therefore, must not only quantify the main compound but also identify and quantify these potential process-related impurities and byproducts.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust and self-validating approach employs a combination of chromatographic and spectroscopic methods. This guide will focus on a tripartite methodology: High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation of volatile derivatives, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identity and detection of proton-containing impurities.
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A Comparative Guide to Catalysts for the Stereoselective Reduction of 4-Chloro-3-oxobutyric Acid Esters
In the landscape of pharmaceutical synthesis, the production of enantiomerically pure chiral building blocks is a cornerstone of modern drug development. Ethyl (S)- and (R)-4-chloro-3-hydroxybutanoate are pivotal intermediates, serving as precursors for a range of blockbuster drugs, including statins and L-carnitine. The most direct route to these valuable synthons is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE). This guide provides a comparative analysis of the leading catalytic systems for this transformation, offering experimental data and insights to inform catalyst selection for researchers, scientists, and drug development professionals.
The Chemical Challenge: Stereoselective Ketone Reduction
The central challenge lies in the stereoselective reduction of a carbonyl group to a hydroxyl group, creating a new chiral center with high fidelity. Two main catalytic paradigms have emerged as powerful solutions: biocatalysis, which harnesses the exquisite selectivity of enzymes, and chemocatalysis, which employs transition metal complexes with chiral ligands. This guide will dissect the performance of both approaches, providing a framework for rational catalyst selection based on desired outcomes and operational constraints.
Biocatalytic Reduction: The Power of Enzymes
Biocatalysis has gained significant traction for the synthesis of chiral hydroxy esters due to its exceptional selectivity, mild reaction conditions, and favorable environmental profile.[1] The workhorses of this approach are carbonyl reductases and alcohol dehydrogenases, often utilized as whole-cell biocatalysts or isolated enzymes.
Mechanism of Biocatalytic Reduction
The enzymatic reduction of COBE is dependent on a nicotinamide cofactor, typically NADPH or NADH, which acts as a hydride donor. The enzyme's chiral active site orients the substrate and cofactor in a precise three-dimensional arrangement, ensuring the hydride is delivered to one specific face of the carbonyl group, thus dictating the stereochemistry of the resulting alcohol. A critical aspect of preparative-scale biocatalysis is the in-situ regeneration of the expensive cofactor, which is commonly achieved using a coupled enzymatic system (e.g., glucose dehydrogenase) or by leveraging the metabolism of a whole-cell catalyst.[2][3][4]
Comparative Performance of Biocatalysts
The following table summarizes the performance of various biocatalytic systems for the reduction of ethyl 4-chloro-3-oxobutanoate.
| Catalyst System | Substrate Conc. | Product | Yield (%) | e.e. (%) | Reaction Conditions | Reference(s) |
| Chryseobacterium sp. CA49 (ChKRED20 mutant) | 300 g/L | (S)-CHBE | 95 (isolated) | >99.5 | Aqueous | [2] |
| Sporobolomyces salmonicolor AKU4429 | Not specified | (R)-CHBE | 95.4 (molar) | 86 | n-butyl acetate-water diphasic | [2] |
| Recombinant E. coli expressing aldehyde reductase | Periodical addition | (R)-CHBE | 91.1 (molar) | 91 | n-butyl acetate-water diphasic | [2] |
| Aureobasidium pullulans CGMCC 1244 | Not specified | (S)-CHBE | 95.6 (conversion) | 98.5 | Aqueous/[bmim]PF6 biphase | [2] |
| Baker's Yeast with allyl bromide | Not specified | L-(R)-CHBE | 80 (conversion) | 64 | Aqueous | [2] |
| Candida magnoliae | 60 g/L | (S)-CHBE | 93.8 | 92.7 | Water/n-butyl acetate two-phase | [5] |
| Recombinant E. coli expressing BgADH3 | 1200 mmol | (R)-CHBE | 91.8 | 99.9 | Aqueous/octanol biphasic | [6] |
Experimental Protocol: Biocatalytic Reduction with Cofactor Regeneration
This protocol provides a generalized procedure for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a recombinant E. coli whole-cell biocatalyst co-expressing a carbonyl reductase and glucose dehydrogenase for NADPH regeneration.
Materials
-
Recombinant E. coli cells expressing the desired carbonyl reductase and glucose dehydrogenase
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
D-Glucose
-
NADP⁺
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
n-Butyl acetate
-
Triton X-100 (optional)
-
Sodium sulfate (anhydrous)
Equipment
-
Fermenter or baffled flasks for cell culture
-
Thermostatted reaction vessel with pH control and overhead stirring
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Cell Culture and Harvest: Cultivate the recombinant E. coli strain in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with potassium phosphate buffer.
-
Reaction Setup: In the reaction vessel, prepare an aqueous phase containing the potassium phosphate buffer, the harvested cells (as a wet cell paste or resuspended), D-glucose, and a catalytic amount of NADP⁺. Add an equal volume of n-butyl acetate to create a biphasic system. A small amount of Triton X-100 can be added to improve phase mixing.
-
Reaction Initiation: Begin stirring the biphasic mixture at a controlled temperature (e.g., 30°C). Add the COBE substrate to the organic phase. For high substrate concentrations, a fed-batch approach is recommended to avoid substrate inhibition.
-
Monitoring and Control: Maintain the pH of the aqueous phase at 6.5 by the automated addition of a base (e.g., NaOH), as the oxidation of glucose produces gluconic acid. Monitor the reaction progress by periodically sampling the organic phase and analyzing by chiral GC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, stop stirring and allow the phases to separate. Collect the organic phase, dry it over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude ethyl 4-chloro-3-hydroxybutanoate.
-
Purification and Analysis: The crude product can be purified by silica gel chromatography if necessary. The final product's yield and enantiomeric excess should be determined by chiral GC or HPLC analysis.
Visualization of the Biocatalytic Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | 학회 [koreascience.kr]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for 4-Chloro-3-oxobutyric Acid Quantification
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate quantification of 4-Chloro-3-oxobutyric acid. As a critical intermediate in various synthetic pathways, ensuring its purity and concentration is paramount. We will explore two distinct, validated approaches: a direct Reverse-Phase (RP) HPLC method and an RP-HPLC method involving pre-column derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures.
The Analytical Challenge: Quantifying a Polar Keto Acid
This compound is a polar, hydrophilic molecule.[1] This inherent polarity presents a significant challenge for traditional reversed-phase chromatography, which relies on hydrophobic interactions between the analyte and the stationary phase.[2] Highly polar compounds often exhibit poor retention on standard C8 or C18 columns, eluting at or near the solvent front, which compromises resolution and accuracy.[3][4]
To overcome this, analytical strategies must be employed to enhance retention and ensure a reliable separation. This guide will compare a direct analysis approach using a specialized reverse-phase column against a chemical derivatization method designed to increase the analyte's hydrophobicity and detectability.
Foundations of Method Validation: A Regulatory Perspective
Before comparing specific methods, it is crucial to establish the framework for validation. Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose.[5][6] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the newer Q2(R2), provide a comprehensive framework for validating analytical procedures, which is referenced by regulatory bodies like the FDA.[5][7][8][9][10]
The core validation characteristics that will form the basis of our comparison are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][11]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[13]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision.[12][13]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Below is a conceptual workflow for the validation process.
Caption: A typical workflow for analytical method validation.
Comparative Analysis of Two HPLC Methodologies
We will now compare two distinct approaches for the quantification of this compound.
Method A: Direct Analysis using a Mixed-Mode Reverse-Phase Column
This approach leverages a specialized HPLC column designed to offer enhanced retention for polar compounds, mitigating the need for complex sample preparation.
-
Rationale & Causality: Standard C18 columns often fail due to "phase collapse" in highly aqueous mobile phases, leading to irreproducible retention times.[14] A column like the Newcrom R1, which has low silanol activity, or other mixed-mode columns, can provide alternative retention mechanisms (e.g., ion-exchange) alongside hydrophobic interactions.[4][15] This allows for the direct analysis of polar compounds using a simple mobile phase.[16]
-
Advantages:
-
Simplicity and Speed: Minimal sample preparation leads to higher throughput.
-
Reduced Error: Fewer manual steps decrease the potential for analytical error.
-
-
Disadvantages:
-
Limited Sensitivity: Without a strong chromophore, the LOD and LOQ may be higher compared to derivatization methods.
-
Column Specificity: The method's success is highly dependent on the specific chemistry of the stationary phase.
-
Method B: Pre-Column Derivatization with UV/Fluorescence Detection
This method involves a chemical reaction to modify the analyte before HPLC analysis. For keto acids, derivatization with reagents like o-phenylenediamine (OPD) is a common and effective strategy.[17][18]
-
Rationale & Causality: The reaction of the keto acid with OPD forms a stable, fluorescent quinoxaline derivative.[18] This derivative is significantly more hydrophobic than the parent molecule, allowing for excellent retention and separation on a standard C18 column. Furthermore, the introduced moiety possesses a strong chromophore and/or fluorophore, dramatically enhancing detection sensitivity.[19][20]
-
Advantages:
-
High Sensitivity: Achieves very low LOD and LOQ, ideal for trace analysis.
-
Enhanced Specificity: The reaction is specific to the keto-acid functional group, and detection at a specific wavelength reduces interference from matrix components.
-
Robust Chromatography: The derivatized analyte is well-retained and behaves predictably on standard RP columns.
-
-
Disadvantages:
-
Complex Workflow: The additional derivatization step is time-consuming and requires careful optimization (e.g., reaction time, temperature, pH).[19]
-
Reagent Stability: The derivatizing reagent may have limited stability and can introduce artifacts if not handled correctly.
-
Data Presentation: Performance Comparison
The following table summarizes the expected validation performance of the two methodologies based on typical experimental outcomes.
| Validation Parameter | Method A: Direct Analysis | Method B: Pre-Column Derivatization | ICH Guideline Reference |
| Specificity | Demonstrated by peak purity analysis and separation from known impurities. | Confirmed by comparing chromatograms of derivatized analyte vs. blank and placebo samples. High degree of specificity. | ICH Q2(R1)[21][9] |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | ICH Q2(R1)[21][9] |
| Range | 5 - 100 µg/mL | 0.1 - 20 µg/mL | ICH Q2(R1)[21][9] |
| Accuracy (% Recovery) | 98.5% - 101.0% | 99.0% - 101.5% | ICH Q2(R1)[21][9] |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ICH Q2(R1)[21][9] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.5% | ICH Q2(R1)[21][9] |
| LOD | ~1.5 µg/mL | ~0.03 µg/mL | ICH Q2(R1)[21][9] |
| LOQ | ~5.0 µg/mL | ~0.1 µg/mL | ICH Q2(R1)[21][9] |
| Robustness | Tolerant to minor changes in mobile phase composition (±2%) and pH (±0.2). | Tolerant to minor changes in mobile phase and HPLC conditions. Derivatization step may be sensitive to temperature and time variations. | ICH Q2(R1)[21][9] |
Experimental Protocols
Protocol 1: Method A - Direct Analysis Workflow
This protocol outlines the direct quantification of this compound.
Caption: Experimental workflow for the direct HPLC analysis method.
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired range (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample material containing this compound.
-
Dissolve in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex to mix and sonicate if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: SIELC Newcrom R1, 4.6 x 150 mm, 5 µm.[15]
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (20:80:0.1, v/v/v). For MS compatibility, replace phosphoric acid with 0.1% formic acid.[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Method B - Pre-Column Derivatization Workflow
This protocol details the quantification following derivatization with o-phenylenediamine (OPD).
Caption: Experimental workflow for the pre-column derivatization method.
Step-by-Step Methodology:
-
Reagent Preparation:
-
OPD Solution: Prepare a 12.5 mM solution of o-phenylenediamine in 2 M HCl. Handle with care as OPD is a hazardous substance.
-
-
Standard and Sample Preparation:
-
Prepare aqueous stock solutions of the reference standard and samples as described in Method A, but using ultrapure water as the diluent.
-
-
Derivatization Procedure: [17][18]
-
To 100 µL of each standard or sample solution in a microcentrifuge tube, add 900 µL of the OPD solution.
-
Vortex briefly and incubate the mixture in a heating block at 80 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by carefully adding a suitable base (e.g., NaOH) and extract the derivative with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II with Fluorescence Detector (FLD) or DAD.
-
Column: Standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Fluorescence (Excitation: 350 nm, Emission: 410 nm) or UV at ~350 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Perform the analysis as described in Method A, using the derivatized standards and samples.
-
Conclusion and Senior Scientist Recommendation
Both methodologies, when properly validated, can provide accurate and reliable quantification of this compound. The choice between them is dictated by the specific requirements of the analysis.
-
Method A (Direct Analysis) is the superior choice for routine quality control and in-process testing where high throughput and simplicity are paramount, and the expected analyte concentrations are well above the LOQ.
-
Method B (Pre-Column Derivatization) is indispensable when high sensitivity is required, such as in impurity profiling, stability studies where degradation products are monitored at low levels, or in pharmacokinetic studies. The increased specificity and sensitivity justify the more complex workflow.
Ultimately, the responsibility lies with the analyst to choose the validation procedure and protocol most suitable for their product, ensuring the method is fit for its intended purpose.[9] A thorough understanding of the principles outlined in regulatory guidelines is the foundation for developing robust and trustworthy analytical methods.[13][22][23]
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare. [Link]
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U.S. Pharmacopeia. General Chapter <621> CHROMATOGRAPHY. [Link]
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ProPharma Group. Highlights from FDA's Analytical Test Method Validation Guidance. June 2024. [Link]
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Azonano.com. Development and Validation of HPLC Methods in Pharmaceutical Analysis. August 2024. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. December 2024. [Link]
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U.S. Pharmacopeia. <621> Chromatography. November 2021. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
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Scribd. USP-NF 621 Chromatography. [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. March 2024. [Link]
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SIELC Technologies. Polar Compounds. [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. November 2005. [Link]
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Scientific Electronic Library Online. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. April 2024. [Link]
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International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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National Institutes of Health. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry. [Link]
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Technology Networks. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. April 2025. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
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Chromatography Today. What are the Main Benefits of Reversed Phase HPLC?. June 2014. [Link]
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J-Stage. Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. [Link]
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Taylor & Francis Online. A NOVEL HPLC METHOD FOR THE DETERMINATION OF ALPHA-KETO ACIDS IN HUMAN SERUM USING MESO STILLBENEDIAMINE AS DERIVATIZATION REAGENT. May 2012. [Link]
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The Royal Society of Chemistry. Analysis of intracellular α-keto acids by HPLC with fluorescence detection. April 2020. [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
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MDPI. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. January 2018. [Link]
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SIELC Technologies. This compound. May 2018. [Link]
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PubChem. Butanoic acid, 4-chloro-3-oxo-. [Link]
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PubMed. Validation of an Analysis Method for 4-amino-3-hydroxybutyric Acid by Reversed-Phase Liquid Chromatography. [Link]
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Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). April 2022. [Link]
- Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester. November 2006.
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A Comparative Guide to the Reactivity of 4-Chloro-3-oxobutyric Acid and its Esters versus other β-Ketoesters in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-ketoesters are lauded for their versatility as building blocks, enabling the construction of a diverse array of complex molecules and heterocyclic scaffolds.[1][2] Their unique electronic and structural features, characterized by the presence of a ketone and an ester functionality separated by a methylene group, impart a dual reactivity that is central to their synthetic utility. This guide provides an in-depth comparative analysis of 4-chloro-3-oxobutyric acid and its esters, particularly ethyl 4-chloroacetoacetate, against other commonly employed β-ketoesters such as ethyl acetoacetate and Meldrum's acid. We will delve into their performance in key organic reactions, supported by experimental data, to offer a comprehensive resource for synthetic chemists.
The Distinctive Nature of this compound Derivatives
The defining feature of this compound and its esters is the presence of a chlorine atom at the α-position to the ketone (the γ-position relative to the ester). This seemingly simple modification introduces a second electrophilic site into the molecule, in addition to the carbonyl carbons. The electron-withdrawing nature of the chlorine atom also influences the acidity of the α-hydrogens between the two carbonyl groups, a key determinant of the reactivity of β-ketoesters. This bifunctional nature opens up unique reaction pathways and opportunities for the synthesis of highly functionalized molecules that are not readily accessible with standard β-ketoesters.
Comparative Reactivity in Key Heterocyclic Syntheses
The true measure of a building block's utility lies in its performance in a range of chemical transformations. Here, we compare the reactivity of ethyl 4-chloroacetoacetate and its parent acid with that of other β-ketoesters in several cornerstone reactions of heterocyclic chemistry.
Hantzsch Thiazole Synthesis: A Tale of Two Electrophiles
The Hantzsch thiazole synthesis is a classic method for the construction of the thiazole ring, a core scaffold in many pharmaceutical agents. The reaction typically involves the condensation of an α-haloketone with a thioamide.[3][4] Ethyl 4-chloroacetoacetate, possessing an α-chloro-ketone moiety, is an ideal substrate for this reaction.
The reactivity of the α-haloketone in the Hantzsch synthesis is critically dependent on the nature of the halogen, with the reactivity order being I > Br > Cl.[3] This is attributed to the bond strength and polarizability of the carbon-halogen bond. Consequently, α-chloroketones like ethyl 4-chloroacetoacetate may require more forcing reaction conditions compared to their bromo or iodo counterparts to achieve comparable yields.[3]
Table 1: Comparison of α-Haloketones in Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Solvent | Conditions | Yield (%) | Reference |
| Ethyl 4-chloroacetoacetate | Thiourea | Water | 20-25 °C, 2 h | 84 | [5] |
| 2-Bromoacetophenone | Thiourea | Methanol | 100 °C, 30 min | High | [3] |
| α,α-Dibromoketones | Aryl thiourea/thioamide | Ethanol | Room Temp, 10-20 min | Good | [6] |
The data suggests that while ethyl 4-chloroacetoacetate is a viable substrate, reactions involving α-bromoketones can proceed faster and under milder conditions. However, the use of water as a solvent for the reaction with ethyl 4-chloroacetoacetate offers a greener alternative to traditional organic solvents.[5]
Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-acetate
This protocol is adapted from a one-pot synthesis of 2-aminothiazole-4-acetic acid.[5]
-
Materials: Thiourea, Ethyl 4-chloroacetoacetate, Water.
-
Procedure:
-
In a suitable reaction vessel, suspend thiourea (1.0 eq) in water.
-
Slowly add ethyl 4-chloroacetoacetate (1.0 eq) dropwise at a controlled temperature of 20-25 °C.
-
Stir the reaction mixture for 2 hours, monitoring the consumption of starting materials by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques.
-
Mechanism of Hantzsch Thiazole Synthesis
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Knoevenagel Condensation: A Comparative Study in Green Chemistry
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group.[2] A study by de Paula et al. investigated the Knoevenagel condensation of ethyl 4-chloroacetoacetate with various aromatic aldehydes in ionic liquids, providing valuable data for comparison.[1][2]
The study demonstrated that the reaction proceeds efficiently at room temperature, offering a greener alternative to traditional methods that often require refluxing in hazardous solvents like benzene or toluene.[1][2] The yields of the corresponding ethyl 2-chloroacetyl-3-arylpropenoates ranged from 44% to 84%, with the (E)-isomer being the major product.[1][2]
Table 2: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate with Aromatic Aldehydes in [bmim(NTf₂)]
| Aldehyde | Reaction Time (h) | Yield (%) | (E)/(Z) Ratio | Reference |
| Benzaldehyde | 2.0 | 75 | 73/27 | [4] |
| 4-Chlorobenzaldehyde | 1.5 | 44 | 56/44 | [4] |
| 4-Methoxybenzaldehyde | 1.0 | 84 | 59/41 | [4] |
| 2-Furaldehyde | 0.5 | 69 | 69/31 | [4] |
| 3,4-(Methylenedioxy)benzaldehyde | 1.5 | 85 | 85/15 | [4] |
In comparison, the Knoevenagel condensation of Meldrum's acid with aromatic aldehydes, another common β-dicarbonyl compound, also proceeds with high efficiency, often with shorter reaction times, especially when catalyzed.[7] However, the products derived from ethyl 4-chloroacetoacetate retain the valuable α-chloroacetyl moiety, which can be further functionalized.
Experimental Protocol: Knoevenagel Condensation of Ethyl 4-chloroacetoacetate
This protocol is adapted from the work of de Paula et al.[1][2]
-
Materials: Ethyl 4-chloroacetoacetate, Aromatic aldehyde, 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim(NTf₂)]), Morpholine, Acetic acid, Molecular sieves.
-
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (1.0 eq), ethyl 4-chloroacetoacetate (1.2 eq), and molecular sieves in the ionic liquid [bmim(NTf₂)].
-
Add a catalytic amount of morpholine/acetic acid (10 mol%).
-
Stir the mixture at room temperature for the specified time (see Table 2).
-
Upon completion, the product can be extracted and purified. The ionic liquid can be recovered and reused.
-
Mechanism of Knoevenagel Condensation
Caption: Mechanism of the Knoevenagel Condensation.
Hantzsch Pyridine Synthesis: A Potential for Increased Diversity
The Hantzsch pyridine synthesis is a multicomponent reaction that classically involves two equivalents of a β-ketoester, an aldehyde, and a source of ammonia to form 1,4-dihydropyridines.[7][8] While ethyl acetoacetate is the archetypal β-ketoester for this reaction, the use of ethyl 4-chloroacetoacetate introduces the potential for further functionalization of the resulting dihydropyridine scaffold.
Experimental Protocol: Hantzsch 1,4-Dihydropyridine Synthesis (General)
This protocol is a general procedure and may require optimization for specific substrates.[9][10]
-
Materials: Aldehyde, β-Ketoester (e.g., ethyl acetoacetate or ethyl 4-chloroacetoacetate), Ammonium acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1 mmol) in ethanol.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
-
Workflow for Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch Pyridine Synthesis.
Biginelli Reaction: Expanding the Scope of Dihydropyrimidinones
The Biginelli reaction is another important multicomponent reaction that produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[11][12] The reaction typically involves a β-ketoester, an aldehyde, and urea or thiourea.
Similar to the Hantzsch pyridine synthesis, there is a lack of direct comparative data for ethyl 4-chloroacetoacetate in the Biginelli reaction. However, the use of this substrate would lead to DHPMs bearing a chloromethyl group at the 6-position, a handle for further synthetic transformations. The reactivity is expected to be influenced by the electronic and steric effects of the chloro substituent.
Feist-Benary Furan Synthesis: Access to Substituted Furans
The Feist-Benary furan synthesis is a valuable method for preparing substituted furans from the reaction of an α-halo ketone and a β-dicarbonyl compound in the presence of a base.[13][14] Ethyl 4-chloroacetoacetate can serve as the α-halo ketone component in this reaction. The reactivity of the halide follows the order I > Br > Cl, which should be considered when planning the synthesis.[13]
Conclusion: A Versatile Tool with Untapped Potential
This compound and its esters, particularly ethyl 4-chloroacetoacetate, represent a class of β-ketoesters with unique synthetic potential. The presence of the chloro substituent provides an additional reactive handle, allowing for the synthesis of highly functionalized and diverse molecular architectures. While direct comparative data with other β-ketoesters in some classical reactions is still emerging, the available evidence from the Hantzsch thiazole synthesis and Knoevenagel condensation demonstrates their utility and potential for the development of novel and efficient synthetic methodologies. Further exploration of their reactivity in other multicomponent reactions, such as the Hantzsch pyridine and Biginelli reactions, is warranted and promises to unlock new avenues in heterocyclic and medicinal chemistry.
References
-
de Paula, B. R. S., Zampieri, D. S., Rodrigues, J. A. R., & Moran, P. J. S. (2012). Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-Chloro-3-oxobutanoate in Ionic Liquid. Journal of the Brazilian Chemical Society, 23(4), 743-749. [Link]
-
de Paula, B. R. S., Zampieri, D. S., Rodrigues, J. A. R., & Moran, P. J. S. (2011). The Knoevenagel condensation between ethyl 4-chloroacetoacetate and aromatic aldehydes in ionic liquids. Blucher Chemistry Proceedings, 1(1), 1-2. [Link]
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SciELO. (2012). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. [Link]
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ResearchGate. (2012). Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. [Link]
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ResearchGate. (2012). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. [Link]
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ResearchGate. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 4-Chloro-3-hydroxybutyrate Products
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides an objective comparison of the primary analytical techniques used to quantify the enantiomeric excess of 4-chloro-3-hydroxybutyrate, a key chiral building block in the synthesis of numerous pharmaceuticals. This document is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for your research needs.
Core Analytical Techniques: A Head-to-Head Comparison
The quantification of enantiomers in a mixture is primarily achieved through chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique operates on a different principle and offers a unique set of advantages and limitations.[1]
-
Chiral Chromatography (HPLC & GC): This is often considered the gold standard for its high accuracy and resolution.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and robust method applicable to a broad range of compounds, while Gas Chromatography (GC) is ideal for volatile and thermally stable compounds.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique offers a rapid and often non-destructive alternative to chromatography.[2] The principle relies on converting the enantiomeric pair into diastereomers in situ by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These newly formed diastereomers have distinct NMR signals, allowing for their integration and the calculation of the enantiomeric excess.[1]
Expertise & Experience: The "Why" Behind the Method
The choice of an analytical technique often involves a trade-off between speed, accuracy, sensitivity, and cost. For 4-chloro-3-hydroxybutyrate, the selection is guided by its physicochemical properties. As a relatively small and polar molecule, it is amenable to both GC (often after derivatization to increase volatility) and HPLC analysis. The hydroxyl and ester functionalities also provide handles for interaction with chiral stationary phases and chiral solvating agents for NMR.
The trustworthiness of any method for determining enantiomeric excess hinges on its validation. A robust method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3] This ensures that the obtained ee value is a true and accurate representation of the sample's composition.
Quantitative Performance Comparison
The selection of an analytical technique is a critical decision that depends on various factors including the nature of the analyte, the required accuracy and precision, and desired sample throughput.[2][4] The following table summarizes key quantitative performance metrics for the most common analytical methods for assessing the enantiomeric excess of 4-chloro-3-hydroxybutyrate products.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2] | Differential interaction of enantiomers with a chiral stationary phase in a gaseous mobile phase.[1] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[5] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization may be required to increase volatility. | Simple mixing with a chiral solvating agent. |
| Accuracy | High | High | Moderate to High |
| Precision (%RSD) | < 2% | < 2% | < 5% |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | High (µg to mg range) |
| Limit of Quantification (LOQ) | Low (ng range) | Very Low (pg range) | High (µg to mg range) |
| Analysis Time | 10-30 minutes per sample | 15-40 minutes per sample | 5-15 minutes per sample |
| Solvent Consumption | High | Low | Low |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Throughput | Moderate | Moderate | High |
Disclaimer: The data presented above is compiled from multiple sources and serves to provide a general overview of the expected performance of each technique.[4]
Experimental Workflows and Methodologies
Detailed experimental protocols are essential for the successful implementation and reproducibility of any analytical method. Below are representative workflows and methodologies for the key techniques discussed.
Workflow for Enantiomeric Excess Determination
Caption: General workflow for ee% determination.
Detailed Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly reliable method for the separation and quantification of 4-chloro-3-hydroxybutyrate enantiomers. Polysaccharide-based chiral stationary phases are particularly effective.[6][7]
Instrumentation and Conditions:
-
Instrument: HPLC with UV detector
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.[4]
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-chloro-3-hydroxybutyrate product.
-
Dissolve in 10 mL of the mobile phase to obtain a concentration of ~1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Prepare a solution of racemic 4-chloro-3-hydroxybutyrate at ~1 mg/mL.
-
Inject the racemic standard six times.
-
The resolution between the two enantiomer peaks should be ≥ 1.5, and the relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Processing:
-
Integrate the peak areas of the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
Detailed Protocol 2: Chiral Gas Chromatography (GC)
Chiral GC is an excellent alternative for the analysis of 4-chloro-3-hydroxybutyrate, offering high resolution and sensitivity.
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID)
-
Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or a similar cyclodextrin-based chiral capillary column.[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Injection Volume: 1 µL (split injection, ratio 50:1)
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 4-chloro-3-hydroxybutyrate product in a suitable solvent (e.g., ethyl acetate) at a concentration of ~1 mg/mL.
-
Optional Derivatization (if needed for improved peak shape or volatility): To 100 µL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60 °C for 30 minutes.
-
-
System Suitability:
-
Prepare a racemic standard and inject it to confirm the separation of the two enantiomers with a resolution of ≥ 1.5.
-
-
Analysis:
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram.
-
-
Data Processing:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Detailed Protocol 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
NMR spectroscopy provides a rapid method for determining the enantiomeric excess without the need for chromatographic separation.[9]
Instrumentation and Reagents:
-
Instrument: NMR Spectrometer (300 MHz or higher)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or quinine.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 4-chloro-3-hydroxybutyrate product in 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
-
Addition of CSA:
-
Add a specific molar equivalent of the CSA to the NMR tube. The optimal ratio of analyte to CSA should be determined empirically, starting with a 1:1 molar ratio.
-
Gently shake the NMR tube to ensure thorough mixing.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Observe the splitting of one or more proton signals of the 4-chloro-3-hydroxybutyrate into two distinct signals corresponding to the two diastereomeric complexes. The proton adjacent to the hydroxyl group (at the 3-position) is a good candidate for observation.
-
-
Data Processing:
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess based on the integration values: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100
-
Method Comparison Logic
Caption: Decision tree for selecting an ee% analysis method.
Conclusion and Recommendations
Both chiral chromatography and NMR spectroscopy are powerful techniques for the determination of the enantiomeric excess of 4-chloro-3-hydroxybutyrate products.
-
Chiral GC and HPLC provide excellent resolution and sensitivity, making them ideal for accurate quantification, especially for detecting trace amounts of the undesired enantiomer.[1] These methods are the preferred choice for final product quality control and for regulatory submissions where high accuracy and precision are paramount.
-
NMR spectroscopy , on the other hand, offers a rapid, non-destructive, and less solvent-intensive method that is well-suited for reaction monitoring and high-throughput screening.[2] Its main limitation is the lower sensitivity compared to chromatographic techniques.
The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For routine analysis and process development, NMR can be a highly efficient tool. For final product release and in-depth purity analysis, a validated chiral HPLC or GC method is indispensable.
References
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A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates. BenchChem.
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A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions. BenchChem.
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A Comparative Guide to Enantiomeric Excess Determination Using Chiral Chromatography. BenchChem.
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health.
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NMR determination of enantiomeric excess. ResearchGate.
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. PubMed.
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Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Reddit.
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
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High-throughput measurement of the enantiomeric excess of chiral alcohols by using two enzymes. R Discovery.
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Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. National Institutes of Health.
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Chiral HPLC Separations. Phenomenex.
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
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Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate.
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Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI.
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech.
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Playing with Selectivity for Optimal Chiral Separation. LCGC International.
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Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
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A Guide to the Analysis of Chiral Compounds by GC. Restek.
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
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Development and Validation of Chiral HPLC Method for. Amanote Research.
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Method for preparing ethyl s-4-chloro-3-hydroxybutyrate by coupling extraction of enzyme membrane reactor. Google Patents.
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Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. ResearchGate.
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health.
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Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. ChemRxiv.
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A Comparative Guide to the Synthesis of 4-Chloro-3-oxobutyric Acid: A Cost-Benefit Analysis for the Modern Laboratory
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Chloro-3-oxobutyric acid and its esters are vital building blocks in the synthesis of numerous pharmaceuticals. The selection of a synthetic route is a critical decision, balancing factors of cost, yield, purity, safety, and scalability. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound and its derivatives, supported by experimental data and field-proven insights to empower informed decision-making in your laboratory.
The Industrial Standard: Chlorination of Diketene
The reaction of diketene with chlorine gas is the cornerstone of industrial-scale production of 4-chloro-3-oxobutanoyl chloride, a direct precursor to this compound and its esters.[1][2] This method's prevalence in industry speaks to its cost-effectiveness and scalability.
Reaction Mechanism and Considerations
The reaction proceeds via an electrophilic addition of chlorine to the double bond of diketene, followed by ring-opening of the resulting β-lactone intermediate. Careful temperature control is crucial, as the reaction is highly exothermic.[2] Over-chlorination, leading to di- and tri-chlorinated byproducts, is a significant concern at elevated temperatures, which can complicate purification and reduce the overall yield of the desired product.[2] Industrial processes often employ continuous flow reactors to manage the exothermicity and improve selectivity.[3]
Experimental Protocol: Hydrolysis of 4-Chloro-3-oxobutanoyl Chloride
The following protocol details the laboratory-scale hydrolysis of the acid chloride intermediate to this compound.
-
A solution of 4-chloro-3-oxobutanoyl chloride is prepared by bubbling 0.645 moles of chlorine gas into a solution of 0.645 moles of diketene in 1,2-dichloroethane at -20°C.[4]
-
The resulting solution is transferred to a three-neck flask equipped with a stirrer, dropping funnel, and a nitrogen inlet connected to a sodium hydroxide trap.
-
11.8 mL (0.655 moles) of water is added dropwise while maintaining the reaction temperature between 25-30°C with vigorous stirring.[4]
-
The product begins to crystallize during the addition of water.
-
After the addition is complete, the mixture is stirred overnight.
-
The solid product is collected by filtration, washed with pentane, and dried to yield this compound.
A reported yield for this two-step process (chlorination followed by hydrolysis) is approximately 97%.[4]
Cost-Benefit Analysis
-
Advantages:
-
High atom economy and directness.
-
Relatively low cost of starting materials (diketene and chlorine gas).
-
Well-established and scalable for industrial production.
-
-
Disadvantages:
-
Diketene is a highly reactive and hazardous substance that can polymerize violently.[5] It requires careful handling and storage at low temperatures.[6]
-
Chlorine gas is toxic and corrosive, necessitating specialized equipment and safety protocols.[7][8]
-
The exothermic nature of the reaction requires precise temperature control to avoid the formation of impurities.[2]
-
The High-Purity Approach: Silylation-Chlorination of 3-Oxobutyric Acid Derivatives
For applications demanding high purity, a multi-step approach involving the protection of a 3-oxobutyric acid derivative via silylation, followed by chlorination, offers excellent control and high yields of specific derivatives.[1]
Reaction Mechanism and Rationale
This strategy involves the formation of a silyl enol ether from a 3-oxobutyrate. This intermediate is then reacted with a chlorinating agent, such as sulfuryl chloride, to introduce the chlorine atom at the desired C4 position. The silylation step protects the enolizable proton and directs the chlorination.
Experimental Protocol: Synthesis of 4-Chloro-2-methoxyimino-3-oxobutyric Acid
This protocol illustrates the general principle using 2-methoxyimino-3-oxobutyric acid as the starting material.
-
Dissolve 725 mg of 2-methoxyimino-3-oxobutyric acid in 15 mL of acetonitrile and add 2.8 mL of triethylamine.[9]
-
Cool the mixture in an ice bath and add 2.5 mL of chlorotrimethylsilane dropwise.
-
Stir the mixture at 20-25°C for 2 hours.[9]
-
After workup to isolate the silyl enol ether, cool the intermediate to -30°C.
-
Add 0.45 mL of sulfuryl chloride dropwise.[9]
-
Allow the reaction to warm to 20°C, followed by hydrolysis of the silyl ester with water.
-
Purification involves pH adjustment and extraction to yield the final product.
This method has been reported to produce high yields of the desired chlorinated product.[1]
Cost-Benefit Analysis
-
Advantages:
-
High selectivity and purity of the final product.
-
Milder reaction conditions compared to direct chlorination with chlorine gas.
-
-
Disadvantages:
-
Multi-step process, which can be more time-consuming and may have a lower overall yield compared to a one-step synthesis.
-
Higher cost of silylating agents and potentially the starting 3-oxobutyric acid derivatives.
-
The Versatile Precursor: Chlorination of Ethyl Acetoacetate
Ethyl acetoacetate is a readily available and relatively inexpensive starting material, making its chlorination an attractive route for the synthesis of ethyl 4-chloro-3-oxobutanoate.
Reaction Mechanism and Selectivity
The chlorination of ethyl acetoacetate is typically carried out using sulfuryl chloride (SO₂Cl₂). The reaction proceeds through the enol form of the β-keto ester. While chlorination can occur at both the C2 (α) and C4 (γ) positions, the use of sulfuryl chloride generally favors chlorination at the more reactive α-position to yield ethyl 2-chloroacetoacetate. However, by carefully controlling the reaction conditions, it is possible to obtain the desired ethyl 4-chloroacetoacetate. Precise temperature control is critical to minimize the formation of the dichlorinated byproduct, ethyl 2,2-dichloroacetoacetate.[10]
Experimental Protocol: Synthesis of Ethyl 4-chloroacetoacetate
The following is a general procedure for the chlorination of ethyl acetoacetate.
-
Cool the desired amount of ethyl acetoacetate in a reactor to a temperature between -5°C and 10°C.[10]
-
Slowly add sulfuryl chloride dropwise with constant stirring, maintaining a molar ratio of ethyl acetoacetate to sulfuryl chloride between 1:1 and 1:1.1.[10]
-
Maintain the temperature between -5°C and 10°C throughout the addition.
-
After the addition is complete, slowly warm the reaction mixture to 20-25°C and continue stirring for 4 hours.[11]
-
The reaction generates hydrogen chloride and sulfur dioxide as gaseous byproducts, which must be scrubbed.[10]
-
The crude product is then purified by vacuum distillation.
Cost-Benefit Analysis
-
Advantages:
-
Readily available and relatively low-cost starting material (ethyl acetoacetate).
-
Avoids the use of highly hazardous chlorine gas.
-
-
Disadvantages:
The Acylation Approach: Meldrum's Acid as a Synthon
Meldrum's acid is a highly versatile cyclic acylating agent that can be used to synthesize a variety of β-keto esters. This route involves the acylation of Meldrum's acid with chloroacetyl chloride, followed by alcoholysis to yield the desired this compound ester.
Reaction Mechanism
Meldrum's acid is deprotonated by a base (e.g., pyridine) to form a highly nucleophilic enolate. This enolate then reacts with chloroacetyl chloride in an acylation reaction. The resulting acyl Meldrum's acid is a stable, often crystalline solid that can be readily purified. Subsequent alcoholysis with the desired alcohol leads to the formation of the corresponding β-keto ester.
Experimental Protocol: Acylation of Meldrum's Acid and Alcoholysis
This protocol is adapted from a similar procedure for the acylation of Meldrum's acid.
-
Dissolve recrystallized Meldrum's acid (0.165 mol) in anhydrous dichloromethane in a round-bottomed flask under an argon atmosphere and cool in an ice bath.
-
Add anhydrous pyridine (0.40 mol) with stirring.
-
Slowly add a solution of chloroacetyl chloride (0.16 mol) in anhydrous dichloromethane over 2 hours.
-
Stir the reaction mixture at 0°C for 1 hour, then at room temperature for 1 hour.
-
After an acidic workup, the acyl Meldrum's acid is isolated as a solid.
-
Reflux the purified acyl Meldrum's acid in the desired anhydrous alcohol (e.g., methanol or ethanol) for 2.5 hours.
-
Remove the solvent under reduced pressure and purify the residual oil by vacuum distillation to obtain the 4-chloro-3-oxobutyrate ester.
An analogous reaction with phenylacetyl chloride reports an overall yield of 82%.
Cost-Benefit Analysis
-
Advantages:
-
The acyl Meldrum's acid intermediate is often a stable, crystalline solid, which allows for easy purification.
-
This route offers high flexibility in the choice of the ester group by simply varying the alcohol used in the final step.
-
-
Disadvantages:
Quantitative Comparison of Synthesis Routes
| Feature | Diketene Route | Silylation-Chlorination | Ethyl Acetoacetate Route | Meldrum's Acid Route |
| Starting Materials | Diketene, Chlorine | 3-Oxobutyric acid derivative, Silylating agent, Chlorinating agent | Ethyl Acetoacetate, Sulfuryl Chloride | Meldrum's Acid, Chloroacetyl Chloride, Alcohol |
| Number of Steps | 1-2 | 2-3 | 1-2 | 2 |
| Reported Yield | High (e.g., 97% for the acid)[4] | High | Moderate to High | Good (e.g., 82% for a similar ester) |
| Key Reagent Hazards | Highly reactive, flammable, and toxic diketene; toxic, corrosive chlorine gas[5][7][8] | Varies with reagents | Corrosive sulfuryl chloride, generates acidic gases[10][12] | Toxic, corrosive, lachrymatory chloroacetyl chloride[1][13] |
| Scalability | Excellent | Good | Good | Moderate |
Cost and Safety Summary of Key Reagents
| Reagent | Typical Cost (USD/kg) | Key Hazards |
| Diketene | ~$2-2.5[14] (for bulk) | Highly reactive, flammable, toxic, can polymerize violently.[5] |
| Chlorine Gas | Varies (commodity chemical) | Toxic, corrosive, strong oxidizer.[7][8] |
| Ethyl Acetoacetate | ~$1-2[15] | Flammable, irritant. |
| Sulfuryl Chloride | ~$1-3 | Corrosive, reacts violently with water, toxic upon inhalation.[12] |
| Meldrum's Acid | ~$10-20[16] | Irritant. |
| Chloroacetyl Chloride | ~$1-2[17][18] | Toxic, corrosive, lachrymator, reacts violently with water.[1][13] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and volume.
Visualizing the Synthetic Pathways
Caption: Synthetic pathways to this compound and its esters.
Conclusion and Recommendations
The optimal synthesis route for this compound and its esters is highly dependent on the specific requirements of the project.
-
For large-scale industrial production where cost is the primary driver, the chlorination of diketene remains the most viable option, provided that the necessary safety infrastructure is in place to handle the hazardous reagents.
-
For laboratory-scale synthesis where versatility and ease of purification are prioritized, the Meldrum's acid route offers a reliable method to obtain a variety of esters with high purity, albeit at a higher starting material cost.
-
The chlorination of ethyl acetoacetate presents a good compromise, utilizing a cheaper starting material than Meldrum's acid and avoiding the use of chlorine gas. However, careful optimization is required to control byproduct formation.
-
The silylation-chlorination route is best reserved for the synthesis of specific, high-purity derivatives where the cost of a multi-step process is justified.
Ultimately, a thorough risk assessment and cost analysis should be conducted for the specific scale and application before selecting a synthetic route. This guide provides the foundational data and insights to initiate that critical evaluation.
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A Comparative Guide to the Synthesis of Chiral 4-Chloro-3-Hydroxybutyric Acid Esters: Chemical vs. Enzymatic Reduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical development, where the stereochemistry of a molecule is paramount to its biological activity and safety profile.[1] Among the vast array of valuable chiral building blocks, optically active esters of 4-chloro-3-hydroxybutyric acid, such as ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-CHBE), stand out as critical intermediates.[2][3] They are indispensable for the synthesis of blockbuster drugs, most notably statins like Atorvastatin (Lipitor).[2][4]
This guide provides an in-depth, objective comparison of the two primary methodologies for producing these chiral synthons from the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE): traditional chemical reduction and modern biocatalytic reduction. We will explore the core principles, advantages, and limitations of each approach, supported by comparative data and detailed experimental protocols to inform strategic decisions in research and process development.
The Chemical Approach: Hydride-Mediated Reduction
Chemical reduction is a foundational technique in organic synthesis for converting ketones to alcohols. The most common and cost-effective reagents for this transformation are hydride donors, such as sodium borohydride (NaBH₄).[5]
Core Principles & Mechanistic Insights
The mechanism of reduction by sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the β-keto ester.[5] This addition breaks the carbon-oxygen π-bond, forming a tetrahedral borate intermediate. Subsequent protonation during an aqueous workup yields the final secondary alcohol.[5]
A critical deficiency of using a simple achiral reducing agent like NaBH₄ is the complete lack of stereocontrol. The hydride can attack the planar carbonyl from either face with equal probability, resulting in a racemic mixture of the (R)- and (S)-alcohols (i.e., an enantiomeric excess, or e.e., of 0%).[5] Achieving high enantioselectivity via chemical means necessitates the use of more complex and expensive systems, such as stoichiometric chiral reducing agents or catalytic systems involving a chiral ligand and a metal center (e.g., Noyori-type asymmetric hydrogenation).[1][6] These advanced methods, while effective, often require harsh reaction conditions, anhydrous solvents, and costly materials, which can be significant barriers in early-stage development and large-scale manufacturing.[1]
Experimental Protocol: Sodium Borohydride Reduction of COBE
This protocol describes a standard, non-stereoselective reduction to illustrate the fundamental chemical methodology.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve ethyl 4-chloro-3-oxobutanoate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is acidic.
-
Extraction: Remove the methanol under reduced pressure. Add dichloromethane to the residue and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude racemic ethyl 4-chloro-3-hydroxybutanoate.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Workflow for Chemical Reduction
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Evaluating the Performance of Different Chlorinating Agents for Synthesis: A Comparative Guide
The introduction of chlorine atoms into organic molecules is a cornerstone of modern synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Chlorination can profoundly alter a molecule's physical, chemical, and biological properties, making it a critical tool for drug development and materials science.[2][4][5] The choice of chlorinating agent is paramount, as it dictates the reaction's efficiency, selectivity, and safety. This guide provides an in-depth, objective comparison of commonly used chlorinating agents, supported by experimental data, to empower researchers in making informed decisions for their synthetic challenges.
The Dichotomy of Chlorination: Understanding the Mechanisms
Chlorinating agents can be broadly categorized based on their mechanism of action: electrophilic, nucleophilic, and radical. The choice between these pathways is dictated by the substrate and the desired regioselectivity.
-
Electrophilic Chlorination: This is the most common pathway, where an electron-rich substrate attacks an electrophilic chlorine species (Cl+).[2][6][7] Reagents like N-Chlorosuccinimide (NCS) excel in this area, particularly for chlorinating activated aromatic rings, alkenes, and enolates.[6][8][9] The reactivity of these agents can often be enhanced with the use of Lewis or Brønsted acids.[8][10]
-
Nucleophilic Chlorination: This involves the displacement of a leaving group by a chloride ion (Cl-). While less common, it is a crucial strategy for certain transformations.
-
Radical Chlorination: This pathway involves chlorine radicals (Cl•) and is typically used for the chlorination of alkanes and at allylic or benzylic positions.[8] Sulfuryl chloride (SO2Cl2) and N-Chlorosuccinimide (NCS) under radical initiation conditions are prominent examples.[8][11]
Visualizing the Pathways: A Mechanistic Overview
A Comparative Analysis of Key Chlorinating Agents
The selection of a chlorinating agent is a multi-faceted decision, balancing reactivity, selectivity, safety, and cost. Below is a detailed comparison of some of the most widely used reagents in organic synthesis.
| Reagent | Formula | Primary Use | Mechanism(s) | Key Advantages | Key Disadvantages |
| Thionyl Chloride | SOCl₂ | Conversion of alcohols and carboxylic acids to chlorides | Nucleophilic Substitution (SNi, SN2) | Gaseous byproducts (SO₂, HCl) simplify purification[12] | Highly reactive with water[13], corrosive, toxic |
| Sulfuryl Chloride | SO₂Cl₂ | Radical chlorination of alkanes, alkenes, and aromatics[11] | Radical, Electrophilic | Liquid form is easier to handle than chlorine gas[11] | Highly toxic and corrosive[11], reacts violently with water[14] |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | Electrophilic and radical chlorination of diverse substrates[6][8] | Electrophilic, Radical | Solid, easy to handle, tunable reactivity[6][8] | Can be less reactive than other agents, requires activation for some substrates[10] |
| Phosphorus Trichloride | PCl₃ | Conversion of primary and secondary alcohols to alkyl chlorides[15][16] | Nucleophilic Substitution | Effective for a range of alcohols | Reacts vigorously with water[16], toxic[16][17] |
| Oxalyl Chloride | (COCl)₂ | Conversion of carboxylic acids to acyl chlorides[18][19], Swern oxidation | Nucleophilic Acyl Substitution | Byproducts are gaseous (CO, CO₂, HCl)[18] | Highly toxic and corrosive, reacts with water[20][21] |
| Chlorine Gas | Cl₂ | Industrial-scale chlorinations | Electrophilic, Radical | High atom economy | Highly toxic and corrosive gas, difficult to handle safely[6][22][23] |
In-Depth Profiles of Common Chlorinating Agents
Thionyl Chloride (SOCl₂)
Thionyl chloride is a workhorse reagent for the conversion of alcohols and carboxylic acids into their corresponding chlorides.[12][19][24] Its primary advantage lies in the clean nature of the reaction, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying product purification.[12]
Mechanism of Action: The reaction with an alcohol typically proceeds through an SNi (internal nucleophilic substitution) or SN2 mechanism.[24] The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a chlorosulfite intermediate, which then collapses, with the chloride attacking the carbon atom and the leaving group decomposing to SO₂ and HCl.[25][26] The presence of a base like pyridine can alter the mechanism to proceed with inversion of stereochemistry.[13]
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a versatile reagent primarily used for the radical chlorination of alkanes, alkenes, and aromatics.[11] It serves as a convenient liquid source of chlorine radicals, making it easier and safer to handle than gaseous chlorine.[11] It can also function as an electrophilic chlorinating agent for certain substrates.[2]
Mechanism of Action: In radical chlorinations, the reaction is initiated by light or a radical initiator (e.g., AIBN). The initiator abstracts a chlorine atom from SO₂Cl₂, generating a chlorine radical. This radical then abstracts a hydrogen atom from the substrate, creating a substrate radical that propagates the chain reaction.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a highly versatile and widely used chlorinating agent due to its solid, easy-to-handle nature and its ability to participate in both electrophilic and radical pathways.[6][8] This dual reactivity allows for the selective chlorination of a broad range of functional groups.[8]
Mechanism of Action:
-
Electrophilic Chlorination: The electron-withdrawing succinimide group polarizes the N-Cl bond, making the chlorine atom electrophilic.[8] Electron-rich substrates like activated aromatic rings or enolates can then attack the chlorine atom.[8][9]
-
Radical Chlorination: In the presence of a radical initiator, NCS can serve as a source of chlorine radicals, enabling the chlorination of allylic and benzylic positions.[8]
Phosphorus Trichloride (PCl₃)
Phosphorus trichloride is another common reagent for converting primary and secondary alcohols to their corresponding alkyl chlorides.[15][16]
Mechanism of Action: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PCl₃ and displacing a chloride ion. This process is repeated, ultimately forming a trialkyl phosphite. The displaced chloride ions then act as nucleophiles, attacking the alkyl groups and displacing the phosphorous-containing leaving group. The reaction with water is vigorous, producing phosphorous acid and HCl.[16]
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride is primarily used for the conversion of carboxylic acids to acyl chlorides, a key transformation in the synthesis of esters and amides.[18][19][21] It is also a key reagent in the Swern oxidation of alcohols to aldehydes and ketones.[18][20]
Mechanism of Action: The reaction with a carboxylic acid proceeds through a Vilsmeier-Haack-type intermediate when a catalyst like DMF is used. The carboxylic acid adds to this activated species, and subsequent collapse of the tetrahedral intermediate liberates the acyl chloride along with gaseous byproducts (CO, CO₂, and HCl).[27] This clean decomposition of byproducts is a significant advantage.[18]
Performance Data: A Quantitative Comparison
The following table presents a summary of experimental data from various sources to provide a quantitative comparison of these chlorinating agents in specific applications. It is important to note that yields and selectivities are highly dependent on the specific substrate and reaction conditions.
| Substrate | Chlorinating Agent | Conditions | Product | Yield (%) | Selectivity | Reference |
| 1-Heptanol | Thionyl Chloride | Pyridine, 0 °C to rt | 1-Chloroheptane | 85 | N/A | [12] |
| Toluene | Sulfuryl Chloride | AIBN, reflux | Benzyl Chloride | 70 | Good for benzylic position | [11] |
| Anisole | N-Chlorosuccinimide | Acetic Acid, rt | 4-Chloroanisole | 92 | High para-selectivity | [8] |
| Cyclohexanol | Phosphorus Trichloride | 0 °C to rt | Chlorocyclohexane | ~80 | N/A | [16] |
| Phenylacetic Acid | Oxalyl Chloride | DMF (cat.), Benzene, rt | Phenylacetyl Chloride | >95 | N/A | [18] |
| Phenylacetylene | HCl/DMPU, Au/TiO₂ | DMF, 100 °C | 1-Chloro-1-phenylethene | 83 | High Markovnikov selectivity | [28][29] |
Experimental Protocols
General Procedure for the Conversion of an Alcohol to an Alkyl Chloride using Thionyl Chloride
-
Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing aqueous sodium hydroxide, place the alcohol (1.0 eq).
-
Solvent: Add an appropriate anhydrous solvent (e.g., dichloromethane, chloroform, or neat).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. If pyridine is used as a catalyst or base, it can be added prior to the thionyl chloride.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding it to cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
General Procedure for the α-Chlorination of a Ketone using N-Chlorosuccinimide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the ketone (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride, chloroform, or acetic acid).
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 eq) to the solution.
-
Initiation (if radical pathway desired): For radical chlorination, add a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN, and heat or irradiate with a UV lamp. For electrophilic chlorination of an enol or enolate, an acid or base catalyst may be used.[8]
-
Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.[8]
Safety and Handling Considerations
Many chlorinating agents are hazardous and require careful handling.
-
Chlorine Gas: Highly toxic and corrosive.[22][23] Requires specialized equipment and well-ventilated areas for safe use.[22][23][30]
-
Thionyl Chloride, Sulfuryl Chloride, and Oxalyl Chloride: These are corrosive liquids that react violently with water to release toxic gases (HCl, SO₂).[11][13][14][20] They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[30]
-
Phosphorus Trichloride: Toxic and reacts with water.[16][17] Requires careful handling in a well-ventilated area.
-
N-Chlorosuccinimide: While being a solid and generally safer to handle than the liquid reagents, it is still an oxidizing agent and an irritant.[31]
Always consult the Safety Data Sheet (SDS) for each reagent before use and ensure proper safety protocols are in place.
Conclusion: Selecting the Optimal Reagent
The optimal chlorinating agent is not a one-size-fits-all solution. The choice depends on a careful evaluation of the substrate's properties, the desired selectivity, the reaction scale, and safety considerations.
-
For the conversion of alcohols and carboxylic acids , thionyl chloride and oxalyl chloride are often the reagents of choice due to the formation of gaseous byproducts.
-
For radical chlorination of alkanes and at allylic/benzylic positions, sulfuryl chloride and NCS with a radical initiator are excellent options.
-
For electrophilic chlorination of electron-rich systems, NCS offers a good balance of reactivity and ease of handling.
-
For industrial-scale processes where atom economy is a major driver, chlorine gas may be the most cost-effective, provided the necessary safety infrastructure is in place.
By understanding the mechanisms, reactivity patterns, and safety profiles of these common chlorinating agents, researchers can design more efficient, selective, and safer synthetic routes for the preparation of valuable chlorinated molecules.
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for 4-Chloro-3-oxobutyric Acid Characterization
Introduction: The Critical Role of Analytical Precision for a Key Pharmaceutical Intermediate
4-Chloro-3-oxobutyric acid is a vital building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring a reactive α-chloro ketone and a carboxylic acid, makes it a versatile synthon but also susceptible to degradation and the formation of impurities. Therefore, rigorous analytical characterization is not merely a procedural step but the cornerstone of quality control, ensuring the safety, efficacy, and batch-to-batch consistency of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering you to select and validate the most appropriate methods for your specific analytical challenges, from routine purity assessments to the structural elucidation of unknown impurities. Our approach is grounded in the principles of scientific integrity, aligning with the validation guidelines established by the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]
Chapter 1: Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the workhorses for assessing the purity of pharmaceutical intermediates. They excel at separating the analyte of interest from starting materials, by-products, and degradants.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preeminent technique for quantitative analysis in pharmaceutical quality control due to its robustness, precision, and adaptability. For polar, ionizable compounds like this compound, Reverse-Phase (RP) HPLC is the method of choice.
Expertise & Experience: The "Why" Behind the Method
The success of an RP-HPLC method for an organic acid hinges on controlling its ionization state. The carboxylic acid moiety (pKa ~3-4) must be protonated to ensure consistent retention on a nonpolar C18 stationary phase. This is achieved by acidifying the mobile phase.[4][5] Using a mobile phase of acetonitrile and water with phosphoric acid effectively suppresses the ionization of the carboxyl group, leading to a sharp, symmetrical peak shape.[4][5] For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid must be substituted for the non-volatile phosphoric acid.[4][5]
Workflow for HPLC-UV Analysis of this compound
Caption: General workflow for quantitative analysis by HPLC-UV.
Trustworthiness: A Self-Validating Protocol for HPLC
A robust analytical method must be validated to ensure it is fit for its intended purpose.[2][6][7] Key validation parameters include specificity, linearity, accuracy, precision, and range.
Experimental Protocol: HPLC Purity Determination
-
Instrumentation: HPLC system with UV detector.
-
Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).[4]
-
Mobile Phase: Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (where the carbonyl group absorbs).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in the mobile phase. Create a series of dilutions for linearity assessment (e.g., 0.05 to 1.5 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 1.0 mg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the standard and sample solutions. Purity is determined by area percent calculation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior separation efficiency and provides structural information through mass spectrometry, making it invaluable for identifying volatile impurities.
Expertise & Experience: The Derivatization Imperative
Direct analysis of carboxylic acids like this compound by GC is problematic due to their low volatility and high polarity, which cause poor peak shape and column adsorption. Therefore, a derivatization step is mandatory.[8] Silylation, typically with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the acidic proton of the carboxyl group into a nonpolar trimethylsilyl (TMS) ester, rendering the molecule volatile and suitable for GC analysis.[8][9]
Workflow for GC-MS Impurity Identification
Caption: Workflow for GC-MS analysis, including the critical derivatization step.
Experimental Protocol: GC-MS Analysis
-
Derivatization:
-
Dissolve ~1 mg of the sample in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70 °C for 30 minutes.[9]
-
-
Instrumentation: GC-MS system with an Electron Ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Scan Range: m/z 40-450.
-
Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
Chapter 2: Spectroscopic Techniques for Structural Elucidation
While chromatography excels at separation, spectroscopy provides direct evidence of a molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
Expertise & Experience: Interpreting the Spectrum
For this compound (Cl-CH₂-C(=O)-CH₂-COOH), the ¹H NMR spectrum is expected to show three distinct signals:
-
A singlet for the methylene protons adjacent to the chlorine (Cl-CH₂ -), expected around δ 4.2-4.5 ppm.
-
A singlet for the methylene protons between the carbonyl and carboxyl groups (-C(=O)-CH₂ -COOH), expected around δ 3.5-3.8 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH ), typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
The ¹³C NMR would corroborate this structure with four signals: the carboxyl carbon (~170 ppm), the ketone carbonyl carbon (~200 ppm), and the two methylene carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
-
Analysis: Integrate the proton signals and assign peaks based on their chemical shift, multiplicity, and correlation in 2D spectra (if acquired).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.
Expertise & Experience: Identifying Key Vibrational Bands
The FTIR spectrum provides a molecular fingerprint. For this compound, the most characteristic absorption bands are:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium-strong bands around 2950-2850 cm⁻¹.[10]
-
C=O Stretch (Ketone): A strong, sharp band around 1720-1740 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1720 cm⁻¹, often overlapping with the ketone stretch.
-
C-Cl Stretch: A medium to weak band in the fingerprint region, typically 800-600 cm⁻¹.[10]
Experimental Protocol: FTIR-ATR Analysis
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.[10]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[10]
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Chapter 3: Comparative Analysis and Method Selection
The choice of analytical technique is dictated by the specific question being asked. No single method is universally superior; their strengths are complementary.
Decision-Making Framework for Method Selection
Caption: A flowchart to guide the selection of the primary analytical technique.
Summary of Technique Performance
| Parameter | HPLC-UV | GC-MS | NMR | FTIR |
| Primary Use | Quantification, Purity | Identification of Volatiles | Structural Elucidation | Functional Group ID |
| Specificity | High (Separation-based) | Very High (Separation + Mass) | Absolute (Structural) | Low to Medium |
| Sensitivity (LOQ) | ~0.01 - 0.1% | < 0.01% (ppm level) | ~0.1 - 1% | > 1-5% |
| Sample Prep | Simple dissolution | Tedious (Derivatization)[8][11] | Simple dissolution | Minimal to none |
| Throughput | High | Medium | Low | Very High |
| Quantitative Accuracy | Excellent | Good (with IS) | Fair (with IS) | Poor |
| Cost / Complexity | Medium | High | Very High | Low |
Authoritative Grounding & Comprehensive References
A well-validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3] This cross-validation approach, utilizing orthogonal techniques, provides the highest degree of assurance in the identity, purity, and quality of this compound. For instance, a purity value determined by HPLC can be considered highly trustworthy if GC-MS confirms the absence of volatile impurities and NMR confirms the primary structure is correct. This integrated analytical strategy is essential for robust drug development and manufacturing.
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- 4-Chloro-3-oxobutyryl chloride | 41295-64-1. Benchchem.
- This compound. (2018). SIELC Technologies.
- Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO.
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- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Comparison of GC and HPLC for the quantification of organic acids in coffee. (2002). Phytochemical Analysis.
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A Comparative Guide to the Synthetic Routes of 4-Chloro-3-oxobutyric Acid and its Esters
Introduction
4-Chloro-3-oxobutyric acid and its esters, particularly ethyl 4-chloro-3-oxobutanoate (commonly known as ethyl 4-chloroacetoacetate or COBE), are pivotal intermediates in the synthesis of a wide array of pharmaceuticals.[1] Their bifunctional nature, featuring both a reactive α-chloro ketone and a carbonyl group, makes them versatile building blocks for complex molecules. They are critical precursors for cardiovascular drugs like atorvastatin, β-lactam antibiotics, and L-carnitine.[1][2][3] Due to the inherent instability of the free acid, industrial and laboratory syntheses predominantly target its more stable ester derivatives.
This guide provides a comprehensive review and objective comparison of the primary synthetic routes to this important class of compounds. We will delve into the mechanistic underpinnings of each pathway, present comparative experimental data, and offer detailed protocols for key methodologies, empowering researchers and process chemists to make informed decisions for their specific applications.
Chapter 1: The Diketene Route: An Industrial Mainstay
The most prevalent industrial method for producing esters of this compound begins with diketene.[4] This approach is favored for its efficiency and scalability, typically proceeding as a two-step, one-pot synthesis involving the chlorination of diketene to form a highly reactive acyl chloride intermediate, which is immediately quenched with an alcohol for esterification.[4][5]
Reaction Mechanism and Process Considerations
The reaction proceeds via two distinct stages:
-
Chlorination: Diketene, the dimer of ketene, undergoes ring-opening upon reaction with a chlorinating agent, typically gaseous chlorine (Cl₂), to form 4-chloro-3-oxobutyryl chloride. This reaction is highly exothermic and must be carefully controlled to prevent side reactions.
-
Esterification: The resulting acyl chloride is not isolated but is reacted in situ with an alcohol (e.g., ethanol, methanol) to yield the desired ester and hydrogen chloride (HCl) as a byproduct.[6][7]
A significant challenge in this process is controlling the formation of polychlorinated byproducts, such as ethyl 2-chloroacetoacetate and ethyl 2,4-dichloroacetoacetate.[1] The contact time between chlorine and the product is a critical parameter; prolonged exposure increases the likelihood of these undesired side reactions.[1]
To mitigate these issues, modern industrial processes have shifted from traditional batch reactors to continuous flow systems, such as falling-film or thin-film reactors.[1][5] These systems offer superior heat and mass transfer, allowing for precise temperature control and minimizing reaction time, which significantly enhances the selectivity towards the desired 4-chloro product and improves overall yield and purity.[1][5]
Caption: The industrial synthesis via the diketene pathway.
Experimental Protocol: Continuous Synthesis of Ethyl 4-Chloro-3-oxobutanoate
The following protocol is adapted from methodologies described for continuous flow synthesis, which represents the state-of-the-art for industrial production.[1]
-
Preparation: A solution of diketene (5-30%) is prepared in an inert solvent such as dichloromethane or chloroform and cooled to between -15°C and 15°C.
-
Chlorination: The cooled diketene solution is pumped into a falling-film reactor. Simultaneously, chlorine gas is introduced into the reactor at a controlled flow rate, maintaining a molar ratio of chlorine to diketene between 0.85:1 and 1.02:1. The reaction temperature within the reactor is maintained between -15°C and 30°C using an external cooling jacket.
-
Esterification: The reaction mixture containing 4-chloro-3-oxobutyryl chloride flows from the bottom of the reactor into a series of stirred-tank reactors for esterification. An alcohol (e.g., ethanol) is pumped into the first reactor at a molar ratio of 1:1 to 1.05:1 relative to the initial diketene.
-
Reaction & Quenching: The esterification is conducted at -10°C to 30°C with a residence time of 2-3 hours. The generated hydrogen chloride gas is absorbed by a water scrubber.
-
Workup: After the reaction is complete, the organic phase is washed with water and then with a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining HCl.
-
Purification: The solvent and any excess alcohol are removed by distillation. The resulting crude product is then purified by vacuum distillation to yield ethyl 4-chloro-3-oxobutanoate with a purity >99%.
Performance Data
| Method | Starting Material | Reagents | Yield | Purity | Key Advantages | Key Disadvantages | Reference |
| Batch Process | Diketene | Cl₂, Ethanol | 80-88% | Lower | Simpler setup | Poor temperature control, more byproducts | [1] |
| Continuous Flow | Diketene | Cl₂, Ethanol | >97% | >99% | High selectivity, safety, and yield | Higher initial equipment cost | [1][8] |
Chapter 2: Direct Chlorination of Acetoacetic Esters
An alternative, albeit more challenging, route involves the direct chlorination of an acetoacetic ester, such as ethyl acetoacetate. This method is conceptually simpler as it starts from a more stable and common laboratory reagent.
Reaction Mechanism and Selectivity Challenge
The primary chlorinating agent used for this transformation is sulfuryl chloride (SO₂Cl₂).[9] The core challenge of this route is controlling the regioselectivity of the chlorination. The α-carbon (C2) of ethyl acetoacetate is flanked by two carbonyl groups, making its protons significantly more acidic than the γ-protons (C4) of the terminal methyl group. Consequently, chlorination preferentially occurs at the C2 position, leading to the formation of ethyl 2-chloroacetoacetate as the major, undesired byproduct.[8]
Caption: Regioselectivity issue in the direct chlorination of ethyl acetoacetate.
While this method is feasible, the low yield of the desired C4-chlorinated product and the difficulty in separating it from the C2-isomer make it less commercially viable than the diketene route.[8]
Experimental Protocol: Chlorination with Sulfuryl Chloride
The following protocol is based on a patented laboratory procedure.[9]
-
Cooling: Add ethyl acetoacetate to a reactor and cool the vessel to 0-5°C using an ice bath.
-
Addition of Reagent: Slowly add sulfuryl chloride dropwise to the cooled ethyl acetoacetate, ensuring the reaction temperature is maintained at 0-5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Gas Removal: Gently heat the mixture to 35-55°C under reduced pressure to remove dissolved gases (SO₂ and HCl).
-
Purification: Heat the crude mixture to 85-95°C under vacuum to distill and recover any unreacted ethyl acetoacetate. The remaining residue is the crude product, which requires further purification (e.g., fractional distillation) to isolate the 4-chloro isomer.
Chapter 3: Biocatalytic Routes: The Path to Chiral Alcohols
While not a direct synthesis of this compound esters, the primary application driving their synthesis is their subsequent reduction to chiral 4-chloro-3-hydroxybutanoates. These chiral alcohols are invaluable pharmaceutical intermediates.[2][3] Biocatalytic reduction has emerged as the most effective method for achieving high enantioselectivity.
Enzymatic Asymmetric Reduction
This process utilizes stereoselective carbonyl reductase enzymes (SCRs) or whole-cell biocatalysts (e.g., E. coli, Burkholderia gladioli) to reduce the ketone functionality of ethyl 4-chloro-3-oxobutanoate (COBE).[2][10] The reactions are highly specific, producing either the (R)- or (S)-enantiomer in high enantiomeric excess (ee).
A cofactor, typically NADPH, is required for the reduction. To make the process economically viable, a cofactor regeneration system is employed. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the NADPH consumed in the primary reaction.[2][11]
Caption: Workflow for biocatalytic reduction with cofactor regeneration.
Performance Data for Bioreduction
Biphasic systems (e.g., water/octanol) are often used to overcome substrate instability and product inhibition, allowing for high substrate loading and leading to excellent yields and optical purity.[2][12][13]
| Biocatalyst | Substrate Conc. | Yield | Enantiomeric Excess (ee) | Key Features | Reference |
| Burkholderia gladioli cells | 1200 mmol (fed-batch) | 91.8% | >99.9% ((R)-CHBE) | High substrate tolerance, excellent ee | [2] |
| E. coli CgCR cells | 1000 mM | >90% | >99% ((R)-CHBE) | Use of deep eutectic solvent system | [3] |
| S. salmonicolor ARD | ~500 mM | 95.4% | 86% ((R)-CHBE) | Early example of diphasic system | [12] |
Chapter 4: Comparative Analysis and Conclusion
| Synthetic Route | Primary Use Case | Yield | Purity/Selectivity | Scalability | Key Advantage | Main Drawback |
| Diketene (Continuous) | Industrial Production | >97% | Excellent (>99%) | High | Highest efficiency and purity at scale | High capital cost for equipment |
| Diketene (Batch) | Small-to-Medium Scale | 80-88% | Moderate | Medium | Lower capital cost than flow | Byproduct formation, safety concerns |
| Direct Chlorination | Lab-Scale Synthesis | Low | Poor | Low | Simple starting materials | Poor regioselectivity, difficult purification |
For the large-scale industrial production of this compound esters, the diketene route executed in a continuous flow system is unequivocally superior . It offers the highest yields, purity, and safety, justifying the initial capital investment. The direct chlorination of ethyl acetoacetate , while appearing simpler, is severely hampered by poor regioselectivity, rendering it unsuitable for efficient production.
The profound importance of these achiral esters lies in their role as precursors to high-value chiral alcohols. The advances in biocatalytic reduction provide an environmentally friendly and exceptionally precise method to synthesize these chiral building blocks, demonstrating a powerful synergy between traditional chemical synthesis and modern biotechnology. Researchers and drug development professionals should consider the end application when selecting a synthetic strategy, recognizing that the most efficient path often involves a multi-step chemical and biocatalytic sequence.
References
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Eureka | Patsnap. Preparation method of ethyl 4-chloroacetoacetate. [Link]
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Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]
-
Ni, Y., Li, C. X., Zhang, J., & Xu, J. H. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16, 77. [Link]
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Zhu, D., Zhang, Y., Sha, C., Chen, Z., & Wu, Q. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7434. [Link]
-
Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. [Link]
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PrepChem.com. Synthesis of 4-chloro-2-methoxyimino-3-oxobutyric acid. [Link]
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ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. [Link]
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ResearchGate. Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-3-oxobutyric Acid Derivatives: Reproducibility and Strategic Protocol Selection
For researchers and professionals in drug development, the synthesis of key intermediates is a foundational step where efficiency, purity, and reproducibility are paramount. 4-Chloro-3-oxobutyric acid and its esters, particularly ethyl 4-chloro-3-oxobutanoate (COBE), are critical building blocks in the pharmaceutical industry. They serve as precursors for a variety of valuable chiral compounds, including intermediates for cholesterol-lowering statins and L-carnitine.[1][2][3]
This guide provides an in-depth comparison of common synthesis protocols for these essential compounds. Moving beyond a simple recitation of steps, we will dissect the underlying chemical logic of each method, analyze factors influencing reproducibility, and present the data necessary for you to make informed strategic decisions for your research and development pipeline. We will explore traditional chemical synthesis routes and contrast them with modern biocatalytic approaches that offer high stereoselectivity.
Core Synthesis Strategies: An Overview
The preparation of 4-chloro-3-oxobutanoates generally follows two primary chemical pathways: the chlorination of an acetoacetic ester precursor or a more direct industrial method utilizing diketene. A third, increasingly prevalent strategy involves biocatalytic reduction to produce optically active hydroxy derivatives, which are often the ultimate target for pharmaceutical synthesis.
Protocol 1: The Acetoacetic Ester Synthesis Route
This classic method is a staple in laboratory settings and is an extension of the well-established acetoacetic ester synthesis.[4][5] The strategy hinges on the heightened acidity of the α-protons located between the two carbonyl groups of an acetoacetic ester, such as ethyl acetoacetate (pKa ≈ 11).[6] This acidity allows for easy deprotonation with a suitable base to form a resonance-stabilized enolate, which can then act as a nucleophile.
The Underlying Mechanism:
-
Enolate Formation: A base, typically an alkoxide like sodium ethoxide, is used to abstract an α-proton from the ethyl acetoacetate.[7] The choice of an alkoxide that matches the ester group (e.g., ethoxide for an ethyl ester) is a critical decision to prevent transesterification, a side reaction that could complicate the product mixture.[4]
-
Electrophilic Chlorination: The resulting enolate attacks an electrophilic chlorine source, such as sulfuryl chloride (SO₂Cl₂), to form the chlorinated product.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically through extraction and distillation or chromatography.
This entire process can be visualized as a logical workflow from starting materials to final analysis.
Caption: Generalized workflow for the synthesis of ethyl 4-chloro-3-oxobutanoate via the acetoacetic ester route.
Reproducibility Insights:
-
Base Selection: Using a weaker base than necessary can lead to incomplete enolate formation and lower yields. Conversely, excessively strong bases might promote side reactions. The stoichiometry must be precise.
-
Temperature Control: The chlorination step can be exothermic. Poor temperature control can lead to the formation of dichlorinated byproducts and other impurities.
-
Moisture: The reaction is sensitive to water, which can consume the base and enolate. Anhydrous conditions are crucial for high reproducibility.
Protocol 2: The Diketene Route
On an industrial scale, the synthesis often involves diketene, the dimer of ketene.[8][9][10] Diketene is a highly reactive and versatile reagent used for producing acetoacetate derivatives.[11][12] The primary industrial synthesis involves the direct chlorination of diketene.[13]
The Underlying Mechanism: This process involves the ring-opening reaction of the strained four-membered ring of diketene upon reaction with a chlorine source.
Causality and Field Insights: While this method is efficient and atom-economical, it comes with significant handling challenges. Diketene is a toxic, flammable, and potent lachrymator that requires specialized handling protocols and equipment.[8][11] The reaction is highly exothermic and necessitates advanced reactor systems, such as thin-film reactors, to manage heat transfer and ensure safety and consistency, making it generally unsuitable for standard laboratory settings.[13]
Alternative Strategy: Biocatalytic Asymmetric Reduction
For drug development, obtaining a single enantiomer of a chiral molecule is often a requirement. While the previously described methods produce a racemic (equal mixture of both enantiomers) product, biocatalysis offers an elegant solution for producing optically pure chiral alcohols. This approach uses enzymes, typically stereoselective carbonyl reductases or alcohol dehydrogenases, to reduce the ketone of ethyl 4-chloro-3-oxobutanoate (COBE) to either (R)- or (S)-ethyl 4-chloro-3-hydroxybutyrate (CHBE).[1][3]
The Underlying Mechanism: The process utilizes whole microbial cells (like yeast or recombinant E. coli) or isolated enzymes that possess a reductase.[14][15] These enzymes use a cofactor, typically NADPH or NADH, as a source of hydrides to stereoselectively reduce the carbonyl group.[2] A key aspect of making this process economically viable is the continuous regeneration of the expensive cofactor, often achieved by adding a co-substrate like glucose or isopropanol and a corresponding dehydrogenase.[1][14]
Caption: Biocatalytic reduction of COBE to CHBE with an integrated cofactor regeneration system.
Reproducibility and Optimization: The success of biocatalytic reduction is highly dependent on optimizing reaction parameters. Factors such as pH, temperature, substrate concentration, and solvent choice are critical.[16][17] High substrate concentrations can lead to enzyme inhibition or inactivation.[18] To overcome this, strategies like fed-batch substrate addition or the use of biphasic (e.g., aqueous/organic) systems are often employed to maintain a low substrate concentration in the aqueous phase where the enzyme resides, thereby improving stability and overall yield.[1][18][19]
Comparative Performance Analysis
The choice of synthesis protocol is a trade-off between scale, cost, safety, and the desired final product. The table below summarizes the key characteristics of each approach.
| Feature | Protocol 1: Acetoacetic Ester | Protocol 2: Diketene | Protocol 3: Biocatalytic Reduction |
| Primary Use | Laboratory to Pilot Scale | Industrial Scale | Laboratory to Industrial Scale |
| Starting Materials | Ethyl acetoacetate | Diketene, Chlorine source | Ethyl 4-chloro-3-oxobutanoate (COBE) |
| Product | Racemic COBE | Racemic COBE | Enantiopure (R)- or (S)-CHBE |
| Key Advantage | Well-understood, accessible reagents | High efficiency, atom economy | High stereoselectivity (>99% ee), green chemistry |
| Key Disadvantage | Multi-step, potential byproducts | Highly hazardous reagents, requires specialized equipment | Can be sensitive to substrate/product inhibition |
| Reproducibility Factors | Temperature control, anhydrous conditions, base stoichiometry | Heat management, reactant feed rate | pH, temperature, enzyme stability, cofactor regeneration |
| Safety Concerns | Standard chemical handling | Extreme: Toxic, lachrymatory, flammable reagents | Generally low, involves biological agents |
Detailed Experimental Protocol: Chlorination of Ethyl Acetoacetate
This protocol provides a representative laboratory-scale procedure for synthesizing ethyl 4-chloro-3-oxobutanoate.
Materials:
-
Ethyl acetoacetate
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl acetoacetate (1.0 eq) and anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is typically purified by vacuum distillation to yield the final product, ethyl 4-chloro-3-oxobutanoate.
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Sulfuryl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
Navigating Scale-Up Challenges
Transitioning any synthesis from the laboratory bench to a pilot or production scale introduces significant challenges that can impact reproducibility.[20]
-
Thermal Management: The exothermic nature of chlorination reactions becomes a major concern at larger scales. The surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of runaway reactions and byproduct formation.[20]
-
Mixing Efficiency: What is easily mixed with a magnetic stir bar in a 1 L flask may suffer from poor mass and heat transfer in a 100 L reactor, leading to localized "hot spots" and inconsistent product quality.[20]
-
Impurity Profile: Minor impurities that were insignificant at the gram scale can become major issues at the kilogram scale, potentially requiring the development of new purification strategies.[20]
For biocatalytic processes, scalability challenges include maintaining sterility, ensuring adequate aeration for microbial growth, and the cost-effective separation of the biocatalyst from the product stream.
Conclusion
The synthesis of this compound derivatives offers a clear case study in the strategic selection of chemical protocols.
-
The acetoacetic ester route remains a reliable and reproducible method for laboratory-scale synthesis of the racemic ketoester, provided that critical parameters like temperature and moisture are carefully controlled.
-
The diketene route is a powerful industrial method but is largely confined to specialized facilities due to the significant hazards of the starting material.
-
Biocatalytic reduction has emerged as the premier method for producing the enantiopure hydroxy-derivatives essential for modern pharmaceutical development. While requiring careful optimization of biological and chemical parameters, it offers unparalleled stereoselectivity under mild, environmentally friendly conditions.
For the modern drug development professional, a thorough understanding of the causality behind each protocol and the factors governing its reproducibility is essential for navigating the complex path from chemical blueprint to life-changing therapeutic.
References
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Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Diketene. Retrieved from [Link]
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chemeurope.com. (n.d.). Diketene. Retrieved from [Link]
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Creative Biolabs. (2025). Ethyl S-4-Chloro-3-Hydroxybutyrate: Bioreduction Synthesis & Production Enhancement. Retrieved from [Link]
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Wei, P., et al. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Molecules, 28(21), 7431. Retrieved from [Link]
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Yamamoto, H., Matsuyama, A., & Kobayashi, Y. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. Retrieved from [Link]
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HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from [Link]
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ResearchGate. (2025). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]
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PubMed. (2015). Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. Retrieved from [Link]
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PubMed. (1994). Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-oxobutyric Acid
For professionals in research and drug development, the synthesis and handling of reactive intermediates like 4-Chloro-3-oxobutyric acid are routine. However, the lifecycle of such a chemical does not end upon its consumption in a reaction. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Hazard Assessment & Immediate Safety Precautions
Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. As a halogenated organic acid, it presents a tripartite hazard profile: corrosivity, toxicity, and environmental risk.[1][2]
-
Corrosivity : The carboxylic acid moiety makes the compound corrosive, capable of causing severe skin burns and eye damage upon contact.[1][3]
-
Toxicity : It is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Upon thermal decomposition, it can release highly toxic and corrosive gases, including hydrogen chloride and carbon monoxide.[4][5]
-
Environmental Hazard : As with many halogenated organics, there is a potential for toxicity to aquatic life, mandating that it be prevented from entering sewer systems.[1][6][7]
These hazards dictate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the chemical, from initial use to final disposal.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification & Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data to ensure breakthrough time is sufficient for the task.[1][4] |
| Eye Protection | Safety goggles or face shield | Must provide a complete seal or full-face protection to guard against splashes of this corrosive material.[1] |
| Skin and Body | Chemical-resistant apron or lab coat | Worn over personal clothing to protect against spills and contamination.[1] |
| Respiratory | Chemical fume hood | All handling and disposal procedures must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.[1][4] |
Waste Segregation & Collection Protocol: The First Line of Defense
The single most critical step in the proper disposal of this compound is its correct segregation. As a chlorinated organic compound, it must be classified and collected as halogenated organic waste .[2][8]
The Causality Behind Segregation: Mixing halogenated waste with non-halogenated solvent streams significantly increases the complexity and cost of disposal.[8] The presence of halogens requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl).[4] Improper segregation can also lead to dangerous, unintended chemical reactions within a waste container.
Step-by-Step Collection Protocol:
-
Select a Compatible Container: Use only designated hazardous waste containers made of materials resistant to corrosive acids, such as borosilicate glass or high-density polyethylene (HDPE).[1] Ensure the container has a secure, tight-fitting lid.
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and list all associated hazards (e.g., Corrosive, Toxic).[1][9] Maintain a running list of all components if it is a mixed waste stream.
-
Collect the Waste: Collect all waste solutions and contaminated materials (e.g., absorbent pads from a spill) containing this compound in this container.
-
Keep the Container Closed: The waste container must be kept securely closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects the lab environment.
-
Store Appropriately: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials (e.g., bases, oxidizing agents), until it is ready for pickup.[5][9]
Disposal Pathways: A Decision-Making Framework
The appropriate disposal pathway depends entirely on your institution's specific Environmental Health and Safety (EHS) guidelines. The following diagram and protocols outline the decision-making process.
Caption: Disposal Decision Workflow for this compound.
Pathway A: Professional Disposal (Recommended Standard)
This is the most common, safest, and universally accepted method. The chemical waste is collected and stored as described in Section 2 and then transferred to your institution's EHS department or a licensed hazardous waste disposal company for high-temperature incineration.[1][4]
Pathway B: In-Lab Neutralization (Conditional & Expert Use Only)
Crucial Caveat: This procedure should only be performed if explicitly permitted by your institution's EHS department.[1] Some institutions allow for the neutralization of corrosive waste to render it less hazardous for storage and transport.[10] It is generally not a method to prepare the waste for drain disposal due to its halogenated nature and potential aquatic toxicity.[6]
Experimental Protocol for Neutralization:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood while wearing full PPE.
-
Prepare a Basic Solution: Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), in a large beaker. An ice bath is recommended to control the exothermic reaction.[10][11]
-
Slow Addition: Slowly and carefully add the this compound waste to the basic solution with constant, gentle stirring. Never add water or base to the acid , as this can cause a violent reaction.[11]
-
Monitor for Reaction: Observe for gas evolution (CO2), which indicates the neutralization is proceeding. Add the acid in small increments to control the rate of reaction.
-
Check the pH: Once the addition is complete and the reaction has subsided, use a calibrated pH meter or pH indicator strips to check the pH of the solution. Continue to add base dropwise until the pH is stable within the neutral range (typically 6.0-9.0, as specified by your EHS).[10][12]
-
Final Disposal: The resulting neutralized solution must still be collected in a properly labeled hazardous waste container (e.g., "Neutralized Halogenated Organic Waste") for pickup by EHS.
Table 2: Sample Neutralization Quantities (Illustrative)
| Component | Quantity | Critical Notes |
| This compound (MW: 136.53 g/mol ) | 10 g (0.073 mol) | Handle as a corrosive solid. |
| Sodium Bicarbonate (NaHCO₃, MW: 84.01 g/mol ) | ~7.0 g (0.083 mol) | Use a >10% molar excess to ensure complete neutralization. |
| Deionized Water & Ice | 200-300 mL | To create an ice water solution of the base for heat dissipation.[13] |
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action.
Spill Response
-
Evacuate & Alert: Immediately evacuate the spill area and alert nearby personnel and your supervisor.[1]
-
Don PPE: Before any cleanup, don the full PPE listed in Table 1.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a chemical spill kit to contain the spill. Do not use combustible materials like paper towels or sawdust.[1]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your institution's EHS department.[1]
Personal Exposure First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
By adhering to these scientifically grounded procedures, researchers can ensure that the disposal of this compound is managed with the same level of precision and safety as its application in the laboratory. Always prioritize consultation with your local EHS department as the ultimate authority on waste disposal protocols.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-oxobutyric Acid
For the dedicated researchers, scientists, and drug development professionals working with highly reactive and corrosive compounds, a deep and practical understanding of safety protocols is not just a matter of compliance—it is the bedrock of scientific integrity and personal well-being. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4-Chloro-3-oxobutyric acid, a compound that demands rigorous safety measures due to its hazardous properties.
Understanding the Inherent Risks of this compound
Before delving into specific PPE recommendations, it is crucial to understand the causality behind these choices. This compound and its common derivatives (like the ethyl ester) are classified as hazardous for multiple reasons. Safety Data Sheets (SDS) and chemical databases consistently highlight its profile as a substance that is corrosive, toxic, and a potent irritant.[1][2][3][4]
Key hazards include:
-
Severe Corrosivity: The compound can cause severe skin burns and serious eye damage upon contact.[2][3]
-
High Acute Toxicity: It is classified as toxic if swallowed and can be fatal if it comes into contact with the skin.[2]
-
Respiratory Irritation: Inhalation of vapors or aerosols can cause irritation to the respiratory tract and may lead to delayed pulmonary edema.[1][2][5]
-
Sensitization: There is a risk of allergic skin reactions upon repeated exposure.[2]
-
Lachrymator: It is a lachrymatory agent, meaning it can cause tearing and intense eye irritation upon exposure to vapors.[1]
Furthermore, upon thermal decomposition, it can release highly toxic and corrosive gases such as hydrogen chloride, carbon monoxide, and carbon dioxide.[1][2] This multi-faceted hazard profile necessitates a comprehensive, multi-layered PPE strategy.
Core Directive: A Multi-Layered PPE Protocol
A self-validating safety protocol for handling this compound is built on the principle of creating multiple barriers of protection. The following recommendations are structured to provide a robust defense against exposure during routine handling, spill scenarios, and disposal.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is imperative to emphasize that PPE is the last line of defense. The primary method for safe handling is the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning chemical fume hood.[2] This ensures that harmful vapors are contained and exhausted away from the user.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[1][2]
-
Proximity of Safety Equipment: Ensure that a certified safety shower and an emergency eyewash station are immediately accessible and unobstructed, typically within a 10-second travel distance from the workstation.[2][6][7]
Personal Protective Equipment: Your Essential Barrier
The selection of PPE must be deliberate and based on a thorough risk assessment of the procedures being performed.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-rated chemical splash goggles AND a full-face shield. | Due to its severe corrosivity and lachrymatory properties, standard safety glasses are insufficient.[1][6] Chemical splash goggles provide a seal around the eyes to protect against vapors and splashes.[6] A full-face shield is mandatory when there is any risk of splashing, such as during transfers of larger quantities or when cleaning up spills, to protect the entire face.[2][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is highly recommended. | The compound is fatal upon skin contact, making robust hand protection critical.[2] Check glove manufacturer's compatibility charts for resistance to halogenated carboxylic acids. Always inspect gloves for tears or pinholes before use. Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs. Practice proper glove removal techniques to avoid skin contact.[5] |
| Body Protection | Chemical-resistant laboratory coat, supplemented with a chemical-resistant apron. | A standard cotton lab coat is not sufficient to protect against corrosive splashes. A chemical-resistant (e.g., rubber or PVC) apron worn over a lab coat provides a necessary barrier for the torso.[8] For larger-scale operations, full-body chemical-resistant coveralls may be warranted.[9] Clothing should cover the entire body, including arms and legs.[8] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Shoes must be made of a material that will resist chemical penetration and protect the feet from spills. Leather and other porous materials are not suitable.[10] |
| Respiratory Protection | Use is situational, based on engineering controls and exposure potential. | All work should be performed in a chemical fume hood to eliminate the need for respiratory protection.[2] However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., OV/AG/P99 or ABEK-P2) is essential.[5] Personnel must be properly fit-tested and trained in respirator use. |
Experimental Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
A safe protocol extends beyond personal wear to include handling and disposal procedures.
Spill Management Protocol
-
Evacuate: Immediately evacuate personnel from the affected area.[4]
-
Alert: Notify laboratory personnel and safety officers.
-
Ventilate: Ensure the area is well-ventilated, preferably under exhaust ventilation.[1]
-
Assess: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, wait for the emergency response team.
-
Protect: Don the appropriate level of PPE, including respiratory protection if necessary.[5]
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like dry sand or earth.[1] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled chemical waste container.[1][5]
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste.[11]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Containerization: Use clearly labeled, sealed, and corrosion-resistant containers for waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[2]
Emergency Procedures for Exposure
Immediate and correct first aid is critical in mitigating the severe effects of exposure.
-
Inhalation: Immediately move the person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth resuscitation) and seek immediate medical attention.[1][2]
-
Skin Contact: Speed is essential. Immediately remove all contaminated clothing while simultaneously flushing the affected skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Call a physician or poison control center immediately.[2]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research. Trust in these protocols is built upon a deep understanding of the chemical's nature and a disciplined approach to every step of its handling.
References
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Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from Canada Safety Training. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School. [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from OSHA Training School. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
